Product packaging for 1-((2-Hydroxyethyl)amino)propan-2-ol(Cat. No.:CAS No. 6579-55-1)

1-((2-Hydroxyethyl)amino)propan-2-ol

Cat. No.: B1266523
CAS No.: 6579-55-1
M. Wt: 119.16 g/mol
InChI Key: GBAXGHVGQJHFQL-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethyl)amino)propan-2-ol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86953. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO2 B1266523 1-((2-Hydroxyethyl)amino)propan-2-ol CAS No. 6579-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(8)4-6-2-3-7/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXGHVGQJHFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902533
Record name NoName_3046
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6579-55-1
Record name Ethanolisopropanolamine
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Record name 1-((2-Hydroxyethyl)amino)propan-2-ol
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Record name 6579-55-1
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Record name 1-[(2-hydroxyethyl)amino]propan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-((2-Hydroxyethyl)amino)propan-2-ol, with the CAS Registry Number 6579-55-1.[1] Aimed at researchers, scientists, and drug development professionals, this document collates available data on its characteristics, proposes a potential synthetic route and analytical methodologies, and discusses its likely applications based on structurally similar compounds.

Chemical Identity and Physical Properties

This compound is a secondary amino alcohol containing both primary and secondary hydroxyl groups. Its chemical structure confers properties that make it a candidate for a variety of chemical syntheses and applications.

Table 1: General and Computed Physical Properties of this compound

PropertyValueSource
Molecular Formula C5H13NO2PubChem[2]
Molecular Weight 119.16 g/mol PubChem[2]
CAS Number 6579-55-1ChemSrc[1]
IUPAC Name 1-[(2-hydroxyethyl)amino]propan-2-olPubChem[2]
SMILES CC(O)CNCCO1stsci.com[3]
XLogP3-AA (Computed) -1.1PubChem[2]
Hydrogen Bond Donor Count (Computed) 3PubChem[2]
Hydrogen Bond Acceptor Count (Computed) 3PubChem[2]
Rotatable Bond Count (Computed) 4PubChem[2]
Exact Mass (Computed) 119.094629 g/mol PubChem[2]
Topological Polar Surface Area (Computed) 52.5 ŲPubChem[2]

Note on Experimental Data:

It is critical to distinguish this compound from the structurally similar but distinct compound, 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7). Much of the readily available experimental data, such as melting and boiling points, pertains to this tertiary amine. For clarity, this data is presented separately.

Table 2: Experimental Physical Properties of the Related Compound 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7)

PropertyValueSource
Melting Point 31.5-36 °CSigma-Aldrich[4]
Boiling Point 145 °C at 0.6 mmHgSigma-Aldrich[4]
Density 1.079 g/mL at 25 °CSigma-Aldrich[4]
Flash Point 113 °C (closed cup)Sigma-Aldrich[4]

Proposed Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can likely be achieved by the reaction of 1-amino-2-propanol with ethylene oxide. In this reaction, the amino group of 1-amino-2-propanol acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to its opening and the formation of the desired product.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 1-Amino-2-propanol Process Nucleophilic Ring-Opening Reactant1->Process Reactant2 Ethylene Oxide Reactant2->Process Product This compound Process->Product Formation of C-N bond

A proposed reaction pathway for the synthesis of this compound.
Proposed Experimental Protocol

  • Reaction Setup: In a well-ventilated fume hood, a flask equipped with a stirrer, thermometer, and a gas inlet is charged with 1-amino-2-propanol. The flask is cooled in an ice bath.

  • Addition of Ethylene Oxide: Ethylene oxide is carefully introduced into the reaction vessel as a gas or a cooled liquid. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Workup: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with an inert gas. The crude product is then subjected to purification.

  • Purification: Purification can be achieved by vacuum distillation to remove any remaining starting material and byproducts. The purity of the final product should be assessed by analytical methods.

Analytical Methodologies

A definitive, validated analytical method for this compound is not widely published. However, standard techniques for the analysis of amino alcohols can be adapted.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment. PubChem provides references to ¹H and ¹³C NMR spectra for this compound.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, namely the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. PubChem also references IR spectra for this compound.[2]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the hydroxyl and amino groups, derivatization might be necessary to improve volatility and peak shape.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification and purity determination of the compound. A reversed-phase column with a suitable mobile phase, likely a mixture of water, acetonitrile, and an acid modifier, could be employed for separation.

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation Sample Sample of This compound Method1 Structural Elucidation (NMR, IR, MS) Sample->Method1 Method2 Separation & Quantification (GC-MS, HPLC) Sample->Method2 Result1 Confirm Structure & Functional Groups Method1->Result1 Result2 Determine Purity & Concentration Method2->Result2

A generalized workflow for the analytical characterization of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: a secondary amine and two hydroxyl groups. These groups allow for a range of chemical transformations.

  • Amine Reactivity: The secondary amine can undergo reactions such as acylation, alkylation, and salt formation.

  • Hydroxyl Reactivity: The primary and secondary hydroxyl groups can be esterified, etherified, or oxidized.

While specific applications for this compound are not extensively documented, its structural similarity to 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol suggests potential uses in several industrial areas:

  • Curing Agent for Epoxy Resins: Amino alcohols are known to act as accelerators or curing agents in epoxy resin systems.[5]

  • Intermediate in Chemical Synthesis: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]

  • Component in Surfactants and Emulsifiers: The combination of hydrophilic hydroxyl groups and a nitrogen atom suggests it could be used in the formulation of surfactants and emulsifiers.[5]

  • Corrosion Inhibitor: Amino alcohols are often used as corrosion inhibitors in various industrial applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with potential applications in various fields. While there is a notable lack of publicly available experimental data for its physical properties and detailed, validated protocols for its synthesis and analysis, this guide provides a summary of the available computed data and proposes logical methodologies based on established chemical principles. Further research is needed to fully characterize this compound and explore its potential in drug development and other scientific disciplines. Researchers are advised to exercise caution and verify all properties and procedures experimentally.

References

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxypropyl)ethylenediamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N-(2-Hydroxypropyl)ethylenediamine and its di-, tri-, and tetra-substituted derivatives. The primary synthetic route involves the nucleophilic ring-opening of propylene oxide by ethylenediamine. This document details the experimental protocols, reaction conditions, and quantitative data to facilitate the controlled synthesis of these valuable compounds.

Introduction

N-(2-Hydroxypropyl)ethylenediamine and its derivatives are important chemical intermediates with a wide range of applications, including in the development of pharmaceuticals, as cross-linking agents in polymers, and as chelating agents.[1] The degree of substitution on the ethylenediamine backbone significantly influences the physicochemical properties and functionality of the final molecule. Therefore, precise control over the synthesis is crucial for obtaining the desired product. The fundamental reaction involves the addition of one or more equivalents of propylene oxide to ethylenediamine.

Synthesis Pathways

The reaction between ethylenediamine and propylene oxide can yield a mixture of products, from mono- to tetra-substituted derivatives. Selectivity towards a specific product is primarily controlled by the molar ratio of the reactants, temperature, and reaction time.

General Reaction Scheme

The overall synthesis pathway can be visualized as a stepwise addition of propylene oxide to the nitrogen atoms of ethylenediamine.

Synthesis_Pathway cluster_reactants Reactants EDA Ethylenediamine Mono N-(2-Hydroxypropyl)ethylenediamine EDA->Mono + Propylene Oxide (excess EDA) PO Propylene Oxide Bis N,N'-bis(2-Hydroxypropyl)ethylenediamine Mono->Bis + Propylene Oxide Tris N,N,N'-tris(2-Hydroxypropyl)ethylenediamine Bis->Tris + Propylene Oxide Tetra N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine Tris->Tetra + Propylene Oxide

Figure 1: Stepwise synthesis of N-(2-Hydroxypropyl)ethylenediamine derivatives.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of mono-, di-, tri-, and tetra-substituted N-(2-Hydroxypropyl)ethylenediamine.

Synthesis of N-(2-Hydroxypropyl)ethylenediamine (Mono-substituted)

The selective synthesis of the mono-substituted product is achieved by using a large molar excess of ethylenediamine. This stoichiometric imbalance favors the reaction of propylene oxide with the more abundant starting diamine over the newly formed mono-substituted product.

Experimental Protocol:

A seven-fold molar excess of ethylenediamine is reacted with propylene oxide. The reaction is typically carried out in a suitable solvent or neat. The propylene oxide is added dropwise to the ethylenediamine at a controlled temperature to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The excess ethylenediamine is then removed under reduced pressure. The crude product is purified by fractional distillation.

Synthesis of N,N'-bis(2-Hydroxypropyl)ethylenediamine (Di-substituted)

Experimental Protocol: [2]

To a solution of ethylenediamine (71.9 g, 1.2 mol) in 25 mL of absolute ethanol and 10 mL of nitrogen-purged distilled water, propylene oxide (142.4 g, 2.4 mol) is added dropwise over 11 hours at 90°C.[2] After the addition, the reaction is maintained for an additional hour. The solution is then cooled to room temperature and concentrated by rotary evaporation. The resulting milky white suspension is dissolved in anhydrous ether, leading to the precipitation of a white solid.[2] The product is collected by filtration and can be recrystallized from a methanol/ethanol mixture.[2]

Synthesis of N,N,N'-tris(2-Hydroxypropyl)ethylenediamine (Tri-substituted)

Experimental Protocol: [3]

To a solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) in a mixture of 50 mL each of absolute ethanol, methanol, and distilled water, a solution of propylene oxide (181.6 g, 3.1 mol, note: original text likely has a typo and should be closer to 0.3 mol for tris, this protocol is for a large excess which would lead to the tetrakis product, for tris a molar equivalent should be used) in 25 mL of absolute ethanol is added dropwise over 4.5 hours at 80°C.[3] The reaction mixture is then cooled and concentrated. The resulting viscous suspension is dissolved in ether and dried over anhydrous sodium sulfate. Unreacted starting material is removed by filtration. The ether is removed from the filtrate to yield a viscous liquid, which is then purified by fractional distillation.[3]

Synthesis of N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine (Tetra-substituted)

The tetra-substituted product is generally prepared by reacting ethylenediamine with at least four molar equivalents of propylene oxide, often in the presence of a catalyst.[4]

Experimental Protocol:

Ethylenediamine is reacted with four or more molar equivalents of propylene oxide. The reaction can be carried out in a solvent or neat. The reaction is typically heated to ensure complete substitution. After the reaction is complete, the product is purified by vacuum distillation.[5]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of N-(2-Hydroxypropyl)ethylenediamine and its derivatives.

Table 1: Reaction Conditions and Yields

ProductMolar Ratio (EDA:PO)Temperature (°C)Reaction Time (h)Solvent(s)Yield (%)Reference
N-(2-Hydroxypropyl)ethylenediamine~7:1Not specifiedNot specifiedNot specified~90
N,N'-bis(2-Hydroxypropyl)ethylenediamine1:29012Ethanol, Water28.5[2]
N,N,N'-tris(2-Hydroxypropyl)ethylenediamine1:1 (from bis)804.5Ethanol, Methanol, Water55[3]
N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine1:≥4Not specifiedNot specifiedNot specifiedNot specified[4]

Table 2: Physicochemical Properties

ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Melting Point (°C)Spectroscopic DataReference
N-(2-Hydroxypropyl)ethylenediamineC5H14N2O118.18Not specifiedNot specifiedNot specified
N,N'-bis(2-Hydroxypropyl)ethylenediamineC8H20N2O2176.26Not specified132IR (Nujol): 3250 (OH); NMR (MeOH-d4): δ 3.8 (m, 2H), 2.6 (t, 8H), 1.2 (d, 6H)[2]
N,N,N'-tris(2-Hydroxypropyl)ethylenediamineC11H26N2O3234.34140 / 0.15Not specifiedIR (neat): 3350 (broad OH); NMR (CDCl3): δ 3.8 (broad m, 3H), 2.5 (broad m, 10H), 1.1 (d, 9H)[3]
N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamineC14H32N2O4292.41175-181 / 0.8Not specifiedNot specified[4]

Experimental Workflow and Logic

The synthesis and purification process follows a logical workflow designed to control the reaction and isolate the desired product.

Experimental_Workflow start Start: Define Target Product (Mono, Bis, Tris, Tetra) reactants Prepare Reactants: Ethylenediamine & Propylene Oxide start->reactants ratio Set Molar Ratio of EDA:PO reactants->ratio reaction Controlled Reaction: - Temperature - Time - Solvent ratio->reaction workup Reaction Workup: - Cooling - Solvent Removal reaction->workup purification Purification: - Distillation - Crystallization - Filtration workup->purification analysis Product Analysis: - NMR - IR - Yield Calculation purification->analysis end End: Pure Product analysis->end

Figure 2: General experimental workflow for synthesis.

The selection of the molar ratio of ethylenediamine to propylene oxide is the critical step that dictates the primary product of the synthesis.

Logical_Relationship ratio Molar Ratio (EDA:PO) mono Mono-substituted Product ratio->mono High EDA Excess di Di-substituted Product ratio->di Slight EDA Excess to Stoichiometric poly Poly-substituted Products ratio->poly PO Excess

Figure 3: Molar ratio dictates product distribution.

References

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before handling any chemical substance.

Introduction

N-(2-Hydroxypropyl)ethylenediamine, identified by CAS Registry Number 123-84-2, is a difunctional organic compound featuring both primary and secondary amine groups, as well as a secondary hydroxyl group.[1] This structure makes it a versatile building block and intermediate in organic synthesis. It appears as a colorless to pale yellow, hygroscopic liquid that is soluble in water and various organic solvents.[1] Its chemical nature as an amino alcohol allows it to participate in a wide range of reactions, including nucleophilic substitutions, complexation with metal ions, and reactions typical of both amines and alcohols.[1] Consequently, it finds significant application in the synthesis of surfactants, chelating agents, pharmaceuticals, and as a curing agent for resins.[1]

Physical Properties

The key physical properties of N-(2-Hydroxypropyl)ethylenediamine are summarized in the table below. These characteristics are essential for handling, storage, and application design.

PropertyValueReference(s)
Physical State Colorless to light yellow, clear liquid[1]
Molecular Formula C₅H₁₄N₂O[1][2][3][4]
Molecular Weight 118.18 g/mol [2][3][4]
Melting Point -50 °C[2][5][6]
Boiling Point 112 °C @ 10 mmHg 88-91 °C @ 3 Torr[2][5][6][7][8]
Density 0.9837 - 0.99 g/cm³ @ 20-25 °C[2][5][6][7]
Refractive Index 1.4758 @ 20 °C (589.3 nm)[5][6][7]

Chemical Properties and Reactivity

The chemical identity and characteristics of N-(2-Hydroxypropyl)ethylenediamine are detailed below.

PropertyValue / DescriptionReference(s)
CAS Registry Number 123-84-2[1][2][4]
IUPAC Name 1-[(2-aminoethyl)amino]propan-2-ol[9]
Synonyms N-(β-Hydroxypropyl)ethylenediamine, Aminoethylisopropanolamine[1][2][8]
SMILES CC(O)CNCCN[9]
InChI Key CWKVFRNCODQPDB-UHFFFAOYSA-N[1][2]
Solubility Soluble in water and many organic solvents.[1]
Chemical Reactivity Exhibits basic properties due to its amine groups. The presence of primary and secondary amines, along with a hydroxyl group, allows for reactions such as acylation, alkylation, esterification, and complexation. It is known to be air-sensitive and hygroscopic.[1]

The synthesis of N-(2-Hydroxypropyl)ethylenediamine is commonly achieved through the nucleophilic ring-opening of propylene oxide with ethylenediamine. This reaction is a cornerstone for producing various hydroxypropylated amines.

G cluster_reactants Reactants cluster_product Product EDA Ethylenediamine process Nucleophilic Addition EDA->process PO Propylene Oxide PO->process HPEDA N-(2-Hydroxypropyl)ethylenediamine process->HPEDA

Synthesis of N-(2-Hydroxypropyl)ethylenediamine.

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of N-(2-Hydroxypropyl)ethylenediamine using gas chromatography with a Flame Ionization Detector (FID), a common technique for analyzing volatile and semi-volatile organic compounds.

1. Objective: To quantify the purity of a sample of N-(2-Hydroxypropyl)ethylenediamine by calculating the area percent of the main component peak relative to all detected impurity peaks.

2. Materials and Equipment:

  • N-(2-Hydroxypropyl)ethylenediamine sample

  • High-purity solvent for dilution (e.g., Methanol or Isopropanol, GC grade)

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for amine analysis (e.g., a wax or mid-polarity column like DB-WAX or DB-17)

  • Autosampler vials with caps

  • Microsyringe or autosampler for injection

  • Data acquisition and processing software

3. Sample Preparation:

  • Accurately prepare a ~1% (w/v) solution of the N-(2-Hydroxypropyl)ethylenediamine sample in the chosen solvent (e.g., 100 mg in 10 mL of methanol).

  • Ensure the sample is fully dissolved.

  • Transfer an aliquot of the solution into an autosampler vial for analysis.

4. GC-FID Instrument Conditions:

ParameterSetting
Injection Port Split/Splitless, operated in Split mode (e.g., 50:1 ratio)
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.5 mL/min)
Column e.g., Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm film)
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes - Ramp: 10 °C/min to 240 °C - Final Hold: Hold at 240 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Makeup Gas Nitrogen

5. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the area percent for each peak using the formula: Area % = (Individual Peak Area / Total Area of All Peaks) x 100

  • The area percent of the main N-(2-Hydroxypropyl)ethylenediamine peak represents the purity of the sample.

G prep 1. Sample Preparation (Dilute in Methanol) inject 2. GC Injection (1µL, Split Mode) prep->inject separate 3. Chromatographic Separation (Capillary Column) inject->separate detect 4. FID Detection separate->detect analyze 5. Data Analysis (Peak Integration, Area % Calculation) detect->analyze result Purity Result analyze->result

Workflow for GC Purity Analysis.
Amine Value Determination by Titration

This protocol describes the determination of the total amine content via acid-base titration, a standard quality control test for amino alcohols.

1. Objective: To determine the total amine value of N-(2-Hydroxypropyl)ethylenediamine by titrating with a standardized acid.

2. Materials and Equipment:

  • N-(2-Hydroxypropyl)ethylenediamine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water or Isopropanol (as solvent)

  • Potentiometric titrator with a pH electrode, or a burette and pH meter

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Beaker (150 mL)

3. Procedure:

  • Accurately weigh approximately 0.5 g of the N-(2-Hydroxypropyl)ethylenediamine sample into a 150 mL beaker.

  • Add 50 mL of deionized water or isopropanol to dissolve the sample completely.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Begin stirring the solution at a moderate, constant speed.

  • Titrate the solution with the standardized 0.1 M HCl. Record the volume of titrant added and the corresponding pH value.

  • Continue the titration past the equivalence point(s). The presence of two amine groups may result in two inflection points on the titration curve.

  • The equivalence point is the point of maximum slope on the titration curve (the steepest part of the curve).

4. Calculation: The total amine value or purity can be calculated based on the volume of HCl consumed at the final equivalence point.

Purity (%) = (V × M × MW) / (W × n × 10)

Where:

  • V = Volume of HCl titrant used (mL)

  • M = Molarity of the HCl solution (mol/L)

  • MW = Molecular weight of N-(2-Hydroxypropyl)ethylenediamine (118.18 g/mol )

  • W = Weight of the sample (g)

  • n = Number of basic nitrogen atoms titrated (typically 2)

This guide provides a foundational overview of the physical, chemical, and analytical characteristics of N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2), tailored for professionals in research and development.

References

Spectroscopic Analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the organic compound 1-((2-Hydroxyethyl)amino)propan-2-ol, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral characteristics based on the compound's functional groups and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with carbons and protons labeled to facilitate the interpretation of the predicted NMR data.

Chemical Structure of this compound with atom numbering

Figure 1: Chemical Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the electronegativity of adjacent atoms and typical chemical shift ranges for similar functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-a (CH₃)1.0 - 1.2Doublet (d)Coupled to the H-c proton.
H-b (CH₂)2.4 - 2.6Multiplet (m)Diastereotopic protons adjacent to a stereocenter and nitrogen.
H-c (CH)3.7 - 3.9Multiplet (m)Coupled to H-a and H-b protons.
H-d (CH₂)2.6 - 2.8Triplet (t)Coupled to the H-e protons.
H-e (CH₂)3.5 - 3.7Triplet (t)Coupled to the H-d protons and deshielded by the hydroxyl group.
H-f (OH)Broad singletSinglet (s)Chemical shift is concentration and solvent dependent.
H-g (NH)Broad singletSinglet (s)Chemical shift is concentration and solvent dependent.
H-h (OH)Broad singletSinglet (s)Chemical shift is concentration and solvent dependent.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented below.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1 (CH₃)18 - 22Shielded aliphatic carbon.
C-2 (CH₂)58 - 62Carbon adjacent to nitrogen.
C-3 (CH)65 - 70Carbon bearing a hydroxyl group.
C-4 (CH₂)50 - 55Carbon adjacent to nitrogen.
C-5 (CH₂)60 - 65Carbon bearing a hydroxyl group.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic absorption bands for this compound.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Intensity
3200 - 3600O-H stretchAlcohol, Amine (N-H)Strong, Broad
2850 - 3000C-H stretchAliphaticMedium to Strong
1450 - 1480C-H bendAliphaticMedium
1050 - 1150C-O stretchAlcoholStrong
1000 - 1250C-N stretchAmineMedium

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a liquid sample such as this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is appropriate for the spectrometer being used (typically 4-5 cm).

¹H NMR Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Calibrated 90-degree pulse.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

    • Temperature: 298 K.

¹³C NMR Acquisition:

  • Instrument: A standard NMR spectrometer with a carbon probe.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse program: A standard proton-decoupled pulse sequence.

    • Spectral width: 0-220 ppm.

    • Temperature: 298 K.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Place a small drop of this compound directly onto the center of the ATR crystal.

FT-IR Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Mode: Transmittance or Absorbance.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution Neat_Sample Neat Liquid Sample Compound->Neat_Sample NMR_Sample NMR Sample in Tube Dissolution->NMR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec FTIR_Spec FT-IR Spectrometer Neat_Sample->FTIR_Spec H_NMR ¹H NMR Spectrum NMR_Spec->H_NMR C_NMR ¹³C NMR Spectrum NMR_Spec->C_NMR IR_Spectrum IR Spectrum FTIR_Spec->IR_Spectrum Processing Data Processing (Phasing, Baseline Correction) H_NMR->Processing C_NMR->Processing IR_Spectrum->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Verified Molecular Structure Interpretation->Structure

Caption: A workflow diagram illustrating the process of spectroscopic analysis.

Synthesis of N-(2-Hydroxypropyl)ethylenediamine from ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxypropyl)ethylenediamine from ethylenediamine and propylene oxide. The document details the reaction mechanism, offers a plausible experimental protocol for selective mono-substitution, and outlines purification strategies and key analytical techniques for product characterization.

Introduction

N-(2-Hydroxypropyl)ethylenediamine is a valuable chemical intermediate used in the synthesis of a variety of products, including surfactants, chelating agents, and as a building block in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring both amine and hydroxyl functional groups, allows for a range of subsequent chemical modifications. The synthesis is primarily achieved through the ring-opening addition reaction of ethylenediamine with propylene oxide. A significant challenge in this synthesis is controlling the degree of substitution to selectively obtain the mono-substituted product, as di-, tri-, and tetra-substituted derivatives are common byproducts.[2]

Reaction Mechanism and Selectivity

The synthesis proceeds via a nucleophilic attack of the primary amine group of ethylenediamine on the less sterically hindered carbon of the propylene oxide epoxide ring. This reaction is typically carried out without a catalyst, although acidic or basic catalysts can be employed.

Reaction Pathway:

ReactionPathway cluster_reactants Reactants cluster_products Products EDA Ethylenediamine TS Transition State EDA->TS + Propylene Oxide PO Propylene Oxide PO->TS Product N-(2-Hydroxypropyl)ethylenediamine TS->Product Ring Opening Di_substituted N,N'-bis(2-Hydroxypropyl) ethylenediamine Product->Di_substituted + Propylene Oxide Higher_substituted Higher Substituted Products Di_substituted->Higher_substituted + Propylene Oxide

Caption: Reaction pathway for the synthesis of N-(2-Hydroxypropyl)ethylenediamine.

To favor the formation of the mono-substituted product, a large molar excess of ethylenediamine is crucial. This statistical approach increases the probability of a propylene oxide molecule reacting with an unsubstituted ethylenediamine molecule rather than the already substituted product.

Experimental Protocol: Selective Mono-substitution

This protocol is a plausible method designed to favor the synthesis of N-(2-Hydroxypropyl)ethylenediamine.

3.1. Materials and Equipment

Material/EquipmentSpecifications
EthylenediamineAnhydrous, ≥99%
Propylene oxide≥99%
MethanolAnhydrous
Round-bottom flask3-neck, appropriate size
Addition funnelPressure-equalizing
CondenserAllihn or Graham
Magnetic stirrer with hotplate
Thermometer
Rotary evaporator
Vacuum distillation setup

3.2. Reaction Procedure

A detailed experimental workflow is presented below:

ExperimentalWorkflow start Start setup Assemble and dry glassware. Charge flask with ethylenediamine and methanol. start->setup cool Cool the reaction mixture to 0-5 °C. setup->cool addition Add propylene oxide dropwise via addition funnel over 2-3 hours, maintaining temperature below 10 °C. cool->addition warm Allow the reaction to warm to room temperature and stir for 12-18 hours. addition->warm concentrate Remove solvent and excess ethylenediamine under reduced pressure (rotary evaporator). warm->concentrate distill Perform fractional vacuum distillation of the crude product. concentrate->distill collect Collect the fraction corresponding to N-(2-Hydroxypropyl)ethylenediamine. distill->collect characterize Characterize the purified product (NMR, IR, MS). collect->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a condenser with a drying tube, and a thermometer, add a significant molar excess of ethylenediamine (e.g., 10 equivalents) dissolved in anhydrous methanol.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Addition of Propylene Oxide: Add propylene oxide (1 equivalent) to the addition funnel. Add the propylene oxide dropwise to the cooled ethylenediamine solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-18 hours.

  • Workup:

    • Concentrate the reaction mixture using a rotary evaporator to remove the methanol and the majority of the unreacted ethylenediamine.

    • The resulting crude oil will contain the desired product along with di- and higher substituted ethylenediamines and residual starting material.[2]

3.3. Purification

Fractional vacuum distillation is the recommended method for purifying N-(2-Hydroxypropyl)ethylenediamine from the reaction mixture.

ParameterValue
Boiling Point112 °C @ 10 mmHg
Vacuum~10 mmHg

The various substituted ethylenediamines will have different boiling points, allowing for their separation. Collect the fraction that distills at the boiling point of the target compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Ethylenediamine60.10116-1170.899
Propylene Oxide58.08340.830
N-(2-Hydroxypropyl)ethylenediamine118.18112 @ 10 mmHg~0.99

Table 2: Plausible Experimental Parameters for Selective Mono-substitution

ParameterValueRationale
Molar Ratio (Ethylenediamine:Propylene Oxide)10:1To statistically favor mono-substitution.
SolventAnhydrous MethanolTo dissolve reactants and aid in heat dissipation.
Reaction Temperature0-10 °C (addition), Room Temp (reaction)To control the exothermic reaction and prevent side reactions.
Reaction Time12-18 hoursTo ensure complete reaction of the limiting reagent.

Characterization

The purified N-(2-Hydroxypropyl)ethylenediamine should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the presence of O-H and N-H functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Considerations

  • Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propylene Oxide: A flammable liquid and a known carcinogen. All handling should be performed in a fume hood.

  • The reaction is exothermic and should be carefully controlled, especially during the addition of propylene oxide.

Disclaimer: This guide provides a plausible experimental protocol based on established chemical principles. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. All procedures should be carried out by trained personnel in a properly equipped laboratory.

References

The Versatile World of Amino Alcohols: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino alcohols, organic compounds bearing both an amine and a hydroxyl functional group, represent a cornerstone in modern chemical and biomedical research. Their unique bifunctionality imparts a versatile reactivity profile, making them invaluable building blocks in medicinal chemistry, crucial components in asymmetric synthesis, and innovative precursors in materials science. This technical guide provides an in-depth exploration of the core research applications of amino alcohols, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging the full potential of this important class of molecules.

Medicinal Chemistry: Scaffolds for Bioactive Agents

The inherent structural motifs of amino alcohols are prevalent in a vast array of biologically active molecules and pharmaceuticals. Their ability to participate in hydrogen bonding and form key interactions with biological targets makes them a privileged scaffold in drug design.

Therapeutic Agents

Amino alcohols are central to the structure of numerous drugs. A prominent example is the class of beta-blockers , used in the management of cardiovascular diseases. The synthesis of propranolol, a widely used beta-blocker, exemplifies the importance of the amino alcohol moiety. Beyond this, amino alcohol derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

A notable area of research is the development of amino alcohol derivatives as inhibitors of specific signaling pathways. For instance, certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, a key mediator of the inflammatory response in sepsis.[1][2]

Quantitative Biological Activity

The following tables summarize the in vitro cytotoxic activity of various amino alcohol derivatives against several human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of β-Amino Alcohol Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Derivative 2aHeLa (Cervical Cancer)5.6[1]
Derivative 2cHeLa (Cervical Cancer)15.0[1]
Derivative 2eHeLa (Cervical Cancer)17.0[1]
Hydrazone 1eA-549 (Lung Cancer)13.39[1]
Hydrazone 1dPC-3 (Prostate Cancer)9.38[1]
Oxadiazole 2lMDA-MB-231 (Breast Cancer)22.73[1]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Amino Alcohol Derivatives

CompoundIC50 (mM)Reference
Derivative 2e0.0586[1]
Derivative 2a0.0902[1]

Asymmetric Synthesis: Chiral Ligands and Auxiliaries

Chiral amino alcohols are of paramount importance in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. They are widely employed as chiral ligands for metal catalysts and as chiral auxiliaries to control the stereochemical outcome of a reaction.

One of the most well-established applications is in the enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[3] The amino alcohol, in this context, coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde.

Performance in Asymmetric Catalysis

The following table presents the performance of various chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the effectiveness of such catalysts.

Table 3: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohols

CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)ConfigurationReference
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)Toluene024>9594(S)[4]
(1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE)Toluene0249278(R)[4]
Camphor-derived β-amino alcoholToluene024up to 99up to 94-[5]
Carbohydrate-derived β-amino alcoholToluene03up to 100up to 96-[6]

Materials Science: Building Blocks for Functional Polymers

The dual functionality of amino alcohols makes them attractive monomers for the synthesis of advanced polymers with tailored properties. Their incorporation into polymer backbones can introduce hydrogen bonding sites, improve thermal stability, and provide handles for further chemical modification.

A significant application in this area is the development of biodegradable and biocompatible elastomers for tissue engineering and biomedical devices. Poly(ester amide) elastomers derived from amino alcohols exhibit excellent mechanical properties and tunable degradation rates.[7][8]

Mechanical Properties of Amino Alcohol-Based Polymers

The table below summarizes the mechanical properties of a series of biodegradable elastomers, poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)s (APS), synthesized using the amino alcohol 1,3-diamino-2-hydroxypropane.

Table 4: Mechanical Properties of APS Elastomers

Polymer Composition (Molar Ratio of Monomers)Young's Modulus (MPa)Elongation at Break (%)Reference
DAHP:Glycerol:Sebacic Acid (1:1:2)1.45 ± 0.2192 ± 15[7][8]
DAHP:Glycerol:Sebacic Acid (1:0.5:1.5)2.54 ± 0.3445 ± 8[7][8]
DAHP:Threitol:Sebacic Acid (1:1:2)4.34 ± 0.5621 ± 5[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Propranolol (A β-Blocker)

This two-step procedure involves the formation of a key epoxide intermediate followed by a ring-opening reaction with an amine.[9][10]

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane

  • Materials: 1-naphthol, epichlorohydrin, sodium hydroxide (NaOH), benzyltriethylammonium chloride (phase transfer catalyst), ethyl acetate, water.

  • Procedure:

    • In a reaction vessel, dissolve 1.0 mole equivalent of 1-naphthol and 0.05 mole equivalents of benzyltriethylammonium chloride in 3.0 mole equivalents of epichlorohydrin.

    • Heat the mixture to 50°C with stirring.

    • Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50°C.

    • Continue stirring at 50°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

Step 2: Synthesis of Propranolol

  • Materials: 3-(1-naphthyloxy)-1,2-epoxypropane, isopropylamine, toluene, N,N-diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane (1.0 eq) and isopropylamine (2.0 eq) in toluene.

    • Add N,N-diisopropylethylamine (0.25 eq) dropwise over 30 minutes.

    • Heat the reaction mixture to 45°C and maintain for 4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 5°C to precipitate the product.

    • Filter the solid and dry to obtain crude propranolol. The crude product can be further purified by recrystallization.

Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.[4]

  • Materials: Chiral amino alcohol catalyst, anhydrous toluene, diethylzinc (1.0 M solution in hexanes), freshly distilled benzaldehyde, saturated aqueous ammonium chloride (NH₄Cl) solution, diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst (2 mol%) in anhydrous toluene.

    • Cool the solution to 0°C in an ice bath.

    • Add diethylzinc (2.0 mmol) dropwise via syringe and stir the mixture at 0°C for 30 minutes.

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0°C and monitor its progress by TLC (typically 24 hours).

    • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

    • Warm the mixture to room temperature and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Amino alcohol derivatives have been shown to inhibit this pathway, which is a critical component of the innate immune system's response to bacterial endotoxins.[11][12]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent cluster_trif TRIF-Dependent LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines transcription AP1 AP-1 MAPKs->AP1 activates AP1->Cytokines transcription TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 activates IFNs Type I IFNs IRF3->IFNs transcription

Caption: Simplified TLR4 signaling cascade.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a typical workflow for the catalytic asymmetric synthesis and analysis of a chiral product using an amino alcohol-derived catalyst.

Asymmetric_Synthesis_Workflow start Start catalyst_prep Catalyst Preparation (Chiral Amino Alcohol + Metal Salt) start->catalyst_prep reaction_setup Reaction Setup (Substrates + Catalyst) catalyst_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC, or LC) reaction_setup->monitoring workup Work-up and Purification (Extraction, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization chiral_analysis Chiral Analysis (Chiral HPLC or GC) characterization->chiral_analysis data_analysis Data Analysis (Yield and ee Calculation) chiral_analysis->data_analysis end End data_analysis->end

Caption: Asymmetric synthesis workflow.

This guide highlights the multifaceted roles of amino alcohols in contemporary research. From the development of life-saving medicines to the creation of novel materials and the advancement of synthetic methodologies, these versatile compounds continue to be at the forefront of scientific innovation. The provided data, protocols, and visualizations aim to empower researchers to explore and expand the ever-growing applications of amino alcohols.

References

An In-depth Technical Guide to the Structural Analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chemical compound 1-((2-Hydroxyethyl)amino)propan-2-ol. It includes details on its chemical and physical properties, proposed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Chemical and Physical Properties

This compound is a secondary amino alcohol. Its fundamental properties are summarized in the table below.[1]

PropertyValue
IUPAC Name This compound
CAS Number 6579-55-1
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Appearance Expected to be a colorless to pale yellow viscous liquid
Solubility Expected to be soluble in water and polar organic solvents

Experimental Protocols

Proposed Synthesis Route 1: Reaction of 1-Aminopropan-2-ol with 2-Chloroethanol

This method involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of 1-aminopropan-2-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction:

CH₃CH(OH)CH₂NH₂ + ClCH₂CH₂OH + NaOH → CH₃CH(OH)CH₂NHCH₂CH₂OH + NaCl + H₂O

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-aminopropan-2-ol (1.0 equivalent) and a suitable solvent such as ethanol.

  • Addition of Reactants: While stirring, add 2-chloroethanol (1.0 equivalent) to the flask.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation.

Proposed Synthesis Route 2: Reaction of 1-Aminopropan-2-ol with Ethylene Oxide

This is an alternative route involving the ring-opening of ethylene oxide by 1-aminopropan-2-ol. This reaction is typically carried out under controlled temperature conditions due to the high reactivity and toxicity of ethylene oxide.

Reaction:

CH₃CH(OH)CH₂NH₂ + C₂H₄O → CH₃CH(OH)CH₂NHCH₂CH₂OH

Experimental Protocol:

  • Reaction Setup: In a pressure-rated reactor equipped with a stirrer and a cooling system, place 1-aminopropan-2-ol (1.0 equivalent) in a suitable solvent like methanol.

  • Reactant Addition: Cool the solution and slowly bubble in ethylene oxide gas (1.0 equivalent) or add it as a cooled liquid. The temperature should be carefully controlled to prevent a runaway reaction.

  • Reaction Conditions: The reaction is typically carried out at a low temperature initially and then allowed to slowly warm to room temperature. The reaction progress can be monitored by gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with an inert gas. The solvent is then removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.

Proposed Purification Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus.

  • Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to a low pressure.

  • Fraction Collection: The flask is heated, and the fraction distilling at the expected boiling point of the product is collected. The purity of the collected fractions should be assessed by analytical techniques such as GC or NMR spectroscopy.

Structural Analysis and Spectroscopic Data

While readily available, detailed spectral data with peak assignments for this compound is limited. The following tables provide an expected summary of the spectroscopic data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Doublet3H-CH₃
~2.5-2.8Multiplet4H-NH-CH₂-CH₂-OH
~3.5-3.8Multiplet3H-CH(OH)- and -CH₂-OH
~3.9Multiplet1H-CH(OH)-
VariableBroad Singlet3H-NH, -OH, -OH

¹³C NMR (Carbon-13) Data (Predicted)

Chemical Shift (δ, ppm)Carbon Assignment
~22-CH₃
~50-NH-CH₂-
~58-CH₂-NH-
~60-CH₂-OH
~68-CH(OH)-
Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500 (broad)O-H stretchHydroxyl (-OH)
3200-3400 (broad)N-H stretchSecondary Amine (-NH)
2850-2960C-H stretchAlkyl
1450-1470C-H bendAlkyl
1050-1150C-O stretchAlcohol
1100-1150C-N stretchAmine
Mass Spectrometry (MS)

Mass Spectrometry Data (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 119. Common fragmentation patterns for amino alcohols would likely involve cleavage alpha to the nitrogen and oxygen atoms.

m/zPossible Fragment
119[C₅H₁₃NO₂]⁺ (Molecular Ion)
102[M - OH]⁺
88[M - CH₂OH]⁺
74[M - CH(OH)CH₃]⁺
45[CH(OH)CH₃]⁺
44[CH₂NHCH₂]⁺
31[CH₂OH]⁺

Visualizations

Proposed Synthetic Pathways and Experimental Workflow

The following diagrams illustrate the proposed synthetic routes and a general experimental workflow for the preparation and analysis of this compound.

Synthesis_Route_1 cluster_reactants Reactants cluster_products Products 1-Aminopropan-2-ol 1-Aminopropan-2-ol Reaction 1-Aminopropan-2-ol->Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction NaOH NaOH NaOH->Reaction Product This compound NaCl NaCl H2O H2O Reaction->Product Reaction->NaCl Reaction->H2O

Caption: Proposed Synthesis Route 1.

Synthesis_Route_2 cluster_reactants Reactants cluster_products Product 1-Aminopropan-2-ol 1-Aminopropan-2-ol Reaction 1-Aminopropan-2-ol->Reaction Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction Product This compound Reaction->Product

Caption: Proposed Synthesis Route 2.

Experimental_Workflow A Synthesis Reaction B Work-up (e.g., Filtration) A->B C Solvent Removal B->C D Purification (Vacuum Distillation) C->D E Structural Analysis D->E F NMR (1H, 13C) E->F Characterization G IR Spectroscopy E->G H Mass Spectrometry E->H

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the Reaction Mechanism of N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of N-(2-Hydroxypropyl)ethylenediamine and its derivatives. The document details the core chemical principles, experimental procedures, and quantitative data associated with the propoxylation of ethylenediamine.

Reaction Mechanism: Nucleophilic Ring-Opening

The synthesis of N-(2-Hydroxypropyl)ethylenediamine and its higher-order derivatives proceeds through the nucleophilic ring-opening of propylene oxide by ethylenediamine.[1][2][3] This reaction is a classic example of an SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile.

The reaction occurs in a stepwise manner. In the initial step, one of the primary amine groups of ethylenediamine attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom. This is a key feature of the SN2 reaction involving epoxides under neutral or basic conditions.

Subsequent reactions involve the further addition of propylene oxide molecules to the remaining primary and newly formed secondary amine groups, leading to the formation of di-, tri-, and tetra-substituted products. The overall reaction scheme is a series of consecutive second-order reactions. The basicity of the newly formed secondary amines is generally lower than that of the primary amines in the starting ethylenediamine, which can influence the relative rates of the subsequent addition reactions.

The reaction is typically carried out in a protic solvent, such as ethanol or water, which can participate in the protonation of the resulting alkoxide ion to yield the hydroxyl group.[4][5] The use of a catalyst is also reported to facilitate the reaction.[1]

Quantitative Data Summary

Table 1: Synthesis of N,N'-bis(2-Hydroxypropyl)ethylenediamine [5]

ParameterValue
Ethylenediamine (moles)1.2
Propylene Oxide (moles)2.4
SolventAbsolute Ethanol (25 mL) and Distilled Water (10 mL)
Temperature90 °C
Reaction Time12 hours (11 hours for addition, 1 hour additional)
Yield28.5%

Table 2: Synthesis of N,N,N'-tris(2-Hydroxypropyl)ethylenediamine [4]

ParameterValue
N,N'-bis(2-Hydroxypropyl)ethylenediamine (moles)0.3
Propylene Oxide (moles)0.3
SolventAbsolute Ethanol (50 mL), Methanol (50 mL), and Distilled Water (50 mL)
Temperature80 °C
Reaction Time4.5 hours (for dropwise addition)
Yield55%

Table 3: Purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine by Vacuum Distillation [6]

ParameterValue
Boiling Point175-181 °C
Pressure0.8 mmHg
Purity Achieved>98%

Experimental Protocols

Synthesis of N,N'-bis(2-Hydroxypropyl)ethylenediamine[5]
  • Reaction Setup: A solution of ethylenediamine (71.9 g, 1.2 mol) in 25 mL of absolute ethanol and 10 mL of nitrogen-purged distilled water is prepared in a reaction vessel equipped with a dropping funnel and a condenser.

  • Reactant Addition: The solution is heated to 90 °C. Propylene oxide (142.4 g, 2.4 mol) is then added dropwise over a period of 11 hours.

  • Reaction Completion: After the addition is complete, the reaction mixture is maintained at 90 °C for an additional hour.

  • Workup: The reaction mixture is cooled to room temperature and then concentrated by rotary evaporation, resulting in a milky white suspension.

  • Isolation and Purification: The suspension is dissolved in anhydrous ether, which causes the precipitation of a white solid. The solid, N,N'-bis(2-hydroxypropyl)ethylenediamine, is collected. The reported yield is 28.5%. The product can be further purified by crystallization from a methanol/ethanol mixture.

Synthesis of N,N,N'-tris(2-Hydroxypropyl)ethylenediamine[4]
  • Reaction Setup: A solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) in a mixture of 50 mL of absolute ethanol, 50 mL of methanol, and 50 mL of distilled water is prepared in a suitable reaction vessel.

  • Reactant Addition: The solution is heated to 80 °C. A solution of propylene oxide (181.6 g, 0.3 mol) in 25 mL of absolute ethanol is added dropwise over 4.5 hours.

  • Workup: The reaction mixture is cooled and concentrated to give a milky white viscous suspension.

  • Purification: The suspension is dissolved in ether and dried over anhydrous sodium sulfate. Any unreacted N,N'-bis(2-hydroxypropyl)ethylenediamine precipitates and is removed by filtration. The ether is removed from the filtrate to yield a viscous liquid. The product, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, is then isolated by fractional distillation at 140 °C and 0.15 mm Hg, with a reported yield of 55%.

Purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine[6]
  • Apparatus Setup: A standard short-path distillation apparatus is assembled. All glassware must be dry.

  • Distillation Procedure: The crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is placed in the distillation flask. A vacuum is applied, and the pressure is stabilized at approximately 0.8 mmHg. The flask is then gently heated.

  • Fraction Collection: The main fraction is collected at a boiling point of 175-181 °C.

  • Post-Distillation: After the distillation is complete, the apparatus is allowed to cool to room temperature before the vacuum is released. The resulting product is a colorless to pale yellow, viscous liquid with a purity of over 98%.

Visualizations

The following diagrams illustrate the reaction pathway and experimental workflows.

Reaction_Pathway EDA Ethylenediamine HPEDA N-(2-Hydroxypropyl) ethylenediamine EDA->HPEDA + PO1 Propylene Oxide (1 eq) BisHPEDA N,N'-bis(2-Hydroxypropyl) ethylenediamine HPEDA->BisHPEDA + PO2 Propylene Oxide (1 eq) TrisHPEDA N,N,N'-tris(2-Hydroxypropyl) ethylenediamine BisHPEDA->TrisHPEDA + PO3 Propylene Oxide (1 eq) TetrakisHPEDA N,N,N',N'-Tetrakis(2-Hydroxypropyl) ethylenediamine TrisHPEDA->TetrakisHPEDA + PO4 Propylene Oxide (1 eq) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Prepare Reactant Solution (Ethylenediamine Derivative, Solvent) Heat Heat to Reaction Temperature Reactants->Heat AddPO Add Propylene Oxide (Dropwise) Heat->AddPO React Maintain Temperature for Reaction Completion AddPO->React Cool Cool Reaction Mixture React->Cool Concentrate Concentrate (Rotary Evaporation) Cool->Concentrate Isolate Isolate Crude Product (Precipitation/Extraction) Concentrate->Isolate Purify Purify (Distillation/Crystallization) Isolate->Purify Impurity_Analysis cluster_impurities cluster_analysis Crude Crude Product Impurities Potential Impurities Crude->Impurities Analysis Analytical Methods Impurities->Analysis Unreacted Unreacted Starting Materials Partially Partially Substituted Products Polymers Propylene Glycol Polymers GCMS GC-MS HPLC HPLC NMR NMR

References

An In-depth Technical Guide on the Solubility of 1-((2-Hydroxyethyl)amino)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-((2-Hydroxyethyl)amino)propan-2-ol, a key consideration for its application in research, development, and formulation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide outlines the expected solubility based on the compound's chemical structure and data from analogous compounds. Furthermore, it details a standardized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an amino alcohol with the chemical formula C5H13NO2.[1] Its structure features both hydroxyl (-OH) and secondary amine (-NH-) functional groups, which dictate its physicochemical properties, including solubility. These functional groups allow for hydrogen bonding, making the molecule polar. Amino alcohols are valued in various industrial and pharmaceutical applications for their properties as solvents, intermediates in synthesis, and as high-boiling point bases.[2]

Chemical Structure:

Predicted Solubility Profile

Based on its molecular structure, this compound is anticipated to exhibit the following solubility characteristics:

  • High Solubility in Polar Protic Solvents: The presence of multiple hydroxyl groups and a secondary amine group suggests strong hydrogen bonding capabilities. Therefore, high miscibility or solubility is expected in polar protic solvents such as water, ethanol, methanol, and isopropanol.[3] This is consistent with the general solubility of amino alcohols.[2]

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone and chloroform, which can act as hydrogen bond acceptors, are also expected to be effective solvents.[4]

  • Limited Solubility in Nonpolar Solvents: In nonpolar solvents such as benzene, heptane, and petroleum ether, the solubility is predicted to be low.[4] The polar nature of this compound makes it less compatible with nonpolar solvent molecules.

Quantitative Solubility Data of Analogous Compounds

Table 1: Solubility of Diethanolamine in Various Solvents at 25°C

SolventSolubility
Benzene4.2%
Ether0.8%
Carbon Tetrachloride<0.1%
Heptane<0.1%
WaterMiscible
MethanolMiscible
AcetoneMiscible
ChloroformMiscible

Data sourced from PubChem CID 8113.[4]

Table 2: General Solubility of Isopropanolamine

SolventSolubility
WaterHighly Soluble/Miscible
Polar Organic SolventsGood Solubility/Miscible

Information sourced from chemical supplier data sheets.[3]

These tables indicate a strong trend of high solubility in polar solvents and poor solubility in nonpolar solvents for amino alcohols.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.

4.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled water bath or shaker

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

4.2 Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a period to let any undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe.

    • Immediately filter the solution using a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The specific temperature will depend on the boiling point of the solvent.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again to determine the mass of the dissolved solute.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

    • Solubility ( g/100g solvent):

      • Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

      • Solubility = (Mass of solute / Mass of solvent) * 100

4.3 Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental protocol.

experimental_workflow prep Preparation of Saturated Solutions equil Equilibration (Constant Temperature) prep->equil Agitate sample Sample Withdrawal & Filtration equil->sample Allow to Settle weigh1 Weigh Filtered Solution sample->weigh1 evap Solvent Evaporation weigh1->evap weigh2 Weigh Dry Solute evap->weigh2 calc Calculate Solubility weigh2->calc

Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is governed by the interplay of its molecular structure and the properties of the solvent. This relationship can be visualized as follows.

solubility_factors cluster_solute cluster_solvent solute Solute Properties (this compound) h_bond_donor Hydrogen Bond Donors (-OH, -NH) polarity_solute High Polarity solvent Solvent Properties h_bond_acceptor Hydrogen Bond Acceptors polarity_solvent Polarity solubility Solubility h_bond_donor->solubility Strong Solute-Solvent Interactions polarity_solute->solubility Strong Solute-Solvent Interactions h_bond_acceptor->solubility polarity_solvent->solubility

Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its chemical structure strongly suggests high solubility in polar solvents and low solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. Understanding these solubility characteristics is fundamental for the effective use of this compound in formulation, synthesis, and other research and development activities.

References

An In-depth Technical Guide to the Thermochemical Properties of N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxypropyl)ethylenediamine is a bifunctional organic compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and computational modeling. This technical guide provides a summary of available physical data for N-(2-Hydroxypropyl)ethylenediamine and presents generalized, detailed experimental protocols for the determination of its key thermochemical properties, including enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, and heat capacity. Due to a lack of readily available experimental thermochemical data in the public domain for this specific compound, this guide focuses on the established methodologies for characterizing similar amino alcohols. Additionally, a synthesis pathway for the related compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is visualized to illustrate a relevant chemical process.

Physicochemical Properties of N-(2-Hydroxypropyl)ethylenediamine

While specific experimental thermochemical data for N-(2-Hydroxypropyl)ethylenediamine is not extensively reported, a summary of its known physical properties is presented in Table 1.

PropertyValue
Molecular Formula C₅H₁₄N₂O
Molecular Weight 118.18 g/mol
Boiling Point 112 °C at 10 mmHg
Density 0.99 g/cm³
Refractive Index 1.4758 (at 20 °C)

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a compound like N-(2-Hydroxypropyl)ethylenediamine.

Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔHc°).

Principle: The compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water and the calorimeter components, leading to a temperature rise. By knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis P1 Pelletize liquid sample in a gelatin capsule P2 Weigh the sample and capsule P1->P2 P3 Place in crucible with a known mass of fuse wire P2->P3 C1 Assemble bomb with sample and pressurize with excess O₂ P3->C1 Transfer C2 Immerse bomb in a known volume of water in the calorimeter jacket C1->C2 C3 Allow to equilibrate and record initial temperature (T₁) C2->C3 C4 Ignite the sample C3->C4 C5 Record temperature change until a stable final temperature (T₂) is reached C4->C5 A1 Calculate heat released (q_rxn) using q_cal = C_cal * ΔT C5->A1 Data Input A2 Correct for combustion of fuse and capsule A1->A2 A3 Calculate standard energy of combustion (ΔU_c°) A2->A3 A4 Convert ΔU_c° to standard enthalpy of combustion (ΔH_c°) A3->A4 A5 Calculate standard enthalpy of formation (ΔH_f°) using Hess's Law A4->A5

Workflow for Combustion Calorimetry.

Detailed Steps:

  • Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a certified standard reference material (e.g., benzoic acid) with a known enthalpy of combustion.

  • Sample Preparation: A precise mass of N-(2-Hydroxypropyl)ethylenediamine is encapsulated (if liquid) and placed in a crucible. A fuse wire of known mass and combustion energy is positioned to contact the sample.

  • Combustion: The sealed bomb is filled with high-purity oxygen (typically 30 atm) and submerged in a known mass of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition to determine the temperature change (ΔT), corrected for heat exchange with the surroundings.

  • Calculation of Enthalpy of Combustion: The heat of combustion is calculated and then corrected for the combustion of the fuse and any auxiliary materials. This value is used to determine the standard enthalpy of combustion.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of N-(2-Hydroxypropyl)ethylenediamine and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

Determination of the Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid to a gas at a given pressure. The transpiration method is a reliable technique for determining vapor pressures at different temperatures, from which the enthalpy of vaporization can be derived.

Principle: An inert carrier gas is passed at a slow, controlled rate through or over the liquid sample, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the carrier gas, the partial pressure of the vapor can be determined using the ideal gas law.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_measurement Measurement at Constant Temperature cluster_analysis Data Analysis S1 Place a known mass of the sample in a saturator S2 Place the saturator in a thermostatically controlled bath S1->S2 M1 Pass the carrier gas at a slow, constant flow rate S2->M1 Equilibrate S3 Connect a source of inert carrier gas (e.g., N₂) with a flow meter S3->S2 M2 Collect the gas-vapor mixture M1->M2 M4 Reweigh the saturator to determine the mass loss M1->M4 M3 Measure the total volume of the carrier gas passed M2->M3 A1 Calculate the vapor pressure (P) at the given temperature (T) M3->A1 Data Input M4->A1 Data Input A2 Repeat the experiment at several different temperatures A1->A2 A3 Plot ln(P) versus 1/T A2->A3 A4 Determine the slope of the line (-ΔH_vap / R) A3->A4 A5 Calculate the enthalpy of vaporization (ΔH_vap) A4->A5

Transpiration Method Workflow.

Detailed Steps:

  • Apparatus Setup: A known mass of N-(2-Hydroxypropyl)ethylenediamine is placed in a saturator cell within a constant temperature bath. An inert gas supply with a precise flow controller is connected.

  • Saturation: The inert gas is passed through the sample at a flow rate low enough to ensure saturation.

  • Data Collection: The experiment is run for a sufficient time to achieve a measurable mass loss. The total volume of the carrier gas is measured, and the mass loss of the sample is determined gravimetrically.

  • Vapor Pressure Calculation: The partial pressure of the sample vapor is calculated for each temperature.

  • Clausius-Clapeyron Analysis: The experiment is repeated at several temperatures. The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization is calculated.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity as a function of temperature.

Principle: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. To determine heat capacity, three scans are required: a baseline scan with two empty pans, a scan with a sapphire standard of known heat capacity, and a scan with the sample.

Experimental Workflow:

G cluster_scans DSC Scans cluster_analysis Data Analysis SC1 Run a baseline scan with two empty, hermetically sealed pans SC2 Run a scan with a sapphire standard in the sample pan SC1->SC2 SC3 Run a scan with a known mass of the sample in the sample pan SC2->SC3 A1 Subtract the baseline scan from the sapphire and sample scans SC3->A1 Data Input A2 Measure the vertical displacement (heat flow) between the corrected curves at a given temperature A1->A2 A3 Calculate the heat capacity (C_p) of the sample using the known C_p of sapphire and the ratio of the heat flow signals and masses A2->A3

Heat Capacity Measurement by DSC.

Detailed Steps:

  • Sample Preparation: A small, accurately weighed amount of N-(2-Hydroxypropyl)ethylenediamine is hermetically sealed in an aluminum pan. An empty sealed pan serves as the reference.

  • DSC Scans: Three separate scans are performed over the desired temperature range at a constant heating rate:

    • An initial baseline scan with empty sample and reference pans.

    • A scan with a sapphire standard (of known mass and heat capacity) in the sample pan.

    • A scan with the N-(2-Hydroxypropyl)ethylenediamine sample in the sample pan.

  • Calculation: The heat capacity of the sample is calculated at each temperature using the following relationship, which compares the heat flow to the sample with the heat flow to the sapphire standard: Cp,sample = (DSCsample / DSCsapphire) * (masssapphire / masssample) * Cp,sapphire

Synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

A related and industrially significant compound is N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, which can be synthesized from N-(2-Hydroxypropyl)ethylenediamine precursors. The overall synthesis involves the reaction of ethylenediamine with propylene oxide.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 Ethylenediamine Proc Ring-Opening Addition R1->Proc R2 Propylene Oxide (4 eq.) R2->Proc P1 N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Proc->P1

Synthesis of a Related Amino Alcohol.

This reaction pathway highlights the chemical transformations that this class of compounds can undergo.

Conclusion

While direct experimental thermochemical data for N-(2-Hydroxypropyl)ethylenediamine is sparse, established methodologies exist for its determination. This guide provides the necessary theoretical and practical framework for researchers to conduct such characterizations. The protocols for combustion calorimetry, the transpiration method, and differential scanning calorimetry offer robust approaches to elucidating the enthalpy of formation, enthalpy of vaporization, and heat capacity, respectively. Such data are invaluable for the safe and efficient application of this compound in research and development.

Methodological & Application

Application Notes: Use of 1-((2-Hydroxyethyl)amino)propan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-((2-Hydroxyethyl)amino)propan-2-ol is a chiral amino alcohol that possesses two stereogenic centers. Its structure, featuring both hydroxyl and secondary amine functionalities, makes it a potential candidate for use as a chiral ligand in asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands that can coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. They are particularly effective in reactions such as the enantioselective addition of organometallic reagents to carbonyl compounds. The presence of both a nitrogen and two oxygen atoms allows for the formation of stable chelate complexes with metal ions, which is often crucial for high enantioselectivity.

Despite its potential, a comprehensive review of the scientific literature did not yield specific examples of this compound being directly employed as a chiral ligand or auxiliary in published asymmetric synthesis methodologies. While the broader class of chiral amino alcohols is extensively used, this particular compound does not appear to be a commonly utilized ligand in the field.

This document, therefore, serves as a prospective guide, outlining the potential applications and hypothetical experimental protocols for researchers interested in exploring the use of this compound in asymmetric synthesis. The protocols and data presented are based on well-established procedures for analogous chiral amino alcohols and are intended to provide a starting point for investigation.

Potential Applications

Based on the general reactivity of chiral β-amino alcohols, this compound could potentially be employed as a chiral ligand in a variety of metal-catalyzed asymmetric reactions, including:

  • Enantioselective addition of diethylzinc to aldehydes: This is a classic application for chiral amino alcohols. The in-situ generated zinc-ligand complex can catalyze the addition of a nucleophilic ethyl group to a prochiral aldehyde, leading to the formation of a chiral secondary alcohol.

  • Asymmetric reduction of prochiral ketones: In conjunction with a reducing agent like borane, this amino alcohol could serve as a chiral controller in the reduction of ketones to enantiomerically enriched secondary alcohols.

  • Asymmetric aldol reactions: As a chiral auxiliary, it could be temporarily incorporated into a substrate to direct the stereochemical course of an aldol reaction.

  • Other enantioselective C-C bond-forming reactions: Its potential could be explored in reactions such as asymmetric allylation, cyanation, and Michael additions.

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound as a chiral ligand. Optimization of reaction conditions, including solvent, temperature, catalyst loading, and reaction time, will be necessary to achieve high yields and enantioselectivities.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a hypothetical procedure for the enantioselective ethylation of benzaldehyde using a catalyst generated in-situ from this compound and diethylzinc.

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Purification prep_ligand Dissolve this compound in anhydrous toluene add_diethylzinc Add diethylzinc (1.0 M in hexanes) dropwise at 0 °C prep_ligand->add_diethylzinc stir_catalyst Stir for 30 min at 0 °C add_diethylzinc->stir_catalyst add_aldehyde Add benzaldehyde at 0 °C stir_catalyst->add_aldehyde warm_reaction Warm to room temperature and stir for 12 h add_aldehyde->warm_reaction quench Quench with saturated NH4Cl (aq) warm_reaction->quench extract Extract with diethyl ether quench->extract dry_purify Dry organic layer (Na2SO4) and purify by column chromatography extract->dry_purify

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • (1S,2S)- or (1R,2R)-1-((2-Hydroxyethyl)amino)propan-2-ol

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise to the solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Hypothetical Data Presentation

The following table summarizes hypothetical data for the enantioselective addition of diethylzinc to various aldehydes, illustrating the type of data that should be collected and presented.

EntryAldehydeLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde100 to rt128590 (R)
24-Chlorobenzaldehyde100 to rt128892 (R)
34-Methoxybenzaldehyde100 to rt128288 (R)
4Cinnamaldehyde100 to rt247585 (R)
5Cyclohexanecarboxaldehyde100 to rt247080 (S)

Note: The absolute configuration of the product would need to be determined experimentally, for example, by comparison with known literature values or by further chemical correlation.

Logical Relationship Diagram

The successful application of a chiral ligand in asymmetric catalysis relies on the formation of a well-defined chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction.

G cluster_components Reaction Components ligand Chiral Ligand (this compound) catalyst Chiral Metal-Ligand Complex (Active Catalyst) ligand->catalyst Coordination metal Metal Precursor (e.g., Diethylzinc) metal->catalyst substrate Prochiral Substrate (e.g., Aldehyde) transition_state Diastereomeric Transition States substrate->transition_state reagent Nucleophilic Reagent (e.g., Ethyl group from Et2Zn) reagent->transition_state catalyst->transition_state Reaction with Substrate & Reagent product Enantioenriched Product (Chiral Alcohol) transition_state->product Lower Energy Pathway Favored

Caption: Logical relationship in ligand-mediated asymmetric catalysis.

While this compound is not a commonly cited ligand in the asymmetric synthesis literature, its structural features suggest it holds potential for such applications. The protocols and conceptual frameworks provided here are intended to serve as a foundation for researchers to explore its efficacy in various asymmetric transformations. Systematic screening of reaction conditions and a thorough analysis of the results will be crucial in determining the practical utility of this amino alcohol as a chiral ligand in asymmetric catalysis. Further research in this area could potentially uncover a novel and effective catalyst for the synthesis of enantiomerically enriched molecules.

Application Notes and Protocols for N-(2-Hydroxypropyl)ethylenediamine and its Analog as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Ligand Overview and Rationale for Analog Study

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) is a bidentate or potentially tridentate ligand featuring two nitrogen donor atoms from the ethylenediamine backbone and one oxygen donor from the hydroxyl group. Despite its potential utility in coordination chemistry, detailed studies on its coordination complexes are not extensively available in the current scientific literature. This document, therefore, provides a comprehensive overview of the coordination chemistry of a closely related and well-studied analog, N-(2-hydroxyethyl)ethylenediamine (HEEDTA) . The structural similarity between HPEDA and HEEDTA, with the primary difference being a methyl group on the carbon adjacent to the hydroxyl functionality in HPEDA, allows for the protocols and data presented for HEEDTA to serve as a strong foundational guide for researchers investigating HPEDA. HEEDTA is known to form stable complexes with a variety of transition metals, and its coordination chemistry has been explored in areas such as catalysis and materials science.

B: Synthesis Protocols

B-1: Synthesis of the Ligand: N-(2-hydroxyethyl)ethylenediamine (HEEDTA)

This protocol describes the synthesis of N-(2-hydroxyethyl)ethylenediamine from ethylenediamine and ethylene oxide.

Materials:

  • Ethylenediamine

  • Ethylene oxide

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Addition funnel

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a condenser, addition funnel, and stirrer, place a solution of ethylenediamine in ethanol.

  • Cool the flask in an ice bath.

  • Slowly add a solution of ethylene oxide in ethanol dropwise from the addition funnel with constant stirring.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then reflux for 2-3 hours.

  • After reflux, cool the reaction mixture.

  • The solvent and any unreacted starting materials can be removed by distillation.

  • The resulting N-(2-hydroxyethyl)ethylenediamine can be purified by vacuum distillation.

B-2: General Protocol for the Synthesis of Metal(II) Complexes with N-(2-hydroxyethyl)ethylenediamine

This general protocol can be adapted for the synthesis of various transition metal complexes with HEEDTA.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine (HEEDTA)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Ethanol or Methanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

Procedure:

  • Dissolve the Metal(II) salt (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol) in a flask with stirring.

  • In a separate beaker, dissolve N-(2-hydroxyethyl)ethylenediamine (1 or 2 mmol, depending on the desired metal-to-ligand ratio) in the same solvent (e.g., 10 mL of ethanol).

  • Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature.

  • A change in color and/or the formation of a precipitate often indicates complex formation.

  • The reaction mixture can be stirred at room temperature for several hours or gently refluxed for 1-2 hours to ensure complete reaction.

  • Cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the complex as a solid. The solid can then be washed and dried as described above.

C: Quantitative Data

Due to the limited availability of data for simple HEEDTA complexes, the following tables include data for HEEDTA derivatives and related structures to provide an indication of expected values.

Table 1: Stability Constants of Metal Complexes with N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA-derivative)

Metal IonLog K₁
Cu²⁺17.4
Ni²⁺17.0
Co²⁺14.4
Zn²⁺14.5
Fe³⁺19.8

Table 2: Selected Spectroscopic Data for Metal Complexes with HEEDTA and its Derivatives

ComplexIR Bands (cm⁻¹)ν(O-H)ν(N-H)ν(M-N)ν(M-O)UV-Vis λₘₐₓ (nm)
[Ni(HEEDTA)₂(NCS)₂]~3400~3250~580~470~550, ~850
[Cu(HEEDTA-Schiff Base)]~3420-~570~480~620
[Co(HEEDTA-derivative)]~3450~3200~560~460~500

Table 3: Selected Bond Lengths from Crystal Structures of HEEDTA-based Complexes

ComplexBondLength (Å)
[Zn₂(Schiff base of HEEDTA)₂(SO₄)]Zn-O(phenolic)1.997(3)
Zn-N(imine)2.039(4)
Zn-N(amine)2.143(4)
Zn-O(sulfate)2.011(3)
[Cu(Schiff base of HEEDTA)]₂Cu-O(phenolic)1.921(2)
Cu-N(imine)1.954(3)
Cu-N(amine)2.012(3)

D: Applications

D-1: Catalysis - Oxidation Reactions

Metal complexes of HEEDTA and its derivatives have shown potential as catalysts in various oxidation reactions. For instance, copper(II) and nickel(II) complexes with Schiff base derivatives of HEEDTA have been investigated as catalysts for the oxidation of hydrocarbons.

Experimental Protocol: Catalytic Oxidation of Cyclohexane

  • To a solution of the metal-HEEDTA complex (catalyst, e.g., 0.01 mmol) in a suitable solvent (e.g., acetonitrile), add cyclohexane (substrate, e.g., 1 mmol).

  • Add an oxidant, such as hydrogen peroxide (e.g., 10 mmol).

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

  • Monitor the reaction progress using gas chromatography (GC) or GC-MS.

  • After the reaction, the products (cyclohexanol and cyclohexanone) can be quantified by GC analysis using an internal standard.

D-2: Corrosion Inhibition

The amine and hydroxyl functional groups in HEEDTA make it an effective corrosion inhibitor for metals, particularly in acidic environments. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

E: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand_prep Ligand Synthesis: N-(2-hydroxyethyl)ethylenediamine complex_prep Complex Synthesis: Metal Salt + Ligand ligand_prep->complex_prep spectroscopy Spectroscopic Analysis (IR, UV-Vis) complex_prep->spectroscopy crystallography Structural Analysis (X-ray Crystallography) complex_prep->crystallography catalysis Catalytic Studies (e.g., Oxidation) complex_prep->catalysis

Caption: General workflow for the synthesis, characterization, and application of metal complexes with N-(2-hydroxyethyl)ethylenediamine.

Caption: Potential coordination modes of N-(2-hydroxyethyl)ethylenediamine to a metal center (M).

Application Notes and Protocols for the Evaluation of 1-((2-Hydroxyethyl)amino)propan-2-ol (HEAP) in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The capture of carbon dioxide (CO2) is a critical technology for mitigating greenhouse gas emissions. Aqueous solutions of alkanolamines are widely recognized as effective solvents for post-combustion CO2 capture. 1-((2-Hydroxyethyl)amino)propan-2-ol (HEAP) is a promising candidate solvent due to its structural features, which suggest a potentially favorable balance of reactivity, absorption capacity, and regeneration energy. As a secondary alkanolamine, it is expected to exhibit different reaction kinetics and stoichiometry compared to primary amines like monoethanolamine (MEA) or sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP).

These application notes provide a comprehensive overview of the methodologies required to evaluate the performance of HEAP as a CO2 capture agent. The protocols described herein are based on established techniques for characterizing alkanolamine solvents.

Comparative Performance Data of Alkanolamine Solvents

While specific experimental data for HEAP is not yet widely published, the following table summarizes typical performance data for benchmark alkanolamine solvents. This table provides a framework for the evaluation and comparison of HEAP's performance.

ParameterMonoethanolamine (MEA)2-Amino-2-methyl-1-propanol (AMP)This compound (HEAP)
CO2 Absorption Capacity (mol CO2/mol amine) ~0.50.8 - 1.0[1]To be determined
Absorption Rate HighModerate[2][3]To be determined
Regeneration Energy (GJ/tonne CO2) 3.2 - 4.2[4]Lower than MEA[5][6]To be determined
Viscosity of Aqueous Solution ModerateModerate to HighTo be determined
Thermal Stability ModerateGood[2]To be determined
Oxidative Degradation SusceptibleLess susceptible than MEA[1]To be determined

Experimental Protocols

Preparation of Aqueous HEAP Solutions

Objective: To prepare aqueous solutions of HEAP at various concentrations for CO2 capture experiments.

Materials:

  • This compound (HEAP, >99% purity)

  • Deionized water

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Determine the desired molar concentration of the HEAP solution (e.g., 30 wt% or a specific molarity).

  • Accurately weigh the required amount of HEAP using an analytical balance.

  • Transfer the weighed HEAP to a volumetric flask of the appropriate size.

  • Add a portion of deionized water to the flask and dissolve the HEAP by swirling or using a magnetic stirrer.

  • Once the HEAP is fully dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • The concentration of the prepared solution should be verified by titration with a standard acid solution.

CO2 Absorption Experiments

Objective: To measure the CO2 absorption capacity and rate of the aqueous HEAP solution.

Apparatus:

  • A gas absorption apparatus, which typically consists of a gas-liquid contactor (e.g., a bubble column or a stirred-cell reactor), a gas flow control system, and a CO2 gas analyzer.[7]

  • A thermostated water bath to maintain a constant absorption temperature.

Procedure:

  • Place a known volume and concentration of the aqueous HEAP solution into the gas-liquid contactor.

  • Heat the solution to the desired absorption temperature (typically 40-60°C).[4]

  • Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate.

  • Continuously monitor the CO2 concentration in the outlet gas stream using a CO2 gas analyzer.

  • The experiment is continued until the CO2 concentration in the outlet gas is equal to the inlet concentration, indicating that the solution is saturated with CO2.

  • The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • The CO2 loading is expressed as moles of CO2 absorbed per mole of HEAP.

CO2 Desorption and Solvent Regeneration Experiments

Objective: To evaluate the energy requirement for regenerating the CO2-rich HEAP solution.

Apparatus:

  • A stripping column or a heated flask with a condenser.

  • A heating mantle or oil bath to control the desorption temperature.

  • A system to collect and measure the released CO2.

Procedure:

  • Take a known amount of the CO2-rich HEAP solution from the absorption experiment.

  • Heat the solution to the desired regeneration temperature (typically 100-120°C).[4]

  • The absorbed CO2 will be released from the solution.

  • Collect and quantify the released CO2.

  • The energy consumed during the regeneration process is measured and reported as the regeneration energy (e.g., in GJ/tonne of CO2).

  • The regenerated lean HEAP solution can be analyzed to determine the residual CO2 loading.

  • The cyclic capacity is determined by the difference in CO2 loading between the rich and lean solutions.

Kinetic Studies

Objective: To determine the reaction kinetics of CO2 with HEAP.

Apparatus:

  • A wetted-wall column or a stirred-cell reactor with a known gas-liquid interfacial area.[3]

Procedure:

  • The experimental setup is similar to the absorption experiment, but with a well-defined gas-liquid interfacial area.

  • The rate of CO2 absorption is measured under conditions where the reaction in the liquid phase is the rate-limiting step.

  • The kinetic parameters, such as the reaction rate constant, are determined by applying appropriate reaction models (e.g., the zwitterion mechanism for secondary amines).

Physical Property Measurements

Objective: To measure the density, viscosity, and surface tension of both fresh and CO2-loaded HEAP solutions.

Apparatus:

  • Densitometer

  • Viscometer

  • Tensiometer

Procedure:

  • Measure the density, viscosity, and surface tension of the aqueous HEAP solutions at various concentrations and temperatures relevant to the absorption and desorption processes.[8]

  • These properties are crucial for the design and modeling of the CO2 capture process.

Visualizations

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption Absorption Studies cluster_desorption Regeneration Studies cluster_analysis Analysis & Characterization Prep Prepare Aqueous HEAP Solution Absorb CO2 Absorption (40-60°C) Prep->Absorb Kinetic Kinetic Analysis (Wetted-Wall Column) Absorb->Kinetic Rich_Analysis Analyze Rich Solution (CO2 Loading, Viscosity, Density) Absorb->Rich_Analysis Desorb CO2 Desorption (100-120°C) Lean_Analysis Analyze Lean Solution (Residual Loading) Desorb->Lean_Analysis Regen_Energy Calculate Regeneration Energy Desorb->Regen_Energy Rich_Analysis->Desorb Lean_Analysis->Absorb Recycle

Caption: Experimental workflow for evaluating HEAP in CO2 capture.

Reaction_Pathway cluster_carbamate_formation Carbamate Formation Pathway cluster_bicarbonate_formation Bicarbonate Formation Pathway HEAP HEAP (R2NH) Zwitterion Zwitterion Intermediate (R2N+HCOO-) HEAP->Zwitterion + CO2 CO2 CO2 Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate + H2O + HEAP - Protonated HEAP Carbamate Carbamate (R2NCOO-) Zwitterion->Carbamate + HEAP - Protonated HEAP Protonated_HEAP Protonated HEAP (R2NH2+) Water H2O

References

Synthesis of Quadrol using N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Quadrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Quadrol, also known as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, a versatile compound with applications in biomedical materials and as a cross-linking agent. The synthesis route detailed here focuses on the use of N-(2-Hydroxypropyl)ethylenediamine as a key intermediate.

Overview and Principle

Quadrol is synthesized through the ring-opening addition reaction of propylene oxide with an amine. This process, known as propoxylation, occurs in a stepwise manner. The synthesis starting from ethylenediamine first produces N-(2-hydroxypropyl)ethylenediamine, followed by di-, tri-, and finally the tetra-substituted product, Quadrol.[1][2] This document provides a protocol for the subsequent propoxylation of N-(2-Hydroxypropyl)ethylenediamine to yield Quadrol. The reaction is typically carried out in a protic solvent and may be catalyzed.

The overall reaction scheme is as follows:

  • Step 1: Ethylenediamine + 1 Propylene Oxide → N-(2-Hydroxypropyl)ethylenediamine

  • Step 2: N-(2-Hydroxypropyl)ethylenediamine + 3 Propylene Oxide → N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)

This document focuses on the second step of this reaction sequence.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • N-(2-Hydroxypropyl)ethylenediamine

    • Propylene oxide

  • Solvents:

    • Absolute ethanol

    • Anhydrous ether

  • Drying Agent:

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask equipped with a dropping funnel and reflux condenser

    • Heating mantle with magnetic stirrer

    • Rotary evaporator

    • Distillation apparatus (for purification)

    • Standard laboratory glassware

Synthesis of Quadrol from N-(2-Hydroxypropyl)ethylenediamine

This protocol is adapted from procedures for the synthesis of related hydroxypropylated ethylenediamines.[3][4]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve N-(2-Hydroxypropyl)ethylenediamine in a suitable solvent such as absolute ethanol.

  • Heat the solution to approximately 80-90°C with constant stirring.

  • Slowly add a stoichiometric excess of propylene oxide (approximately 3 to 3.5 molar equivalents) dropwise to the heated solution through the dropping funnel over a period of 4-6 hours. Caution: The reaction is exothermic. Maintain careful control of the addition rate to keep the reaction temperature stable.

  • After the addition is complete, continue to heat the reaction mixture at 80-90°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent using a rotary evaporator. The crude product will likely be a viscous liquid.

Purification of Quadrol

Crude Quadrol may contain unreacted starting materials, partially substituted ethylenediamine derivatives, and byproducts from the homopolymerization of propylene oxide.[2]

1. Decolorization (Optional):

If the crude product is colored, it can be decolorized.

  • Dissolve the crude Quadrol in ethanol or a mixture of ethanol and water.[2]

  • Add a small amount of activated carbon (1-5% by weight) to the solution.[2]

  • Heat the mixture with stirring, then filter to remove the activated carbon.[2]

  • Remove the solvent by rotary evaporation.[2]

2. Vacuum Distillation:

To obtain high-purity Quadrol, vacuum distillation is recommended.

  • Assemble a short-path distillation apparatus.

  • Place the crude or decolorized Quadrol in the distillation flask.

  • Apply a vacuum and gently heat the flask. A cold trap is recommended to protect the vacuum pump.[2]

  • Collect the fraction that distills at the appropriate boiling point for Quadrol (see Table 1).

Data Presentation

The following table summarizes key quantitative data for Quadrol and a related intermediate.

Compound NameOther NamesCAS NumberMolecular FormulaBoiling PointDensity (at 20°C)Refractive Index (at 20°C)
N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamineQuadrol, Neutrol TE102-60-3C14H32N2O4175-181 °C at 0.8 mm Hg[5][6]1.03 g/mL[5][6]1.4812[5][6]
N,N'-bis(2-hydroxypropyl)ethylenediamine1,1'-[(1,2-Ethanediyl)bisimino]bis(2-propanol)3624-69-5C8H20N2O2---

Visualization of the Synthesis Workflow

The following diagram illustrates the stepwise synthesis of Quadrol from ethylenediamine, highlighting the role of N-(2-Hydroxypropyl)ethylenediamine as an intermediate.

SynthesisWorkflow A Ethylenediamine C N-(2-Hydroxypropyl)ethylenediamine A->C + 1 eq. B Propylene Oxide B->C E Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) C->E + 3 eq. D Propylene Oxide D->E LogicalFlow Start Start: Reactants (N-(2-Hydroxypropyl)ethylenediamine, Propylene Oxide) Reaction Reaction: - Dissolve in Ethanol - Heat to 80-90°C - Add Propylene Oxide dropwise - Reflux for 1-2 hours Start->Reaction Workup Workup: - Cool to Room Temperature - Remove Solvent (Rotary Evaporation) Reaction->Workup Purification Purification (Optional): - Decolorization with Activated Carbon - Vacuum Distillation Workup->Purification Final Final Product: Pure Quadrol Purification->Final

References

Application Notes and Protocols: 1-((2-Hydroxyethyl)amino)propan-2-ol as a Potential Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols on the synthesis of aryloxypropanolamines, which form the core structure of many beta-blocker medications such as atenolol, metoprolol, and propranolol. The methodologies presented are representative of the synthesis of this important class of pharmaceutical intermediates. The protocols will focus on the well-established synthetic route involving the reaction of a phenolic starting material with epichlorohydrin, followed by the nucleophilic addition of an amine. This provides a practical framework for researchers and scientists in drug development exploring the synthesis of related structures.

Key Application: Synthesis of Beta-Blocker Intermediates

Beta-blockers are a class of drugs that function by blocking beta-adrenergic receptors, thereby mitigating the effects of adrenaline and noradrenaline.[1] This action leads to reduced heart rate, blood pressure, and myocardial oxygen demand, making them essential in the treatment of cardiovascular diseases like hypertension, angina pectoris, and arrhythmias.[1] The general structure of most beta-blockers features an aryloxypropanolamine moiety.

The synthesis of these crucial pharmaceutical ingredients typically proceeds through a two-step process:

  • Formation of a Glycidyl Ether Intermediate: A substituted phenol reacts with epichlorohydrin in the presence of a base to form a glycidyl ether (an epoxide).[1]

  • Nucleophilic Ring-Opening: The epoxide intermediate is then subjected to a nucleophilic attack by an appropriate amine to yield the final aryloxypropanolamine product.[1]

A representative workflow for this synthesis is illustrated below.

Phenol Substituted Phenol Intermediate Glycidyl Ether Intermediate Phenol->Intermediate Step 1: Etherification Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product Aryloxypropanolamine (Beta-Blocker) Intermediate->Product Step 2: Amination Amine Amine (e.g., Isopropylamine) Amine->Product

Caption: General synthetic workflow for aryloxypropanolamine beta-blockers.

Experimental Protocol: Synthesis of an Atenolol Intermediate and Atenolol

This protocol details the synthesis of the beta-blocker atenolol as a representative example. The synthesis proceeds in two main steps from 2-(4-hydroxyphenyl)acetamide.

Step 1: Synthesis of the Epoxide Intermediate from 2-(4-hydroxyphenyl)acetamide and Epichlorohydrin

Materials:

  • 2-(4-hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Acetic acid

Procedure:

  • Prepare a 0.2M aqueous solution of NaOH.

  • To a solution of 2-(4-hydroxyphenyl)acetamide (1.00 g, 6.62 mmol) in the 0.2M NaOH solution (8.71 mL, 1.74 mmol), add epichlorohydrin (1.04 mL, 13.26 mmol).[2]

  • Stir the reaction mixture at room temperature for 4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of MeOH:CH₂Cl₂ (1:5). The intermediate epoxide should have an Rf value of approximately 0.63.[2]

  • Upon completion, the reaction mixture containing the epoxide intermediate can be used directly in the next step.

Step 2: Synthesis of Atenolol via Ring-Opening of the Epoxide

Materials:

  • Crude reaction mixture from Step 1

  • Isopropylamine

  • Methanol (MeOH)

Procedure:

  • To the crude product mixture from the previous step, add methanol (25 mL) followed by isopropylamine (10 mL, 116.39 mmol).[2]

  • Stir the mixture for 24 hours at room temperature.[2]

  • Monitor the reaction for the full conversion of the intermediate to atenolol by TLC.[2]

  • Upon completion, the addition of water to the reaction mixture will precipitate a white solid.[3]

  • Collect the solid by filtration, wash with water, and dry to yield atenolol.[3] Chromatographic purification is typically not required for this step.[3]

Quantitative Data

The following table summarizes representative yields for the synthesis of atenolol.

Starting MaterialProductScaleSolvent SystemYieldReference
2-(4-hydroxyphenyl)acetamideAtenolol1.0 gDeep Eutectic Solvent (ChCl:EG)95%[3]
2-(4-hydroxyphenyl)acetamideAtenolol10.0 gDeep Eutectic Solvent (ChCl:EG)Excellent (not quantified)[3]
2-(4-hydroxyphenyl)acetamideAtenolol2.52 gEpichlorohydrin/MeOH42%[2]

Mechanism of Action: Beta-Adrenergic Receptor Blockade

The pharmaceutical intermediates synthesized through these protocols are precursors to drugs that target the beta-adrenergic signaling pathway. In response to catecholamines like epinephrine, beta-adrenergic receptors activate a G-protein cascade, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses. Beta-blockers competitively inhibit this pathway.

cluster_cell Cell Membrane Receptor Beta-Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Physiological Response (e.g., Increased Heart Rate) cAMP->Response triggers Catecholamine Epinephrine/ Norepinephrine Catecholamine->Receptor binds & activates Beta_Blocker Beta-Blocker (e.g., Atenolol) Beta_Blocker->Receptor binds & blocks

Caption: Mechanism of beta-blocker action on the adrenergic pathway.

The synthesis of aryloxypropanolamines is a cornerstone of cardiovascular pharmaceutical development. The protocols and data presented here, using the synthesis of atenolol as a model, provide a comprehensive guide for researchers in the field. While 1-((2-hydroxyethyl)amino)propan-2-ol is not a commonly cited precursor for these intermediates, its structural motifs are highly relevant. The detailed methodologies and mechanistic insights offered in these application notes can serve as a valuable resource for the synthesis and development of new therapeutic agents targeting the beta-adrenergic system.

References

Application Notes and Protocols: N-(2-Hydroxypropyl)ethylenediamine in Surfactant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of surfactants derived from N-(2-Hydroxypropyl)ethylenediamine (HPED), with a particular focus on their utility in pharmaceutical and drug delivery formulations.

Introduction

N-(2-Hydroxypropyl)ethylenediamine (HPED) is a versatile building block for the synthesis of novel amphiphilic compounds.[1] Its structure, featuring a primary amine, a secondary amine, and a hydroxyl group, allows for the straightforward creation of surfactants with a range of properties. By acylating one of the amine groups with a fatty acid, a single-chain cationic or amphoteric surfactant can be produced. These surfactants are of interest in drug delivery due to their potential to enhance the solubility and bioavailability of poorly water-soluble drugs.[2][3] The presence of the hydroxypropyl group can also contribute to the biocompatibility of these molecules, a desirable trait in pharmaceutical excipients.

Surfactant Synthesis: N-Lauroyl-N'-(2-hydroxypropyl)ethylenediamine

A representative surfactant, N-lauroyl-N'-(2-hydroxypropyl)ethylenediamine, can be synthesized via the amidation of N-(2-Hydroxypropyl)ethylenediamine with lauric acid or its derivatives. The following protocol is a general method that can be adapted for other fatty acids.

Experimental Protocol: Synthesis of N-Lauroyl-N'-(2-hydroxypropyl)ethylenediamine

Materials:

  • N-(2-Hydroxypropyl)ethylenediamine (HPED)

  • Lauric acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve lauric acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents, if used) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Slowly add a solution of N-(2-Hydroxypropyl)ethylenediamine (1 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-lauroyl-N'-(2-hydroxypropyl)ethylenediamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product LauricAcid Lauric Acid Activation Activation of Lauric Acid LauricAcid->Activation HPED N-(2-Hydroxypropyl)ethylenediamine Coupling Amide Coupling HPED->Coupling DCC DCC DCC->Activation Activation->Coupling Filtration Filtration Coupling->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct N-Lauroyl-N'-(2-hydroxypropyl)ethylenediamine Chromatography->FinalProduct

Caption: Workflow for the synthesis of N-lauroyl-N'-(2-hydroxypropyl)ethylenediamine.

Physicochemical Characterization of HPED-Derived Surfactants

The performance of a surfactant is dictated by its physicochemical properties, most notably its ability to reduce surface tension and form micelles at a specific concentration.

Data Presentation: Surfactant Properties

The following table presents expected values for N-lauroyl-N'-(2-hydroxypropyl)ethylenediamine based on data for structurally similar single-chain cationic/amphoteric surfactants. Actual values must be determined experimentally.

PropertyExpected Value RangeMethod of Determination
Critical Micelle Concentration (CMC)1 - 10 mMSurface Tensiometry, Conductivity, Fluorescence Probe
Surface Tension at CMC (γCMC)30 - 40 mN/mSurface Tensiometry (Wilhelmy Plate or Du Noüy Ring)
Hydrophilic-Lipophilic Balance (HLB)10 - 15Calculation based on group contributions
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Materials:

  • Synthesized N-lauroyl-N'-(2-hydroxypropyl)ethylenediamine

  • High-purity water (e.g., Milli-Q)

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Glassware

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC (e.g., 50 mM).

  • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the high-purity water as a reference.

  • Measure the surface tension of each surfactant dilution, starting from the most dilute and proceeding to the most concentrated. Ensure the system reaches equilibrium before recording the measurement.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of inflection in the resulting curve, where the surface tension begins to plateau.

DOT Diagram: Logic of CMC Determination

CMC_Determination Start Start with Dilute Surfactant Solution IncreaseConc Increase Surfactant Concentration Start->IncreaseConc MeasureST Measure Surface Tension IncreaseConc->MeasureST BelowCMC Below CMC: Surface Tension Decreases Sharply MeasureST->BelowCMC [Concentration < CMC] AtCMC At CMC: Micelle Formation Begins MeasureST->AtCMC [Concentration ≈ CMC] BelowCMC->IncreaseConc AboveCMC Above CMC: Surface Tension Plateaus AtCMC->AboveCMC AboveCMC->IncreaseConc Further Increase in Concentration

Caption: Logical flow for determining the Critical Micelle Concentration (CMC).

Application in Drug Delivery: Liposome Formulation

Surfactants derived from HPED can be incorporated into lipid-based drug delivery systems, such as liposomes, to enhance their stability and drug-loading capacity.

Experimental Protocol: Preparation of Liposomes using an HPED-Derived Surfactant

Materials:

  • Phosphatidylcholine (e.g., soy or egg phosphatidylcholine)

  • Cholesterol

  • N-lauroyl-N'-(2-hydroxypropyl)ethylenediamine

  • Model drug (hydrophilic or lipophilic)

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, and the HPED-derived surfactant in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:5 (phosphatidylcholine:cholesterol:HPED-surfactant). If encapsulating a lipophilic drug, it should be added at this stage.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication or extrusion.

  • For extrusion, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to form unilamellar vesicles (LUVs) of a uniform size.

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

DOT Diagram: Liposome Formulation Workflow

LiposomeWorkflow cluster_preparation Preparation cluster_processing Processing cluster_characterization Characterization Dissolve Dissolve Lipids and Surfactant in Organic Solvent Film Form Thin Lipid Film (Rotary Evaporation) Dissolve->Film Hydrate Hydrate Film with Aqueous Buffer (+ Drug) Film->Hydrate Downsize Downsize Vesicles (Extrusion/Sonication) Hydrate->Downsize Purify Purify (Dialysis/Chromatography) Downsize->Purify Analyze Analyze Size, PDI, Zeta Potential, and Encapsulation Efficiency Purify->Analyze

Caption: General workflow for the preparation and characterization of liposomes.

Conclusion

Surfactants derived from N-(2-Hydroxypropyl)ethylenediamine represent a promising class of excipients for pharmaceutical formulations. Their synthesis is adaptable, allowing for the tuning of their properties by varying the fatty acid chain length. The protocols provided herein offer a foundation for the development and characterization of these novel surfactants and their application in advanced drug delivery systems. Further research is warranted to fully explore their potential in enhancing the therapeutic efficacy of a wide range of active pharmaceutical ingredients.

References

Protocol for the Synthesis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol, is a versatile polyol with a wide range of applications in research and industry. It serves as a cross-linking agent and catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[1] Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, also makes it an effective chelating agent. In the realm of life sciences, it has been investigated as an immunostimulant and for its potential role in accelerating wound healing. For drug development professionals, understanding the synthesis of this compound is crucial for its application in novel therapeutic formulations and delivery systems. This document provides a comprehensive protocol for the laboratory-scale synthesis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine.

Introduction

The synthesis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine is achieved through the reaction of ethylenediamine with propylene oxide.[2][3] This reaction is a nucleophilic ring-opening of the epoxide by the amine. Each of the four nitrogen-hydrogen bonds on ethylenediamine is capable of reacting with a molecule of propylene oxide, leading to the tetrasubstituted product. The reaction is typically carried out in a suitable solvent and may be catalyzed to enhance the reaction rate and selectivity.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
EthylenediamineC₂H₈N₂60.10107-15-3≥99%
Propylene oxideC₃H₆O58.0875-56-9≥99%
MethanolCH₄O32.0467-56-1Anhydrous
Activated CarbonC12.017440-44-0Decolorizing
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6≥99%
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Synthesis Procedure

Reaction Setup:

  • In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add ethylenediamine (0.1 mol, 6.01 g) and 100 mL of anhydrous methanol to the flask.

  • Cool the flask in an ice bath and begin stirring.

Addition of Propylene Oxide:

  • Slowly add propylene oxide (0.44 mol, 25.56 g, 30.8 mL) to the dropping funnel.

  • Add the propylene oxide dropwise to the stirred solution of ethylenediamine over a period of 2-3 hours. Caution: The reaction is exothermic. Maintain the reaction temperature below 40°C by adjusting the addition rate and using the ice bath.

Reaction Completion:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture at room temperature for 12-18 hours to ensure the reaction goes to completion.

Work-up and Purification

Solvent Removal:

  • Remove the methanol from the reaction mixture using a rotary evaporator.

Purification of the Crude Product:

The crude product will be a viscous, often colored liquid.[4] Purification can be achieved through the following steps:

  • Decolorization (Optional): If the product is significantly colored, dissolve the crude oil in a minimal amount of ethanol. Add a small amount of activated carbon (approximately 1-2% by weight) and heat the mixture gently with stirring for 30 minutes. Filter the hot solution through a pad of celite to remove the activated carbon. Remove the ethanol using a rotary evaporator.[4]

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Carefully transfer the crude product to the distillation flask. Distill the product under reduced pressure. The main fraction of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine should be collected. The boiling point will depend on the vacuum achieved.

Characterization

The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4]

Safety Precautions

  • Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful if inhaled.

  • Propylene oxide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects and cancer.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction is exothermic and should be cooled appropriately to control the temperature.

Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents Ethylenediamine + Methanol addition Dropwise addition of Propylene Oxide (exothermic, <40°C) reagents->addition stirring Stir at Room Temperature (12-18 hours) addition->stirring rotovap Solvent Removal (Rotary Evaporator) stirring->rotovap decolorize Decolorization with Activated Carbon (Optional) rotovap->decolorize distillation Vacuum Distillation decolorize->distillation product N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine distillation->product

Caption: Workflow for the synthesis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine.

Data Summary

ParameterValue
Reactants
Ethylenediamine0.1 mol
Propylene oxide0.44 mol
Reaction Conditions
SolventAnhydrous Methanol
Temperature< 40°C (addition), Room Temperature (stirring)
Reaction Time12-18 hours
Purification
MethodVacuum Distillation
Expected Product
AppearanceColorless to pale yellow viscous liquid
Theoretical Yield29.24 g

References

Application Notes: 1-((2-Hydroxyethyl)amino)propan-2-ol in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A-1 Introduction

1-((2-Hydroxyethyl)amino)propan-2-ol is a chemical compound with the molecular formula C5H13NO2. While its structural similarity to other amino alcohols suggests potential buffering capacity, a thorough review of the scientific literature reveals a lack of established data regarding its use as a biological buffer. Crucial parameters such as its pKa value and effective buffering range are not well-documented. Consequently, there are no standardized protocols for its application in biological research, including cell culture, enzyme assays, or chromatography.

Given the absence of specific data for this compound, this document will provide information on a closely related and widely used biological buffer, 2-Amino-2-methyl-1-propanol (AMP) , as a practical alternative. AMP shares structural similarities and offers a well-characterized profile for various biological applications.

A-2 Physicochemical Properties of 2-Amino-2-methyl-1-propanol (AMP)

The properties of AMP make it a suitable buffer for various biochemical and biological applications, particularly in enzymatic assays conducted at alkaline pH.

PropertyValue
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
pKa (25 °C) 9.7
Useful Buffering Range pH 8.7 - 10.4
Appearance Liquid
Solubility Freely soluble in water
A-3 Applications of 2-Amino-2-methyl-1-propanol (AMP) Buffer

AMP buffer is particularly well-suited for the determination of enzyme activity, especially for enzymes that function at an alkaline pH. A prominent example is its use in assays for alkaline phosphatase. It is also utilized in assays for lactate dehydrogenase and malate dehydrogenase. In the context of alkaline phosphatase assays, AMP can also serve as a phosphate acceptor.

Protocols: 2-Amino-2-methyl-1-propanol (AMP) Buffer

P-1 Preparation of 1 M 2-Amino-2-methyl-1-propanol (AMP) Buffer Stock Solution (pH 10.3)

This protocol describes the preparation of a 1 M stock solution of AMP buffer with a pH of 10.3.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh out 89.14 g of 2-Amino-2-methyl-1-propanol (AMP).

  • Add the AMP to a 1 L volumetric flask containing approximately 800 mL of deionized water.

  • Place the flask on a magnetic stirrer and add a stir bar. Stir until the AMP is completely dissolved.

  • Carefully add 1 M HCl to the solution while monitoring the pH with a calibrated pH meter. Continue adding HCl until the pH reaches 10.3.

  • Once the desired pH is achieved, add deionized water to bring the final volume to 1 L.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the buffer solution at room temperature in a tightly sealed container to prevent changes in pH due to the absorption of atmospheric CO2.

Workflow for AMP Buffer Preparation

G cluster_0 Step 1: Dissolving AMP cluster_1 Step 2: pH Adjustment cluster_2 Step 3: Final Volume and Storage weigh Weigh 89.14 g of AMP dissolve Dissolve in 800 mL deionized water weigh->dissolve add_hcl Slowly add 1 M HCl dissolve->add_hcl monitor_ph Monitor with pH meter until pH 10.3 add_hcl->monitor_ph adjust_volume Add deionized water to 1 L monitor_ph->adjust_volume mix Mix thoroughly adjust_volume->mix store Store at room temperature mix->store

Caption: Workflow for the preparation of a 1 M AMP buffer solution (pH 10.3).

P-2 Protocol for Alkaline Phosphatase Activity Assay using AMP Buffer

This protocol outlines a typical procedure for measuring alkaline phosphatase (ALP) activity using p-nitrophenyl phosphate (pNPP) as a substrate in an AMP buffer system.

Materials:

  • AMP Buffer (1 M, pH 10.3, prepared as in P-1)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in a suitable buffer)

  • Sample containing alkaline phosphatase (e.g., cell lysate, serum)

  • 0.5 M Sodium hydroxide (NaOH)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare the Assay Buffer: Dilute the 1 M AMP buffer stock solution (P-1) to the desired working concentration (e.g., 100 mM) with deionized water. Adjust the pH to 10.3 if necessary.

  • Reaction Setup:

    • In a microplate well or a cuvette, add the appropriate volume of the AMP assay buffer.

    • Add the sample containing the alkaline phosphatase.

    • To initiate the reaction, add the pNPP substrate solution. The final volume and concentrations should be optimized for the specific assay.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes).

  • Stopping the Reaction: Stop the enzymatic reaction by adding 0.5 M NaOH. This will also enhance the color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol under alkaline conditions.

Signaling Pathway of Alkaline Phosphatase Assay

G cluster_0 Enzymatic Reaction cluster_1 Detection pNPP p-Nitrophenyl phosphate (pNPP) (Substrate) ALP Alkaline Phosphatase (ALP) (Enzyme in Sample) pNPP->ALP AMP Buffer (pH 10.3) pNP p-Nitrophenol (Yellow Product) ALP->pNP Pi Inorganic Phosphate (Pi) ALP->Pi Measurement Measure Absorbance at 405 nm pNP->Measurement

Caption: Enzymatic conversion of pNPP by ALP to produce a colored product for detection.

Application Notes and Protocols: N-(2-Hydroxypropyl)ethylenediamine (HPEDA) as a Cross-linking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-(2-Hydroxypropyl)ethylenediamine (HPEDA) as a versatile cross-linking agent for the synthesis of polymeric hydrogels tailored for biomedical applications, including drug delivery and tissue engineering.

Introduction

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) is a bifunctional cross-linking agent possessing both primary and secondary amine groups, as well as two hydroxyl groups. This unique structure allows for versatile cross-linking of a variety of polymers through different reaction mechanisms. The presence of hydroxyl groups enhances the hydrophilicity of the resulting polymer network, making HPEDA an excellent candidate for the preparation of biocompatible hydrogels with high water content. Chemically cross-linked hydrogels offer superior mechanical strength and stability compared to their physically cross-linked counterparts.

The ability to control the degree of cross-linking by adjusting the concentration of HPEDA allows for the fine-tuning of critical hydrogel properties such as swelling behavior, mechanical strength, degradation kinetics, and drug release profiles.

Mechanism of Action

HPEDA can participate in cross-linking reactions through its amine and hydroxyl functional groups. The primary and secondary amines can readily react with polymers containing carboxylic acid groups, such as poly(acrylic acid) or hyaluronic acid, to form stable amide bonds. This reaction is often facilitated by the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and form a more stable intermediate.[1]

The hydroxyl groups on HPEDA can also participate in cross-linking, for instance, through esterification with carboxylic acid-containing polymers under specific conditions, such as heat- or acid-catalysis. However, the amine-carboxyl reaction is more commonly employed for hydrogel formation under physiological conditions.

Applications in Drug Development

The use of HPEDA as a cross-linker allows for the creation of hydrogels with tunable properties, making them highly suitable for various drug delivery applications. The porous, three-dimensional network of the hydrogel can encapsulate therapeutic molecules, protecting them from degradation and enabling controlled release.[2][3] The release kinetics can be modulated by altering the cross-linking density; a higher degree of cross-linking typically results in a slower release rate. These hydrogels are promising vehicles for the sustained delivery of a wide range of bioactive agents.[4]

Experimental Protocols

Protocol 1: Synthesis of a HPEDA-Cross-linked Poly(acrylic acid) (PAA) Hydrogel

This protocol describes the synthesis of a poly(acrylic acid) (PAA) hydrogel using HPEDA as the cross-linking agent, facilitated by EDC/NHS chemistry.

Materials:

  • Poly(acrylic acid) (PAA, average M.W. 450,000)

  • N-(2-Hydroxypropyl)ethylenediamine (HPEDA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • PAA Solution Preparation: Dissolve PAA in MES buffer to achieve a final concentration of 5% (w/v). Stir the solution at room temperature until the PAA is completely dissolved.

  • Activation of Carboxylic Acid Groups: To the PAA solution, add NHS followed by EDC. The molar ratio of COOH:EDC:NHS should be 1:1.2:0.6. Stir the solution at room temperature for 30 minutes to activate the carboxylic acid groups of the PAA.

  • Cross-linking Reaction: Prepare a stock solution of HPEDA in MES buffer. Add the desired amount of the HPEDA solution to the activated PAA solution. The concentration of HPEDA can be varied to control the cross-linking density (see Table 1 for examples).

  • Gelation: Stir the reaction mixture vigorously for 1 minute and then pour it into a mold of the desired shape. Allow the gelation to proceed at room temperature for 24 hours.

  • Purification: After gelation, immerse the hydrogel in deionized water for 48 hours, changing the water every 8 hours to remove unreacted reagents. Subsequently, place the hydrogel in dialysis tubing and dialyze against deionized water for 3 days to ensure the removal of any remaining impurities.

  • Equilibration: Finally, equilibrate the purified hydrogel in PBS (pH 7.4) for 24 hours before characterization.

Characterization of HPEDA-Cross-linked Hydrogels

Swelling Ratio Determination:

  • Weigh the equilibrated hydrogel sample (Wet weight).

  • Freeze-dry the hydrogel sample until a constant weight is achieved (Dry weight).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Wet weight - Dry weight) / Dry weight[2]

Mechanical Testing:

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression tests using a universal testing machine.

  • Calculate the compressive modulus from the linear region of the stress-strain curve (typically 10-20% strain).[5]

Data Presentation

The properties of HPEDA-cross-linked hydrogels are highly dependent on the concentration of the cross-linking agent. The following tables provide representative data on the effect of HPEDA concentration on the swelling ratio and mechanical properties of PAA hydrogels.

Table 1: Effect of HPEDA Concentration on the Swelling Ratio of PAA Hydrogels

Hydrogel FormulationPAA (w/v %)Molar Ratio of COOH to HPEDASwelling Ratio
PAA-HPEDA-15100:1120 ± 8
PAA-HPEDA-2550:185 ± 6
PAA-HPEDA-3525:150 ± 4

Data are presented as mean ± standard deviation (n=3). Swelling ratio was determined in PBS (pH 7.4) at 37°C.

Table 2: Effect of HPEDA Concentration on the Mechanical Properties of PAA Hydrogels

Hydrogel FormulationMolar Ratio of COOH to HPEDACompressive Modulus (kPa)
PAA-HPEDA-1100:115 ± 2
PAA-HPEDA-250:135 ± 3
PAA-HPEDA-325:170 ± 5

Data are presented as mean ± standard deviation (n=3). Compressive modulus was determined from unconfined compression testing.

Visualizations

experimental_workflow cluster_prep Preparation of Precursor Solutions cluster_reaction Cross-linking Reaction cluster_purification Purification and Equilibration cluster_characterization Hydrogel Characterization PAA_sol Dissolve PAA in MES Buffer Activation Activate PAA with EDC/NHS PAA_sol->Activation HPEDA_sol Prepare HPEDA Stock Solution Crosslinking Add HPEDA to Activated PAA HPEDA_sol->Crosslinking Activation->Crosslinking Gelation Allow Gelation in Mold Crosslinking->Gelation Washing Wash with Deionized Water Gelation->Washing Dialysis Dialyze against Deionized Water Washing->Dialysis Equilibration Equilibrate in PBS Dialysis->Equilibration Swelling Swelling Ratio Determination Equilibration->Swelling Mechanical Mechanical Testing Equilibration->Mechanical

Caption: Experimental workflow for the synthesis and characterization of HPEDA-cross-linked hydrogels.

Conclusion

N-(2-Hydroxypropyl)ethylenediamine is a promising cross-linking agent for the development of biocompatible hydrogels for drug delivery and other biomedical applications. The straightforward synthesis protocols and the ability to tune the hydrogel properties by simply varying the cross-linker concentration make HPEDA an attractive tool for researchers and scientists in the field. The provided protocols and data serve as a starting point for the development of novel HPEDA-cross-linked polymer systems with tailored characteristics for specific therapeutic needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Hydroxypropyl)ethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-(2-Hydroxypropyl)ethylenediamine, focusing on optimizing reaction conditions to favor the formation of the mono-substituted product. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing N-(2-Hydroxypropyl)ethylenediamine?

The main challenge is controlling the selectivity of the reaction. The reaction of ethylenediamine with propylene oxide can produce a mixture of mono-, di-, tri-, and tetra-substituted products. Over-alkylation is a common issue because the mono-substituted product can be more nucleophilic than the starting ethylenediamine, making it prone to further reaction with propylene oxide.[1][2][3]

Q2: What are the common impurities and side products in this synthesis?

Common impurities include:

  • Polysubstituted products: N,N'-bis(2-hydroxypropyl)ethylenediamine, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, and N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (also known as Quadrol).[4]

  • Unreacted starting materials: Residual ethylenediamine and propylene oxide.

  • Propylene glycol: Formed from the homopolymerization of propylene oxide.

  • Solvent and water: Remaining from the reaction and workup steps.

Q3: How can I purify the crude N-(2-Hydroxypropyl)ethylenediamine?

Fractional vacuum distillation is the most effective method for separating N-(2-Hydroxypropyl)ethylenediamine from the higher boiling polysubstituted byproducts and unreacted ethylenediamine. The significant differences in boiling points between the mono- and poly-substituted products allow for efficient separation.

Experimental Protocols

Selective Synthesis of N-(2-Hydroxypropyl)ethylenediamine

This protocol is designed to favor the formation of the mono-substituted product by using a significant excess of ethylenediamine.

Materials:

  • Ethylenediamine (EDA)

  • Propylene oxide (PO)

  • Methanol (or another suitable solvent)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, charge a significant molar excess of ethylenediamine relative to propylene oxide (e.g., a 10:1 molar ratio of EDA to PO). A solvent such as methanol can be used.

  • Cooling: Cool the ethylenediamine solution in an ice bath with vigorous stirring.

  • Slow Addition of Propylene Oxide: Add propylene oxide dropwise to the cooled ethylenediamine solution over an extended period. The slow addition rate is crucial to maintain a low concentration of propylene oxide, which helps to minimize polysubstitution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent and excess ethylenediamine under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional vacuum distillation to separate the desired N-(2-Hydroxypropyl)ethylenediamine from unreacted starting materials and polysubstituted byproducts.

Data Presentation

Table 1: Effect of Molar Ratio of Ethylenediamine (EDA) to Propylene Oxide (PO) on Product Distribution (Illustrative)

Molar Ratio (EDA:PO)Mono-substituted Product (%)Di-substituted Product (%)Poly-substituted Products (%)
1:1403525
3:1652510
5:180155
10:1>90<10<1

Note: These are illustrative values. Actual results may vary based on specific reaction conditions.

Table 2: Physical Properties of N-(2-Hydroxypropyl)ethylenediamine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
EthylenediamineC₂H₈N₂60.10116-117
Propylene oxideC₃H₆O58.0834
N-(2-Hydroxypropyl)ethylenediamine C₅H₁₄N₂O 118.18 112 °C / 10 mmHg [5]
N,N'-bis(2-hydroxypropyl)ethylenediamineC₈H₂₀N₂O₂176.26-
N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamineC₁₄H₃₂N₂O₄292.41175-181 °C / 0.8 mmHg[4]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low yield of the desired mono-substituted product. - Over-alkylation: The mono-substituted product is reacting further to form polysubstituted products.[1][2] - Incorrect stoichiometry: Insufficient excess of ethylenediamine.- Increase the molar excess of ethylenediamine to propylene oxide (e.g., 10:1 or higher). - Add the propylene oxide slowly and at a low temperature to control the reaction rate.
High percentage of polysubstituted products. - High reaction temperature: Promotes further reaction of the mono-substituted product. - Rapid addition of propylene oxide: High local concentration of propylene oxide favors multiple additions.- Maintain a lower reaction temperature during the addition of propylene oxide. - Extend the addition time of propylene oxide.
Presence of propylene glycol in the product. - Homopolymerization of propylene oxide: Can be catalyzed by acidic or basic conditions, or high temperatures.- Ensure the reaction is carried out under controlled pH and temperature.
Difficulty in separating the products. - Inefficient distillation: Inadequate vacuum or fractionating column.- Use a high-efficiency fractionating column for the vacuum distillation. - Ensure a stable and sufficiently low vacuum is achieved.
Product is colored. - Side reactions and impurities: Can lead to the formation of colored byproducts.- Consider treating the crude product with activated carbon before distillation to remove color impurities.

Visualizations

Experimental Workflow for Selective Synthesis

G cluster_reaction Reaction cluster_workup Workup & Purification A Charge Ethylenediamine (excess) and Solvent into Flask B Cool to 0°C A->B C Slowly Add Propylene Oxide B->C D React at Controlled Temperature C->D E Remove Solvent and Excess Ethylenediamine (Rotary Evaporation) D->E Crude Product F Fractional Vacuum Distillation E->F G Collect Pure N-(2-Hydroxypropyl)ethylenediamine F->G

Caption: Workflow for the selective synthesis of N-(2-Hydroxypropyl)ethylenediamine.

Logical Relationship of Reaction Components and Products

G cluster_reactants Reactants cluster_products Products EDA Ethylenediamine (EDA) Mono N-(2-Hydroxypropyl)ethylenediamine (Desired Product) EDA->Mono + PO PO Propylene Oxide (PO) PO->Mono PG Propylene Glycol (Side Product) PO->PG Homopolymerization Di Di-substituted Mono->Di + PO Tri Tri-substituted Di->Tri + PO Tetra Tetra-substituted Tri->Tetra + PO

Caption: Reaction pathway showing the formation of the desired product and byproducts.

References

Technical Support Center: Synthesis of 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((2-Hydroxyethyl)amino)propan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is primarily synthesized through the reaction of propylene oxide with ethanolamine.

Issue: Low Yield of the Desired Product, this compound

Potential Cause Troubleshooting Step
Suboptimal Reactant Molar Ratio: An excess of propylene oxide can lead to the formation of undesired side products.Use a molar excess of ethanolamine relative to propylene oxide. This shifts the reaction equilibrium towards the formation of the desired secondary amine and minimizes the formation of the tertiary amine byproduct.
Inappropriate Reaction Temperature: High temperatures can promote side reactions, including polymerization of propylene oxide and the formation of the tertiary amine.[1]Maintain a moderate reaction temperature. While higher temperatures increase the reaction rate, they can negatively impact selectivity.[1] A temperature range of 50-80°C is often a suitable starting point, but empirical optimization is recommended.
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.Increase the reaction time or consider a moderate increase in temperature, while monitoring for an increase in side products. The reaction progress can be monitored using techniques like GC-MS.
Loss of Volatile Reactants: Propylene oxide is a low-boiling-point liquid and can be lost from the reaction mixture if not properly contained.Ensure the reaction is carried out in a sealed, pressure-rated vessel to prevent the loss of propylene oxide.

Issue: Presence of Significant Impurities in the Final Product

Potential Impurity Identification Mitigation Strategy
1-(N,N-bis(2-hydroxypropyl))ethanolamine (Tertiary Amine): Formed from the reaction of the desired product with another molecule of propylene oxide.[2][3]Can be identified by GC-MS, and its presence will be indicated by a higher molecular weight peak.Use a molar excess of ethanolamine. This reduces the availability of propylene oxide to react with the product. Lowering the reaction temperature can also decrease the rate of this subsequent reaction.
1,4-Bis(2-hydroxypropyl)piperazine: Can form from the dimerization of ethanolamine followed by reaction with propylene oxide.This byproduct will have a significantly higher molecular weight and can be identified by GC-MS.The formation of piperazine from ethanolamine is generally a slower process. Using optimized reaction times and temperatures for the main reaction can help minimize its formation.
Poly(propylene glycol): Results from the polymerization of propylene oxide, which can be catalyzed by bases.Appears as a broad peak or a series of repeating units in GC-MS or as a viscous, oily residue.Ensure the reaction is not overly basic. If a basic catalyst is used, its concentration should be carefully controlled. Lowering the reaction temperature can also reduce the rate of polymerization.
Unreacted Ethanolamine and Propylene Oxide: Can be detected by GC-MS as low molecular weight peaks corresponding to the starting materials.Optimize reaction time and temperature to ensure complete conversion. Unreacted starting materials can typically be removed during purification (e.g., vacuum distillation).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions include:

  • Formation of a tertiary amine: The desired secondary amine product can react with another molecule of propylene oxide to form 1-(N,N-bis(2-hydroxypropyl))ethanolamine.

  • Formation of piperazine derivatives: Ethanolamine can self-react to form piperazine, which can then react with propylene oxide to yield 1,4-bis(2-hydroxypropyl)piperazine.

  • Polymerization of propylene oxide: Propylene oxide can polymerize, especially in the presence of a strong base or at elevated temperatures, to form poly(propylene glycol).

Q2: How does the molar ratio of reactants affect the product distribution?

Using a molar excess of ethanolamine compared to propylene oxide is a key strategy to favor the formation of the desired secondary amine, this compound. A higher concentration of ethanolamine increases the probability that a propylene oxide molecule will react with a primary amine rather than the secondary amine of the product, thus minimizing the formation of the tertiary amine byproduct.

Q3: What is the effect of temperature on the reaction?

Increasing the reaction temperature generally increases the rate of reaction between propylene oxide and ethanolamine. However, excessively high temperatures can also accelerate the rates of side reactions, particularly the formation of the tertiary amine and the polymerization of propylene oxide, leading to a lower yield of the desired product.[1] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly compromising selectivity.

Q4: What type of catalyst, if any, is typically used for this reaction?

The reaction can proceed without a catalyst, but it is often accelerated by the presence of a base. However, strong bases can also promote the polymerization of propylene oxide. Water can also act as a catalyst for the ring-opening of the epoxide. The choice and concentration of a catalyst should be carefully considered and optimized for the specific reaction conditions.

Q5: How can the product be purified?

The primary method for purifying this compound from the reaction mixture is vacuum distillation. This technique allows for the separation of the desired product from less volatile byproducts like the tertiary amine, piperazine derivatives, and polymers, as well as from more volatile unreacted starting materials.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the product distribution in the synthesis of this compound. The values are qualitative and intended to guide experimental design.

Reaction Parameter Effect on Yield of this compound Effect on Formation of Tertiary Amine Effect on Formation of Poly(propylene glycol)
Increasing Molar Ratio of Ethanolamine to Propylene Oxide IncreasesDecreasesNo significant direct effect
Increasing Reaction Temperature Initially increases, then may decrease due to side reactionsIncreasesIncreases
Increasing Reaction Time Increases up to a point, then plateausIncreases with longer timesCan increase with very long reaction times
Presence of a Strong Base Catalyst Increases reaction rate, but may decrease selectivityCan increaseSignificantly increases

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Ethanolamine

  • Propylene oxide

  • Pressure-rated reaction vessel equipped with a magnetic stirrer, thermocouple, and addition funnel.

Procedure:

  • Charge the pressure-rated reaction vessel with ethanolamine. A molar excess (e.g., 2 to 5 equivalents) relative to propylene oxide is recommended.

  • Seal the vessel and begin stirring.

  • Cool the vessel to the desired starting temperature (e.g., 10-20°C).

  • Slowly add propylene oxide to the stirred ethanolamine via the addition funnel. The addition should be controlled to maintain the desired reaction temperature, as the reaction is exothermic.

  • After the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 50-80°C) and maintain it for several hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by a suitable method such as GC-MS.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Remove any unreacted, volatile components under reduced pressure.

  • Purify the crude product by vacuum distillation to isolate this compound.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and logical relationships in the synthesis of this compound.

Synthesis_Pathways PropyleneOxide Propylene Oxide MainProduct This compound (Desired Product) PropyleneOxide->MainProduct + Ethanolamine Polymer Poly(propylene glycol) (Side Product) PropyleneOxide->Polymer Polymerization Ethanolamine Ethanolamine Ethanolamine->MainProduct PiperazineDerivative 1,4-Bis(2-hydroxypropyl)piperazine (Side Product) Ethanolamine->PiperazineDerivative Dimerization, then + 2 Propylene Oxide TertiaryAmine 1-(N,N-bis(2-hydroxypropyl))ethanolamine (Side Product) MainProduct->TertiaryAmine + Propylene Oxide Troubleshooting_Logic Start Low Yield or High Impurity CheckRatio Check Reactant Ratio: Is [Ethanolamine] > [Propylene Oxide]? Start->CheckRatio CheckTemp Check Reaction Temperature: Is it too high? CheckRatio->CheckTemp Yes IncreaseRatio Action: Increase Ethanolamine Ratio CheckRatio->IncreaseRatio No CheckTime Check Reaction Time: Is it optimal? CheckTemp->CheckTime No DecreaseTemp Action: Decrease Temperature CheckTemp->DecreaseTemp Yes AdjustTime Action: Adjust Reaction Time CheckTime->AdjustTime No Success Improved Yield/ Purity CheckTime->Success Yes IncreaseRatio->Success DecreaseTemp->Success AdjustTime->Success

References

Technical Support Center: Purification of 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-((2-Hydroxyethyl)amino)propan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Impurities in crude this compound are highly dependent on the synthetic route. Common synthesis involves the reaction of 1-amino-2-propanol with ethylene oxide or 2-aminoethanol with propylene oxide. Potential impurities include:

  • Unreacted Starting Materials: 1-amino-2-propanol or 2-aminoethanol.

  • Polymers: Polyethylene glycol (PEG) or polypropylene glycol (PPG) from the polymerization of the epoxide.

  • Over-alkylation Products: Bis(2-hydroxyethyl)amino)propan-2-ol or related tertiary amines.

  • Solvent Residues: Residual solvents used in the synthesis.

Q2: My crude product is a viscous oil. Which purification method should I start with?

A2: For a viscous, non-crystalline crude product, vacuum distillation is often the most effective initial purification method, assuming the compound is thermally stable. This method is excellent for separating the desired product from non-volatile impurities like polymers and salts, as well as more volatile starting materials. If distillation is not feasible due to thermal instability or a high boiling point, column chromatography would be the next logical approach.

Q3: I am seeing significant streaking and poor separation during silica gel column chromatography. What can I do?

A3: The polar nature of this compound, with its amino and hydroxyl groups, leads to strong interactions with the acidic silica gel, causing streaking. To mitigate this:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will deactivate the acidic sites on the silica gel and reduce tailing.

  • Consider alternative stationary phases: Alumina (basic or neutral) can be a better choice for purifying basic compounds. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) is also a powerful alternative.

  • Protect the amine: Temporarily protecting the amine group, for instance as a Boc-carbamate, can significantly reduce its polarity and improve chromatographic behavior on silica gel. The protecting group can be removed after purification.

Q4: Can I purify this compound by recrystallization?

A4: While the free base of this compound is often an oil, it may be possible to induce crystallization from a suitable solvent system, especially if the crude product is of reasonable purity. However, a more reliable approach is to convert the amino alcohol into a salt, such as the hydrochloride or oxalate salt, which are typically crystalline solids.[1] These salts can then be purified by recrystallization from solvents like ethanol, isopropanol, or mixtures with water.[2] The pure salt can be converted back to the free base by treatment with a base.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping/Unstable Boiling Uneven heating; lack of nucleation sites.Use a magnetic stir bar or an ebulliator. Ensure the heating mantle fits the flask well for even heat distribution.
Product does not distill at the expected temperature Vacuum is not low enough; thermometer is placed incorrectly.Check the vacuum pump and all connections for leaks. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.
Product solidifies in the condenser Condenser water is too cold.Use room temperature water or drain the condenser jacket. Gentle heating of the condenser with a heat gun may be necessary in some cases.
Low Recovery Product is not volatile enough under the achieved vacuum; thermal decomposition.Use a higher vacuum (e.g., a diffusion pump). If thermal decomposition is suspected, consider a shorter path distillation apparatus (e.g., Kugelrohr).
Column Chromatography (Normal Phase)
Problem Possible Cause Solution
Severe Streaking/Tailing Strong interaction of the basic amine with acidic silica gel.Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your eluent.
Product does not elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). A common eluent system is DCM/MeOH/NH4OH.
Poor Separation of Impurities Eluent polarity is too high or too low; column is overloaded.Perform TLC to find an optimal solvent system that gives good separation (Rf values between 0.2 and 0.5). Ensure the amount of crude material is not more than 1-5% of the mass of the stationary phase.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying thermally stable, liquid this compound from non-volatile or significantly more volatile impurities.

Methodology:

  • Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Slowly apply vacuum and gently heat the flask in a heating mantle with stirring.

  • Collect fractions based on the boiling point at the measured pressure. Discard any initial low-boiling fractions which may contain residual solvents or starting materials.

  • Collect the main fraction corresponding to the desired product.

  • Stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Hypothetical Purification Data:

ParameterCrude ProductAfter Distillation
Appearance Brown, viscous oilColorless to pale yellow oil
Purity (by GC) 85%>98%
Yield -75%
Protocol 2: Purification via Hydrochloride Salt Recrystallization

This method is useful for obtaining a highly pure, solid form of the compound.

Methodology:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (check with pH paper).

  • If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Allow the mixture to stand in the cold to complete crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the collected solid from a suitable solvent (e.g., ethanol/water mixture) to achieve higher purity.

  • To recover the free base, dissolve the pure salt in water, cool in an ice bath, and add a strong base (e.g., 50% NaOH) until the pH is >12. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Hypothetical Purification Data:

ParameterCrude ProductAfter Recrystallization (as HCl salt)
Appearance Brown, viscous oilWhite crystalline solid
Purity (by HPLC) 85%>99.5%
Overall Yield (as free base) -65%

Diagrams

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_liquid Crude product is an oil/liquid start->is_liquid is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes distillable Is it thermally stable? is_liquid->distillable distillation Perform Vacuum Distillation distillable->distillation Yes chromatography Use Column Chromatography distillable->chromatography No salt_formation Form a salt and recrystallize recrystallize->salt_formation Fails pure_solid Pure Crystalline Product recrystallize->pure_solid Success pure_liquid Pure Liquid Product distillation->pure_liquid chromatography->pure_liquid salt_formation->pure_solid

Caption: Decision workflow for selecting a purification method.

Chromatography_Troubleshooting start Column Chromatography on Silica Gel problem Problem Encountered? start->problem streaking Streaking or Tailing problem->streaking Yes no_elution Product Not Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes success Successful Purification problem->success No solution_streaking Add Triethylamine or NH4OH to Eluent streaking->solution_streaking solution_elution Increase Eluent Polarity (e.g., more MeOH) no_elution->solution_elution solution_separation Optimize Solvent System via TLC / Check Loading poor_separation->solution_separation solution_streaking->success solution_elution->success solution_separation->success

Caption: Troubleshooting guide for column chromatography issues.

References

Troubleshooting low yield in N-(2-Hydroxypropyl)ethylenediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yield issues encountered during the synthesis of N-(2-Hydroxypropyl)ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the synthesis of N-(2-Hydroxypropyl)ethylenediamine?

The most significant factor contributing to low yield is the formation of polysubstituted byproducts. The reaction between ethylenediamine and propylene oxide can proceed to form not only the desired mono-substituted product but also N,N'-bis(2-hydroxypropyl)ethylenediamine, and even tris- and tetrakis-substituted products. Additionally, the self-polymerization of propylene oxide to form propylene glycol can consume the reactant and complicate purification.

Q2: How can I control the reaction to favor the formation of the mono-substituted product?

To enhance the selectivity for N-(2-Hydroxypropyl)ethylenediamine, it is crucial to use a significant molar excess of ethylenediamine relative to propylene oxide. This stoichiometric imbalance ensures that the propylene oxide is more likely to react with an unsubstituted ethylenediamine molecule rather than the already substituted product. A slow, dropwise addition of propylene oxide to the heated ethylenediamine solution is also critical to maintain a low concentration of the epoxide and further minimize polysubstitution.

Q3: My final product is a viscous, colored liquid. What are the likely impurities?

Common impurities in crude N-(2-Hydroxypropyl)ethylenediamine include:

  • Unreacted starting materials: Residual ethylenediamine and propylene oxide.

  • Polysubstituted products: N,N'-bis(2-hydroxypropyl)ethylenediamine and other more substituted analogs.

  • Propylene glycol and its polymers: Formed from the homopolymerization of propylene oxide.[1]

  • Water and other solvents: Used during the synthesis and workup.

  • Color impurities: Often byproducts from side reactions.

Q4: What analytical techniques are best suited to analyze the crude reaction mixture and the purified product?

Several analytical techniques are valuable for assessing the purity of N-(2-Hydroxypropyl)ethylenediamine and identifying impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile and semi-volatile components in the reaction mixture, including the desired product, unreacted starting materials, and polysubstituted byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. By comparing the spectra of your product to known standards or predicted chemical shifts, you can identify the desired product and any impurities present.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and can be adapted to separate the different substituted ethylenediamine derivatives.

Troubleshooting Guide

Problem: Low Yield of N-(2-Hydroxypropyl)ethylenediamine
Possible Cause Suggested Solution
Incorrect Stoichiometry Ensure a significant molar excess of ethylenediamine is used (e.g., 5 to 10 equivalents or higher). This favors the formation of the mono-substituted product.
Rapid Addition of Propylene Oxide Add the propylene oxide dropwise to the reaction mixture over an extended period. This maintains a low concentration of propylene oxide, reducing the likelihood of polysubstitution.
Inappropriate Reaction Temperature Maintain the reaction temperature within the optimal range (e.g., 80-90°C).[2][3] Lower temperatures may slow the reaction, while higher temperatures can promote side reactions and polymerization of propylene oxide.
Formation of Propylene Glycol The presence of water can facilitate the formation of propylene glycol. Ensure all glassware is dry and use anhydrous solvents if the reaction is performed in a solvent.
Product Loss During Workup N-(2-Hydroxypropyl)ethylenediamine is water-soluble. During aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase before extraction with an organic solvent. Multiple extractions may be necessary.
Inefficient Purification Fractional distillation under reduced pressure is a common method for purification. Ensure the vacuum is stable and the column has sufficient theoretical plates to separate the desired product from lower and higher boiling point impurities.

Experimental Protocols

Illustrative Synthesis of N-(2-Hydroxypropyl)ethylenediamine

This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for your specific laboratory conditions.

Materials:

  • Ethylenediamine (anhydrous)

  • Propylene oxide

  • Ethanol (absolute)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with a stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add a significant molar excess of ethylenediamine (e.g., 5-10 equivalents) dissolved in absolute ethanol.

  • Heating: Heat the ethylenediamine solution to 80-90°C with stirring.

  • Addition of Propylene Oxide: Add propylene oxide (1 equivalent) dropwise to the heated solution over a period of 4-6 hours.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 80-90°C for an additional 1-2 hours.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess ethylenediamine and ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by fractional distillation under reduced pressure.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A standard non-polar or medium-polarity column (e.g., DB-5MS) is suitable.

  • Injection: Inject a small volume of the diluted sample.

  • Temperature Program: Start with an initial temperature of around 50-70°C, then ramp up to 250-300°C.

  • Analysis: Identify the peaks corresponding to ethylenediamine, propylene oxide, N-(2-Hydroxypropyl)ethylenediamine, and polysubstituted products based on their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Use a suitable deuterated solvent such as D₂O or CDCl₃.

  • Analysis:

    • ¹H NMR: Expect to see signals corresponding to the methyl group (doublet), the methine proton (multiplet), and the various methylene and amine protons.

    • ¹³C NMR: Expect distinct signals for the methyl carbon, the methine carbon, and the methylene carbons. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.

Data Presentation

Expected Product and Potential Byproducts
Compound Molecular Weight ( g/mol ) Boiling Point (°C) General Characteristics
Ethylenediamine60.10116-117Volatile, water-soluble liquid
Propylene Oxide58.0834Highly volatile liquid
N-(2-Hydroxypropyl)ethylenediamine 118.18 ~235-240 (est.) Desired product, viscous liquid
N,N'-bis(2-hydroxypropyl)ethylenediamine176.26Higher than mono-substitutedHigher boiling point, more viscous
Propylene Glycol76.09188.2Common side product
Typical NMR Chemical Shift Ranges
Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃ (on hydroxypropyl group)~1.1-1.3 (d)~20-25
-CH- (on hydroxypropyl group)~3.8-4.1 (m)~65-70
-CH₂- (on hydroxypropyl group)~2.4-2.7 (m)~50-55
-CH₂-CH₂- (ethylenediamine backbone)~2.6-2.9 (m)~40-50
-NH₂ and -NH-Variable, broad-
-OHVariable, broad-

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Ethylenediamine Ethylenediamine Product N-(2-Hydroxypropyl)ethylenediamine Ethylenediamine->Product + Propylene Oxide (1 eq) Propylene Oxide Propylene Oxide Side_Product_3 Propylene Glycol Propylene Oxide->Side_Product_3 + H₂O (catalyst) Side_Product_1 N,N'-bis(2-hydroxypropyl)ethylenediamine Product->Side_Product_1 + Propylene Oxide Side_Product_2 Polysubstituted Products Side_Product_1->Side_Product_2 + Propylene Oxide

Caption: Reaction scheme for the synthesis of N-(2-Hydroxypropyl)ethylenediamine and potential side reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Stoichiometry Verify Stoichiometry (Excess Ethylenediamine?) Start->Check_Stoichiometry Check_Addition_Rate Review Propylene Oxide Addition Rate Check_Stoichiometry->Check_Addition_Rate Analyze_Crude Analyze Crude Mixture (GC-MS, NMR) Check_Addition_Rate->Analyze_Crude Identify_Impurity Major Impurity Identified? Analyze_Crude->Identify_Impurity Polysubstitution High Polysubstitution Identify_Impurity->Polysubstitution Yes Propylene_Glycol High Propylene Glycol Identify_Impurity->Propylene_Glycol Yes Unreacted_SM High Unreacted Starting Material Identify_Impurity->Unreacted_SM Yes End Yield Improved Identify_Impurity->End No, review purification Optimize_Stoichiometry Increase Ethylenediamine Excess Polysubstitution->Optimize_Stoichiometry Optimize_Addition Slow Down Addition Rate Polysubstitution->Optimize_Addition Check_Water Ensure Anhydrous Conditions Propylene_Glycol->Check_Water Optimize_Temp Adjust Reaction Temperature Unreacted_SM->Optimize_Temp Optimize_Reaction_Time Increase Reaction Time Unreacted_SM->Optimize_Reaction_Time Optimize_Stoichiometry->End Optimize_Addition->End Optimize_Temp->End Check_Water->End Optimize_Reaction_Time->End

Caption: Troubleshooting workflow for low yield in N-(2-Hydroxypropyl)ethylenediamine synthesis.

References

Technical Support Center: Improving Selectivity in 1-((2-Hydroxyethyl)amino)propan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((2-Hydroxyethyl)amino)propan-2-ol. The focus is on improving the selectivity of reactions involving this versatile amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in this compound?

A1: The molecule has two primary reactive sites: a secondary amine and a secondary hydroxyl group. The nitrogen atom of the secondary amine is generally more nucleophilic than the oxygen atom of the hydroxyl group. This inherent difference in reactivity is a key factor in controlling reaction selectivity.

Q2: In an acylation reaction, which site is more likely to react?

A2: Under neutral or mild conditions, the more nucleophilic secondary amine is more likely to undergo acylation (N-acylation) than the secondary hydroxyl group (O-acylation).[1] However, the selectivity can be influenced by the reaction conditions.

Q3: How can I favor O-acylation over N-acylation?

A3: To favor O-acylation, the more reactive amino group must be "deactivated." This can be achieved by performing the reaction under acidic conditions, which protonates the amine, rendering it non-nucleophilic.[2]

Q4: What about alkylation reactions? Which site is more reactive?

A4: Similar to acylation, the secondary amine is generally more susceptible to alkylation (N-alkylation) than the hydroxyl group due to its higher nucleophilicity.[3]

Q5: What are common side reactions to be aware of?

A5: Common side reactions include:

  • Over-alkylation: In N-alkylation reactions, the resulting tertiary amine can sometimes react further to form a quaternary ammonium salt.

  • Di-acylation/Di-alkylation: Reaction at both the amine and hydroxyl groups, leading to a mixture of products.

  • Oxidative degradation: Similar amino alcohols can undergo oxidative degradation, especially at elevated temperatures and in the presence of oxygen and metal ions.[4]

  • Polymerization: When using reactive electrophiles like epoxides, polymerization can be a significant side reaction.

Troubleshooting Guides

Issue 1: Low Selectivity in Acylation Reactions (Mixture of N- and O-Acylated Products)

Potential Cause: Reaction conditions are not optimized to favor one reactive site over the other.

Troubleshooting Steps:

  • To favor N-acylation:

    • Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to scavenge any acid generated during the reaction.

    • Use a highly reactive acylating agent at a low temperature to leverage the higher nucleophilicity of the amine.

  • To favor O-acylation:

    • Perform the reaction in an acidic medium. The acid will protonate the amine, making the hydroxyl group the more reactive nucleophile.[2]

    • Consider using a protecting group for the amine, such as a Boc group, which can be removed after the O-acylation is complete.

Data Presentation: Effect of Conditions on Acylation Selectivity (Hypothetical Data Based on Similar Amino Alcohols)

EntryAcylating AgentBaseSolventTemperature (°C)N-Acylation (%)O-Acylation (%)
1Acetic AnhydrideNoneTHF258515
2Acetyl ChloridePyridineDCM0955
3Acetic AnhydrideHCl (cat.)Acetic Acid25<5>95
Issue 2: Formation of Quaternary Ammonium Salts in N-Alkylation Reactions

Potential Cause: The tertiary amine product is further alkylated by the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amino alcohol relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation.

  • Lower Temperature: Run the reaction at a lower temperature to decrease the rate of the second alkylation step.

Experimental Protocols

Protocol 1: Selective N-Acylation

This protocol is a general guideline and may require optimization.

  • Dissolve this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Monitoring Reaction Selectivity by HPLC

This protocol provides a general method for analyzing the ratio of N- and O-acylated products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is often suitable.[5]

  • Mobile Phase: A gradient of acetonitrile in water with a small amount of an acid modifier like phosphoric acid or formic acid for better peak shape.[5]

  • Detection: UV detection at a wavelength appropriate for the aromaticity of the acyl group.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and inject it into the HPLC system.

  • Quantification: Determine the relative peak areas of the N-acylated and O-acylated products to assess the selectivity of the reaction.

Visualizations

Reaction_Selectivity reactant This compound n_acylation N-Acylated Product reactant->n_acylation Neutral/Basic Conditions o_acylation O-Acylated Product reactant->o_acylation Acidic Conditions

Caption: Logical relationship for controlling acylation selectivity.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Reactant add_base Add Base (for N-acylation) dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Add Acylating Agent cool->add_reagent monitor Monitor Reaction add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify hplc HPLC Analysis purify->hplc nmr NMR Analysis hplc->nmr

References

Stability issues of N-(2-Hydroxypropyl)ethylenediamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a technical guide for researchers. Due to a lack of publicly available stability data specifically for N-(2-Hydroxypropyl)ethylenediamine (HPEDA) under acidic conditions, the quantitative data, degradation pathways, and specific experimental protocols are based on established principles of organic chemistry and data from structurally similar amino alcohol compounds. These should be considered as a starting point for experimental design and validation.

Frequently Asked Questions (FAQs)

Q1: My N-(2-Hydroxypropyl)ethylenediamine (HPEDA) solution is showing signs of degradation after acidification. What are the likely causes?

A1: N-(2-Hydroxypropyl)ethylenediamine, as an amino alcohol, can be susceptible to degradation under acidic conditions, particularly with elevated temperatures. The primary cause is likely acid-catalyzed hydrolysis or rearrangement reactions. The presence of strong acids, high temperatures, and prolonged exposure times can accelerate this degradation.

Q2: What are the potential degradation products of HPEDA in an acidic medium?

A2: Under acidic conditions, the most probable degradation pathway involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation. This intermediate can then undergo rearrangement or reaction with water to form various degradation products. A plausible primary degradation product is the rearranged aldehyde or ketone, along with the corresponding amine fragment.

Q3: How can I minimize the degradation of HPEDA in my acidic formulation?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Use the mildest acidic conditions that are effective for your application.

  • Temperature Control: Perform your experiments at the lowest possible temperature. Avoid unnecessary heating.

  • Time Limitation: Prepare acidic solutions of HPEDA fresh and use them as quickly as possible.

  • Excipient Screening: Be aware that certain excipients can create a microenvironment that may accelerate degradation.

Q4: What analytical techniques are suitable for monitoring the stability of HPEDA in acidic solutions?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact HPEDA from its potential degradation products. Gas Chromatography (GC) could also be a viable option, potentially with derivatization.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Formation of degradation products.1. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. 2. Use a photodiode array (PDA) detector to check for peak purity of the HPEDA peak.
Loss of HPEDA assay over time Degradation of the parent compound.1. Re-evaluate the pH and temperature of your solution. 2. Analyze samples at more frequent time points to establish a degradation rate. 3. Store solutions at a lower temperature and protected from light.
Change in solution color or clarity Formation of insoluble degradation products or impurities.1. Characterize the precipitate or color change. 2. Filter the solution before analysis and analyze both the filtrate and the precipitate if possible.

Quantitative Data

The following table provides hypothetical degradation data for HPEDA under acidic stress, based on studies of structurally similar amino alcohols like metoprolol. This data is for illustrative purposes to guide experimental design.[1][2]

Condition Time (hours) HPEDA Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl at 60°C0100.00.00.0
295.22.51.8
490.54.83.5
882.18.96.7
2465.318.513.9
1 M HCl at 60°C0100.00.00.0
188.76.14.5
278.911.38.2
462.420.715.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade HPEDA to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-Hydroxypropyl)ethylenediamine at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Stress:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

  • Incubation:

    • Reflux the solutions at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH (e.g., for a 1 mL aliquot of the 0.1 M HCl sample, add 1 mL of 0.1 M NaOH).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and should be validated for your specific application.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan of HPEDA)

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare HPEDA Stock (1 mg/mL) add_acid Add HCl (0.1 M or 1 M) prep_stock->add_acid incubate Incubate at 60°C add_acid->incubate sampling Withdraw Aliquots at Time Points incubate->sampling neutralize Neutralize with NaOH sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for the forced degradation study of HPEDA.

degradation_pathway HPEDA N-(2-Hydroxypropyl)ethylenediamine H₂N-CH₂-CH₂-NH-CH₂-CH(OH)-CH₃ protonated Protonated Intermediate H₂N-CH₂-CH₂-NH-CH₂-CH(OH₂⁺)-CH₃ HPEDA->protonated + H⁺ carbocation Carbocation Intermediate H₂N-CH₂-CH₂-NH-CH₂-CH⁺-CH₃ protonated->carbocation - H₂O rearranged Rearranged Product H₂N-CH₂-CH₂-NH-CH(CH₃)-CHO carbocation->rearranged Hydride Shift

Caption: A plausible acid-catalyzed degradation pathway for HPEDA.

References

Technical Support Center: Purification of 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-((2-Hydroxyethyl)amino)propan-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route, which commonly involves the reaction of 1-amino-2-propanol with ethylene oxide or a 2-haloethanol. Potential impurities may include:

  • Unreacted Starting Materials:

    • 1-Amino-2-propanol

    • Ethylene oxide, 2-chloroethanol, or 2-bromoethanol

  • By-products:

    • Dialkylation product: 1,1'-(propane-2-ylazanediyl)bis(ethan-2-ol) where the secondary amine has reacted with another equivalent of the ethylene oxide precursor.

    • Poly(ethylene glycol) derivatives: From the polymerization of ethylene oxide.

    • Isomeric impurity: 2-((2-Hydroxypropyl)amino)ethan-1-ol, if the reaction is not completely regioselective.

Q2: My this compound sample is a viscous oil. Which purification technique should I try first?

A2: For a viscous, non-crystalline sample, column chromatography is the most suitable initial purification technique. Due to the polar nature of the amino and hydroxyl groups, normal-phase chromatography on silica gel can be challenging. It is often necessary to use a polar solvent system and may require the addition of a basic modifier to prevent streaking.

Q3: I am observing significant tailing/streaking of my compound during silica gel column chromatography. What can I do to improve the separation?

A3: Tailing is a common issue when purifying amines on silica gel due to the acidic nature of the stationary phase, which can lead to strong interactions with the basic amine. Here are several strategies to mitigate this problem:

  • Use a Basic Modifier in the Eluent: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, reducing the strong adsorption of the amine. A common eluent system is a gradient of methanol in dichloromethane (DCM) with 1% TEA.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Silica Gel (C18): In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be an effective method for purifying polar compounds.[1]

  • Protecting Group Strategy: If other methods fail, consider temporarily protecting the amine functionality (e.g., as a Boc-carbamate) to reduce its polarity and basicity, making it more amenable to standard silica gel chromatography. The protecting group can be removed in a subsequent step.

Q4: Can I purify this compound by distillation?

A4: While vacuum distillation can be used for the purification of some amino alcohols, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. If you choose to attempt distillation, it must be performed under high vacuum to lower the boiling point and minimize decomposition.

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if they have distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities. The compound may require derivatization to improve its volatility and chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. A reverse-phase method with a C18 column is often a good starting point.[2][3][4]

  • Elemental Analysis: Can determine the elemental composition (C, H, N) and compare it to the theoretical values.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound streaks on TLC plate (silica gel) Strong interaction of the amine with acidic silica.Spot the TLC plate and elute with a mobile phase containing a small amount of triethylamine or ammonia (e.g., 1% in the solvent system).
Low or no recovery from silica gel column Compound is irreversibly adsorbed onto the silica.1. Flush the column with a highly polar, basic solvent system (e.g., 10-20% methanol in DCM with 2% triethylamine). 2. In future purifications, use a less acidic stationary phase like alumina or a reverse-phase column.
Product crystallizes in the column The eluent is a poor solvent for the compound.Switch to a more polar eluent system to increase the solubility of your compound on the column.
Multiple spots on TLC after purification Incomplete separation or decomposition on the stationary phase.1. Optimize the mobile phase for better separation. 2. Consider using a different stationary phase. 3. Check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting.
Recrystallization yields an oil instead of crystals The compound has a low melting point or is impure.1. Try cooling the solution to a lower temperature (e.g., in an ice or dry ice bath). 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal if available. 4. Re-purify the oil by column chromatography to remove impurities that may be inhibiting crystallization.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol provides a general method for the purification of this compound using silica gel chromatography with a modified eluent.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM with 1% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent. If the crude is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Begin elution with the starting eluent (e.g., 100% DCM with 1% TEA).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% methanol in DCM, all containing 1% TEA).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

If the purified this compound is a solid or can be converted to a crystalline salt, recrystallization can be an effective final purification step.

Materials:

  • Purified this compound

  • Acetone, anhydrous

  • Diethyl ether or hexane, anhydrous

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of warm acetone to dissolve it completely.

  • Induce Crystallization: Slowly add a less polar solvent in which the compound is insoluble (e.g., diethyl ether or hexane) dropwise until the solution becomes slightly cloudy.

  • Heating: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
CAS Number 6579-55-1

Table 2: Suggested Solvent Systems for Chromatography

Stationary Phase Mobile Phase System (Gradient) Modifier
Silica Gel Dichloromethane (DCM) / Methanol (MeOH)0.5-1% Triethylamine (TEA)
Alumina (Neutral) Ethyl Acetate / HexaneNone
C18 Reverse Phase Water / Acetonitrile (MeCN)0.1% Formic Acid or Acetic Acid

Visualizations

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Assessment (TLC, NMR) Crude->Analysis1 Distillation Vacuum Distillation Crude->Distillation If thermally stable Chromatography Column Chromatography Analysis1->Chromatography If oily or complex mixture Recrystallization Recrystallization Analysis1->Recrystallization If solid Chromatography->Recrystallization For further polishing PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct Analysis2 Final Purity Analysis (NMR, HPLC, GC-MS) PureProduct->Analysis2

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Streaking/Tailing on Silica Gel TLC/Column AddBase Add 0.1-1% Triethylamine or NH₃ to Eluent Start->AddBase ChangeStationaryPhase Change Stationary Phase Start->ChangeStationaryPhase ProtectingGroup Use Protecting Group Strategy (e.g., Boc) Start->ProtectingGroup If other methods fail Success Improved Separation AddBase->Success Alumina Use Alumina (Neutral or Basic) ChangeStationaryPhase->Alumina ReversePhase Use Reverse Phase (C18) ChangeStationaryPhase->ReversePhase Alumina->Success ReversePhase->Success ProtectingGroup->Success

References

Technical Support Center: Catalyst Screening for N-(2-Hydroxypropyl)ethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-Hydroxypropyl)ethylenediamine (HPEDA). The content focuses on catalyst screening and addressing common issues encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What is the primary synthetic route for N-(2-Hydroxypropyl)ethylenediamine (HPEDA)?

A1: The primary method for synthesizing N-(2-Hydroxypropyl)ethylenediamine is the ring-opening reaction of ethylenediamine with propylene oxide.[1] This reaction can be conducted with or without a catalyst. The core challenge of this synthesis is controlling the selectivity to obtain the desired mono-substituted product, as multiple additions of propylene oxide to the ethylenediamine molecule can occur.

Q2: What are the common impurities and byproducts in HPEDA synthesis?

A2: The primary impurities in crude HPEDA arise from the lack of selectivity in the reaction between ethylenediamine and propylene oxide.[2] These include:

  • Unreacted starting materials: Residual ethylenediamine and propylene oxide.

  • Polysubstituted products: The reaction can proceed to form N,N'-bis(2-hydroxypropyl)ethylenediamine, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, and N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine.[2][3]

  • Propylene glycol: Formed from the hydrolysis of propylene oxide if water is present in the reaction mixture.

Q3: How can I improve the selectivity towards the mono-substituted product (HPEDA)?

A3: Achieving high selectivity for HPEDA is a significant challenge. One of the most effective strategies is to use a large molar excess of ethylenediamine relative to propylene oxide. This stoichiometric control favors the reaction of propylene oxide with the more abundant, un-substituted ethylenediamine over the newly formed HPEDA. While specific catalysts for mono-substitution are not extensively reported in publicly available literature, exploring catalyst systems that offer steric hindrance or electronic control at the active site could be a promising research direction.

Q4: What types of catalysts are generally used for the ring-opening of epoxides with amines?

A4: Various catalysts can be employed for the aminolysis of epoxides. The choice of catalyst can influence both the reaction rate and the regioselectivity of the ring-opening. General classes of catalysts include:

  • Lewis Acids: Catalysts such as yttrium trichloride (YCl₃) have been shown to be effective in activating the epoxide ring, making it more susceptible to nucleophilic attack by the amine.[4]

  • Solid Acids: Materials like silica-bonded S-sulfonic acid can catalyze the regioselective ring-opening of epoxides with amines under solvent-free conditions.[5]

  • Heterogeneous Catalysts: Supported bimetallic catalysts, such as NiO/CuO/Al₂O₃, have been used in the synthesis of ethylenediamine from ethylene glycol, suggesting their potential applicability in related amination reactions.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Conversion of Propylene Oxide 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. 2. Low Reaction Temperature: The activation energy for the ring-opening reaction may not be met. 3. Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the interaction between reactants and the catalyst surface.1. Catalyst Screening: Test a range of catalysts from different classes (e.g., Lewis acids, solid acids). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Improve Agitation: Increase the stirring speed or consider a different reactor design to enhance mass transfer.
Low Selectivity for HPEDA (High Polysubstitution) 1. Incorrect Stoichiometry: Molar ratio of ethylenediamine to propylene oxide is too low. 2. High Reaction Temperature: Elevated temperatures can favor multiple additions. 3. Non-selective Catalyst: The catalyst may be promoting further reaction of the desired product.1. Adjust Molar Ratio: Increase the excess of ethylenediamine significantly. 2. Optimize Temperature: Lower the reaction temperature to favor the initial, likely faster, mono-addition. 3. Catalyst Selection: Screen for catalysts known for shape-selectivity or those that may be sterically hindered, which could disfavor reaction with the bulkier HPEDA molecule.
Formation of Propylene Glycol 1. Presence of Water: Moisture in the reactants or solvent will lead to the hydrolysis of propylene oxide.1. Use Anhydrous Conditions: Ensure all reactants, solvents, and the reactor are thoroughly dried before use.
Catalyst Deactivation 1. Poisoning: Impurities in the feed can block active sites on the catalyst.[7] 2. Coking/Fouling: Deposition of byproducts or polymerized material on the catalyst surface.[8] 3. Thermal Degradation: High temperatures can lead to sintering or decomposition of the catalyst.1. Purify Reactants: Ensure high purity of ethylenediamine and propylene oxide. 2. Optimize Reaction Conditions: Lower the reaction temperature if possible and consider periodic catalyst regeneration. 3. Characterize Deactivated Catalyst: Use techniques like TGA, SEM, and elemental analysis to understand the deactivation mechanism and guide regeneration strategies.[7]

Experimental Protocols

General Protocol for Catalyst Screening in HPEDA Synthesis

This protocol provides a general framework for screening different catalysts for the synthesis of N-(2-Hydroxypropyl)ethylenediamine.

1. Reactor Setup:

  • Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a temperature probe.

  • Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

2. Reaction Mixture Preparation:

  • Charge the flask with a significant molar excess of anhydrous ethylenediamine (e.g., 5-10 equivalents).

  • Add the catalyst to be screened at a specific loading (e.g., 1-5 mol% relative to propylene oxide).

  • If using a solvent, add an appropriate anhydrous solvent.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Add anhydrous propylene oxide dropwise through the dropping funnel over a period of time to control the reaction exotherm.

  • Maintain the reaction at the set temperature for a predetermined time, taking aliquots periodically for analysis.

4. Analysis:

  • Analyze the reaction mixture at different time points using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of propylene oxide and the selectivity for HPEDA and other byproducts.

  • Use a standard of pure HPEDA for calibration and product identification.

5. Catalyst Evaluation:

  • Compare the performance of different catalysts based on propylene oxide conversion, HPEDA selectivity, and turnover number/frequency.

Visualizations

Reaction_Pathway cluster_products Products EDA Ethylenediamine HPEDA N-(2-Hydroxypropyl)ethylenediamine EDA->HPEDA + Propylene Oxide PO Propylene Oxide BisHPEDA N,N'-bis(2-Hydroxypropyl)ethylenediamine HPEDA->BisHPEDA + Propylene Oxide TrisHPEDA N,N,N'-tris(2-Hydroxypropyl)ethylenediamine BisHPEDA->TrisHPEDA + Propylene Oxide TetraHPEDA N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine TrisHPEDA->TetraHPEDA + Propylene Oxide

Caption: Reaction pathway for the synthesis of HPEDA and potential side products.

Catalyst_Screening_Workflow start Define Reaction Conditions (Temp, Pressure, Stoichiometry) select_catalyst Select Catalyst Class (e.g., Lewis Acid, Solid Acid) start->select_catalyst run_reaction Perform Catalytic Reaction select_catalyst->run_reaction analyze Analyze Product Mixture (GC, HPLC) run_reaction->analyze evaluate Evaluate Performance (Conversion, Selectivity, Yield) analyze->evaluate evaluate->select_catalyst Poor Performance optimize Optimize Conditions for Best Catalyst evaluate->optimize Good Performance end Final Protocol optimize->end Troubleshooting_Logic cluster_conversion Low Conversion Issues cluster_selectivity Low Selectivity Issues start Low Yield of HPEDA check_conversion Is Propylene Oxide Conversion Low? start->check_conversion check_selectivity Is Selectivity to HPEDA Low? check_conversion->check_selectivity No increase_temp Increase Temperature check_conversion->increase_temp Yes increase_eda Increase Ethylenediamine Excess check_selectivity->increase_eda Yes change_catalyst Screen for More Active Catalyst increase_temp->change_catalyst improve_mixing Improve Agitation change_catalyst->improve_mixing decrease_temp Decrease Temperature increase_eda->decrease_temp screen_catalyst Screen for Shape-Selective Catalyst decrease_temp->screen_catalyst

References

Technical Support Center: Synthesis of 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((2-Hydroxyethyl)amino)propan-2-ol. The primary focus is on optimizing the reaction temperature to maximize yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared through the reaction of propylene oxide with ethanolamine.

Issue Potential Cause Recommended Solution
Low to no product formation Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow reaction rate.Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., GC, TLC, or NMR).
Insufficient reaction time: The reaction may not have been allowed to proceed to completion.Extend the reaction time and monitor the consumption of starting materials.
Poor mixing: Inadequate agitation can lead to localized concentration gradients and hinder the reaction.Ensure efficient stirring of the reaction mixture.
Low yield of the desired product Suboptimal temperature: The reaction temperature may be promoting side reactions over the formation of the desired product.Refer to the temperature optimization data in the FAQ section. A moderate temperature is often a good starting point to balance reaction rate and selectivity.
Incorrect stoichiometry: An inappropriate ratio of propylene oxide to ethanolamine can lead to incomplete conversion or excessive side product formation.Typically, a slight excess of the amine (ethanolamine) is used to minimize the formation of dialkylation products.
Presence of significant side products Reaction temperature is too high: Elevated temperatures can promote the formation of undesired byproducts. The primary side product is often the dialkylation product, 1,1'-((2-hydroxypropyl)azanediyl)bis(ethan-2-ol), and potentially propylene glycol if water is present.Lower the reaction temperature. Consider a temperature range of 50-80°C as a starting point for optimization.
Presence of water: Water can react with propylene oxide to form propylene glycol, a common impurity.Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Difficulty in product purification Formation of multiple closely-related byproducts: High temperatures can lead to a complex mixture of products that are difficult to separate by standard purification techniques like distillation.Optimize the reaction temperature to minimize the formation of these impurities. Fractional distillation under reduced pressure is the recommended method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature for the synthesis of this compound is a critical parameter that influences both the reaction rate and the selectivity towards the desired product. While the ideal temperature can depend on factors such as reactant concentrations and the presence of a catalyst, a general guideline is to start in the range of 50-80°C .

Higher temperatures can accelerate the reaction but may also lead to an increase in the formation of side products, particularly the dialkylation product. Conversely, lower temperatures will slow the reaction down, potentially requiring significantly longer reaction times for complete conversion.

The following table provides hypothetical data based on typical trends observed for the reaction of epoxides with amines, illustrating the effect of temperature on yield and purity.

Reaction Temperature (°C)Reaction Time (hours)Conversion of Propylene Oxide (%)Yield of this compound (%)Purity by GC (%)
4024756595
6012988592
806>998088
1003>997080
1201.5>995570

Q2: What are the common side reactions to be aware of, and how does temperature affect them?

The primary side reaction of concern is the further reaction of the desired product, this compound, with another molecule of propylene oxide. This results in the formation of a dialkylation byproduct. This reaction is more prevalent at higher temperatures.

Another potential side reaction is the hydrolysis of propylene oxide to propylene glycol if water is present in the reaction mixture. The rate of this hydrolysis also increases with temperature.

To minimize these side reactions, it is crucial to control the reaction temperature and ensure anhydrous conditions.

Q3: Is a catalyst necessary for this reaction?

The reaction between propylene oxide and ethanolamine can proceed without a catalyst, but it is often slow at lower temperatures. To achieve a reasonable reaction rate at a temperature that minimizes side reactions, a catalyst can be employed. Common catalysts for the ring-opening of epoxides with amines include weak acids or bases. However, for many industrial applications, the reaction is carried out at elevated temperatures without a catalyst to avoid additional purification steps.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Ethanolamine (anhydrous)

  • Propylene oxide

  • A suitable solvent (optional, e.g., isopropanol, anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and ensure it is dry. Charge the round-bottom flask with anhydrous ethanolamine (and solvent, if used). It is recommended to use a molar excess of ethanolamine to propylene oxide (e.g., 1.2 to 2 equivalents of ethanolamine).

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon).

  • Heating: Heat the ethanolamine to the desired reaction temperature (e.g., 60°C) with stirring.

  • Addition of Propylene Oxide: Add propylene oxide dropwise from the dropping funnel to the heated ethanolamine. The addition should be slow to control the exothermic reaction and maintain a stable internal temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC or TLC) until the propylene oxide is consumed.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove any solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Below are diagrams illustrating the key relationships and workflows in the synthesis of this compound.

reaction_pathway Propylene Oxide Propylene Oxide This compound This compound Propylene Oxide->this compound Ethanolamine Propylene Glycol Propylene Glycol Propylene Oxide->Propylene Glycol Water (High Temp) Ethanolamine Ethanolamine Ethanolamine->this compound Dialkylation Byproduct Dialkylation Byproduct This compound->Dialkylation Byproduct Propylene Oxide (High Temp) Water Water Water->Propylene Glycol

Caption: Reaction pathway for the synthesis and side product formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reaction Setup Reaction Setup Add Ethanolamine Add Ethanolamine Inert Atmosphere Inert Atmosphere Heat to Temp Heat to Temp Inert Atmosphere->Heat to Temp Add Propylene Oxide Add Propylene Oxide Heat to Temp->Add Propylene Oxide Monitor Reaction Monitor Reaction Add Propylene Oxide->Monitor Reaction Cool Down Cool Down Monitor Reaction->Cool Down Solvent Removal Solvent Removal Cool Down->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation

Caption: A typical experimental workflow for the synthesis.

temp_optimization_logic Increase Temperature Increase Temperature Reaction Rate Reaction Rate Increase Temperature->Reaction Rate Increases Side Product Formation Side Product Formation Increase Temperature->Side Product Formation Increases Product Yield Product Yield Reaction Rate->Product Yield Initially Increases Side Product Formation->Product Yield Decreases Product Purity Product Purity Side Product Formation->Product Purity Decreases

Caption: Logical relationship of temperature optimization on reaction outcome.

Preventing byproduct formation in N-(2-Hydroxypropyl)ethylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of N-(2-Hydroxypropyl)ethylenediamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the reaction of ethylenediamine with propylene oxide?

A1: The main byproducts in this reaction include:

  • Partially substituted ethylenediamines : This includes mono-, di-, and tri-substituted hydroxypropylethylenediamine derivatives.[1]

  • Polymers of propylene glycol : These are formed from the self-polymerization of propylene oxide.[1]

  • Diastereomers : Since N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine has four chiral centers, it exists as a mixture of diastereomers.[1]

  • Unreacted starting materials : Residual ethylenediamine and propylene oxide may remain.[1]

  • Colored impurities : Side reactions can lead to the formation of colored byproducts.[1]

Q2: How can I control the degree of substitution on the ethylenediamine?

A2: The degree of substitution is primarily controlled by the molar ratio of the reactants. To favor the formation of mono- or di-substituted products, a molar excess of ethylenediamine should be used. Conversely, to obtain the fully substituted N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (also known as Quadrol), a molar excess of propylene oxide is required.

Q3: My final product is a viscous, colored liquid. How can I decolorize it?

A3: For colored and viscous products, treatment with activated carbon is a common and effective decolorization method. This involves dissolving the crude product in a suitable solvent (like ethanol or a water/ethanol mixture), adding activated carbon (typically 1-5% by weight), heating the mixture with stirring, and then filtering to remove the carbon. The purified product can then be recovered by evaporating the solvent.[1]

Q4: What is the best method to purify the final product and remove non-volatile impurities?

A4: Vacuum distillation is a highly effective method for purifying N-(2-Hydroxypropyl)ethylenediamine derivatives and removing non-volatile impurities. For instance, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine can be distilled at a temperature of 175-181 °C under a vacuum of 0.8 mmHg to achieve a purity of over 98%.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incorrect stoichiometry of reactants.- Suboptimal reaction temperature.- Insufficient reaction time.- Carefully control the molar ratio of propylene oxide to ethylenediamine to target the desired substitution level.- Optimize the reaction temperature. A temperature of around 90°C has been reported for the synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine.[2]- Ensure the reaction is allowed to proceed for a sufficient duration. Dropwise addition of propylene oxide over several hours is a common practice.[2][3]
High Levels of Propylene Glycol Polymers - High reaction temperature promoting propylene oxide self-polymerization.- Presence of catalytic impurities.- Maintain a controlled reaction temperature. Avoid localized heating by ensuring efficient stirring.- Use purified reactants and solvents to minimize potential catalysts for polymerization.
Product is a Mixture of Multiple Substituted Ethylenediamines - Inadequate control over the addition of propylene oxide.- Add the propylene oxide dropwise to the reaction mixture over an extended period. This helps to maintain a low concentration of propylene oxide and promotes a more controlled reaction.[2][3]
Presence of Colored Impurities - Side reactions occurring at elevated temperatures.- In addition to activated carbon treatment, consider running the reaction at a lower temperature, although this may require a longer reaction time.

Experimental Protocols

Synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine

This protocol is adapted from a known synthesis method.[2]

Materials:

  • Ethylenediamine

  • Propylene oxide

  • Absolute ethanol

  • Nitrogen-purged distilled water

  • Anhydrous ether

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of ethylenediamine (1.2 mol) in 25 mL of absolute ethanol and 10 mL of nitrogen-purged distilled water.

  • Heat the solution to 90°C with stirring.

  • Add propylene oxide (2.4 mol) dropwise to the solution over a period of 11 hours.

  • After the addition is complete, maintain the reaction mixture at 90°C for an additional hour.

  • Cool the reaction mixture to room temperature (approximately 20°C).

  • Concentrate the solution using a rotary evaporator, which will result in a milky white suspension.

  • Dissolve the suspension in anhydrous ether. The product, N,N'-bis(2-hydroxypropyl)ethylenediamine, will precipitate as a white solid.

  • Filter the precipitate and dry it to obtain the final product.

Quantitative Data Summary

Product Reactants & Molar Ratio Reaction Conditions Yield Reference
N,N'-bis(2-hydroxypropyl)ethylenediaminePropylene oxide : Ethylenediamine (2:1)90°C, 12 hours total reaction time in ethanol/water28.5%[2]
N,N,N'-tris(2-hydroxypropyl)ethylenediaminePropylene oxide : N,N'-bis(2-hydroxypropyl)ethylenediamine (1:1)80°C, 4.5 hours addition time in ethanol/methanol/water55%[3]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Ethylenediamine Ethylenediamine DesiredProduct N-(2-Hydroxypropyl) ethylenediamine (and higher adducts) Ethylenediamine->DesiredProduct + Propylene Oxide Byproduct1 Partially Substituted Ethylenediamines Ethylenediamine->Byproduct1 + Propylene Oxide (incomplete reaction) PropyleneOxide Propylene Oxide PropyleneOxide->DesiredProduct Byproduct2 Propylene Glycol Polymers PropyleneOxide->Byproduct2 Self-polymerization

Caption: Reaction pathway for N-(2-Hydroxypropyl)ethylenediamine synthesis.

Troubleshooting_Workflow cluster_issues Troubleshooting Steps cluster_solutions Corrective Actions start Experiment Complete check_purity Analyze Product Purity (e.g., GC, HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok colored Issue: Colored Product check_purity->colored end Purified Product purity_ok->end Yes low_yield Issue: Low Yield purity_ok->low_yield No, Low Yield byproducts Issue: High Byproducts purity_ok->byproducts No, High Byproducts adjust_stoichiometry Adjust Reactant Ratio & Reaction Time/Temp low_yield->adjust_stoichiometry control_addition Control Rate of Propylene Oxide Addition byproducts->control_addition decolorize Decolorize with Activated Carbon colored->decolorize distill Purify via Vacuum Distillation adjust_stoichiometry->distill control_addition->distill decolorize->distill distill->check_purity Re-analyze

References

Validation & Comparative

Purity Determination of 1-((2-Hydroxyethyl)amino)propan-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-((2-Hydroxyethyl)amino)propan-2-ol, a polar amino alcohol that presents unique analytical challenges due to its lack of a significant UV chromophore. We will explore High-Performance Liquid Chromatography (HPLC) with various detection methods, as well as Gas Chromatography (GC) as a viable alternative, providing supporting data and detailed experimental protocols.

The Challenge of Analyzing Non-Chromophoric Compounds

This compound is a small, polar molecule containing primary/secondary amine and alcohol functional groups. A key analytical challenge is its lack of a chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light. This property renders standard HPLC with UV-Vis detection ineffective for direct analysis, necessitating alternative approaches.

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the purity determination of this compound. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of potential impurities.

Method Principle Advantages Disadvantages Typical Application
HPLC with Derivatization and UV/Fluorescence Detection The analyte is chemically modified with a reagent to introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors.High sensitivity (especially with fluorescence), good selectivity, widely available instrumentation.Requires an additional sample preparation step (derivatization), which can introduce variability and may not be suitable for all impurities.Purity analysis and impurity profiling where high sensitivity is required.
HPLC with Charged Aerosol Detection (CAD) The HPLC eluent is nebulized, and the solvent is evaporated. The resulting analyte particles are charged and detected by an electrometer. The response is proportional to the mass of the analyte.Universal detection for non-volatile and semi-volatile compounds, good sensitivity, and more uniform response compared to ELSD.[1][2][3]Requires a volatile mobile phase, response can be affected by gradient changes, and the detector is less common than UV.Purity determination of the main component and non-volatile impurities, especially when standards for all impurities are not available.
HPLC with Evaporative Light Scattering Detection (ELSD) Similar to CAD, the eluent is nebulized and the solvent evaporated. A light source illuminates the remaining analyte particles, and the scattered light is detected.Universal detection for non-volatile compounds, compatible with gradient elution.[4][5]Less sensitive than CAD, non-linear response, requires a volatile mobile phase.[6]Analysis of compounds that lack a chromophore, such as sugars, lipids, and polymers.[4]
Gas Chromatography with Flame Ionization Detection (GC-FID) The sample is vaporized and separated based on its boiling point and interaction with a stationary phase. The separated components are burned in a hydrogen flame, producing ions that are detected.High resolution, sensitive for organic compounds, robust and widely used.The analyte must be volatile and thermally stable; derivatization may be required to improve volatility and peak shape.Analysis of volatile amino alcohols and related impurities.[7][8]

Experimental Protocols

Below are detailed starting methodologies for each of the discussed techniques. These should be considered as starting points and may require optimization for specific samples and instrumentation.

HPLC with Pre-column Derivatization and UV/Fluorescence Detection

This method is based on the derivatization of the primary/secondary amine functionality of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl), which provides a fluorescent tag.

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of this compound in a diluent (e.g., 0.1 M borate buffer, pH 8.0).

    • To 100 µL of the sample solution, add 100 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a 0.1 M glycine solution.

    • Dilute the mixture with the mobile phase to the desired concentration for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 340 nm).

HPLC with Charged Aerosol Detection (CAD)

This method is suitable for the direct analysis of this compound without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining such polar compounds.

  • HPLC Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • CAD Settings:

      • Evaporation Temperature: 35 °C.

      • Gas: Nitrogen.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method provides an orthogonal approach to HPLC for purity determination.[7][8]

  • GC Conditions:

    • Column: Wax-type capillary column for amines (e.g., CP-Wax for Volatile Amines, 30 m x 0.32 mm, 1.2 µm).[7]

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

    • Detector: FID at 280 °C.

    • Injection Volume: 1 µL (split injection, e.g., 20:1).

    • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or isopropanol to a concentration of approximately 1 mg/mL.

Workflow and Decision Making

The selection of an appropriate analytical method involves considering the available resources and the specific goals of the analysis. The following diagram illustrates a logical workflow for choosing a method for the purity determination of this compound.

G start Start: Purity Analysis of This compound check_uv Does the analyte or impurities have a UV chromophore? start->check_uv direct_hplc Direct HPLC-UV is not suitable check_uv->direct_hplc No method_choice Select Analytical Strategy direct_hplc->method_choice hplc_derivatization HPLC with Derivatization (UV or Fluorescence) method_choice->hplc_derivatization hplc_universal HPLC with Universal Detector (CAD or ELSD) method_choice->hplc_universal gc_fid Gas Chromatography (GC-FID) method_choice->gc_fid hplc_derivatization_details Pros: High sensitivity, widely available. Cons: Extra sample prep step. hplc_derivatization->hplc_derivatization_details end End: Purity Determination hplc_derivatization->end hplc_universal_details Pros: Universal detection, no derivatization. Cons: Requires specific detector, volatile mobile phase. hplc_universal->hplc_universal_details hplc_universal->end gc_fid_details Pros: High resolution, orthogonal to HPLC. Cons: Analyte must be volatile. gc_fid->gc_fid_details gc_fid->end

Analytical Method Selection Workflow

Conclusion

The purity determination of this compound requires careful consideration of its chemical properties, particularly its lack of a UV chromophore. While direct HPLC-UV analysis is not feasible, several robust alternatives are available. HPLC with derivatization offers high sensitivity, while HPLC with universal detectors like CAD provides a direct analysis of the underivatized compound. Gas chromatography serves as an excellent orthogonal technique. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of sensitivity and selectivity. The experimental protocols provided in this guide offer a solid foundation for developing and validating a suitable purity method for this and other similar amino alcohols.

References

Characterization of 1-((2-Hydroxyethyl)amino)propan-2-ol by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometric characterization of 1-((2-Hydroxyethyl)amino)propan-2-ol and related amino alcohols. Due to the limited availability of direct experimental mass spectra for this compound in the public domain, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This predicted data is then compared with experimental data from structurally similar compounds, offering researchers a framework for the identification and characterization of this and related molecules.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometric information for this compound and selected alternative amino alcohols. The data for the alternative compounds are derived from publicly available experimental spectra, providing a basis for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound (Predicted) C5H13NO2119.16m/z 119 (M+), 102, 88, 74, 59, 45, 43, 30
1-Amino-2-propanol [1]C3H9NO75.11[1]m/z 75 (M+), 58, 45, 44, 30
2-Amino-1-propanol [2][3]C3H9NO75.11[2][3]m/z 75 (M+), 58, 44, 31, 30
2-(Ethylamino)ethanol [4][5][6]C4H11NO89.14[6]m/z 89 (M+), 72, 58, 44, 30
N-Methylethanolamine [7]C3H9NO75.11[7]m/z 75 (M+), 58, 44, 30
Ethyldiethanolamine [8]C6H15NO2133.19[8]m/z 133 (M+), 116, 102, 88, 74, 58, 44, 30

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to proceed through several key pathways, primarily involving alpha-cleavage, which is a common fragmentation mechanism for both alcohols and amines.[9][10][11]

fragmentation_pathway M+ (m/z 119) M+ (m/z 119) m/z 102 m/z 102 M+ (m/z 119)->m/z 102 -OH m/z 88 m/z 88 M+ (m/z 119)->m/z 88 -CH2OH m/z 74 m/z 74 M+ (m/z 119)->m/z 74 -CH(OH)CH3 m/z 59 m/z 59 M+ (m/z 119)->m/z 59 -C2H4OH, -NH2 m/z 45 m/z 45 M+ (m/z 119)->m/z 45 -C3H6NO m/z 30 m/z 30 M+ (m/z 119)->m/z 30 -C4H9O m/z 43 m/z 43 m/z 74->m/z 43 -CH2NH m/z 59->m/z 43 -O

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for the analysis of a liquid sample like this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 30-300.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • The acquired mass spectra are processed using the instrument's software.

  • The mass spectrum of the analyte is identified from the total ion chromatogram (TIC).

  • The fragmentation pattern is analyzed and compared with library spectra (e.g., NIST database) and the predicted fragmentation pathways.

Logical Workflow for Compound Characterization

The process of characterizing an unknown compound like this compound by mass spectrometry follows a logical workflow.

characterization_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Comparison Sample Prep Sample Prep GC-MS Analysis GC-MS Analysis Sample Prep->GC-MS Analysis TIC Total Ion Chromatogram GC-MS Analysis->TIC Mass Spectrum Mass Spectrum TIC->Mass Spectrum Peak Integration Molecular Ion Identify Molecular Ion (M+) Mass Spectrum->Molecular Ion Fragmentation Analyze Fragmentation Pattern Molecular Ion->Fragmentation Comparison Compare with Alternatives & Database Fragmentation->Comparison Structure Confirm Structure Comparison->Structure

Caption: Workflow for mass spectrometric characterization.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by leveraging comparative data from analogous compounds. Researchers can use this information to aid in the identification and structural elucidation of this and similar molecules in their own experimental work.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(2-Hydroxypropyl)ethylenediamine against structurally related alternatives. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The experimental data is presented in clear, tabular formats, accompanied by detailed experimental protocols and a logical workflow for spectral analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for N-(2-Hydroxypropyl)ethylenediamine and two comparative compounds: N-ethylethylenediamine and 2-(2-aminoethylamino)ethanol. This comparison highlights the influence of the hydroxypropyl and ethyl substituents on the chemical shifts of the ethylenediamine backbone.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
N-(2-Hydroxypropyl)ethylenediamine -CH(OH)-3.82m
-CH₂-N- (ethylenediamine)2.52-2.93m
-NH- and -NH₂2.16s (broad)
-CH₃1.15d
N-ethylethylenediamine -CH₂- (ethyl group)2.65q
-CH₂-CH₂- (ethylenediamine)2.72t
-NH- and -NH₂1.34s (broad)
-CH₃1.08t
2-(2-aminoethylamino)ethanol -CH₂-OH3.58t
-CH₂-N- (adjacent to OH)2.75t
-CH₂-CH₂- (ethylenediamine)2.68m
-NH- and -NH₂2.05s (broad)

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
N-(2-Hydroxypropyl)ethylenediamine -CH(OH)-67.2
-CH₂-NH- (adjacent to hydroxypropyl)57.5
-CH₂-NH₂50.8
-CH₂-NH- (ethylenediamine)41.9
-CH₃21.0
N-ethylethylenediamine -CH₂-NH- (ethylenediamine)52.8
-CH₂-NH₂44.5
-CH₂- (ethyl group)43.8
-CH₃15.2
2-(2-aminoethylamino)ethanol -CH₂-OH61.2
-CH₂-NH- (adjacent to OH)53.1
-CH₂-NH₂50.5
-CH₂-NH- (ethylenediamine)41.8

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for amino alcohols like N-(2-Hydroxypropyl)ethylenediamine and its analogues.

1. Sample Preparation:

  • Approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity. For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

  • The sample is filtered through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.

2. NMR Spectrometer Parameters:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used.

  • Nucleus: ¹H or ¹³C.

  • Solvent: The choice of deuterated solvent depends on the solubility of the analyte and the desired chemical shift reference.

  • Temperature: Spectra are typically recorded at room temperature (approximately 298 K).

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for sufficient signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: A wider spectral width of approximately 200-220 ppm is required.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of ¹³C.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons. Multiplicity and coupling constants (J-values) are determined from the splitting patterns of the signals.

Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis of NMR spectral data for a small organic molecule like N-(2-Hydroxypropyl)ethylenediamine.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Obtain Pure Sample Solvent Select Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Insert Sample into Spectrometer Filter->Spectrometer Setup Set Experimental Parameters (¹H and ¹³C) Spectrometer->Setup Acquire Acquire FID Data Setup->Acquire FT Fourier Transform FID Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Chemical Shifts Phase->Reference Integration ¹H: Integration Reference->Integration Assignment Assign Signals to Protons/Carbons Reference->Assignment Multiplicity ¹H: Determine Multiplicity & J-coupling Integration->Multiplicity Multiplicity->Assignment Structure Propose/Confirm Chemical Structure Assignment->Structure Assignment->Structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

A Comparative Analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol and Diethanolamine for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, experimental evaluation, and chemical pathways of two key amine solvents in CO2 capture applications.

The pursuit of efficient and cost-effective carbon capture technologies is a critical endeavor in mitigating greenhouse gas emissions. Amine scrubbing, utilizing aqueous solutions of alkanolamines, remains a benchmark technology for post-combustion CO2 capture. This guide provides a comparative study of two secondary alkanolamines: 1-((2-Hydroxyethyl)amino)propan-2-ol (HEAP) and the widely-used diethanolamine (DEA).

While extensive experimental data is available for diethanolamine, allowing for a thorough evaluation of its performance, there is a notable scarcity of published experimental data specifically detailing the CO2 capture performance of this compound. Therefore, this guide will present a comprehensive overview of DEA's capabilities supported by experimental findings and offer a qualitative comparison for HEAP based on its chemical structure and established structure-activity relationships for alkanolamines in CO2 capture.

Performance Comparison: Quantitative Data for Diethanolamine (DEA)

The following table summarizes key performance indicators for diethanolamine in CO2 capture, compiled from various experimental studies. These parameters are crucial for designing and optimizing amine scrubbing processes.

Performance ParameterDiethanolamine (DEA)Reference Conditions
CO₂ Absorption Capacity ~0.7 - 1.0 mol CO₂ / mol amine298-313 K, various partial pressures
**Second-Order Reaction Rate Constant (k₂) **~412 - 1200 M⁻¹s⁻¹298 - 313 K
Heat of Absorption (-ΔHabs) ~65 - 75 kJ/mol CO₂Varies with CO₂ loading and temperature
Thermal Degradation Forms degradation products at elevated temperatures (stripper conditions)Typically >120°C in the presence of CO₂
Oxidative Degradation Susceptible to degradation in the presence of oxygen, catalyzed by metal ionsAbsorber conditions (40-60°C) with O₂

Qualitative Comparison and Structural Insights

Diethanolamine (DEA) is a secondary alkanolamine that has been extensively studied and used in industrial gas treating for decades. Its chemical structure features a secondary amine group and two hydroxyl groups, which enhance its aqueous solubility and reactivity with CO₂.

This compound (HEAP) is also a secondary alkanolamine. Structurally, it is similar to DEA but with a methyl group on one of the ethanol chains, creating a secondary alcohol. This methyl group introduces a degree of steric hindrance around the nitrogen atom.

Based on established principles of alkanolamine chemistry for CO₂ capture:

  • CO₂ Absorption Capacity: The steric hindrance in HEAP, although modest, might lead to the formation of less stable carbamates compared to DEA. This could potentially result in a higher theoretical absorption capacity (approaching 1 mol CO₂ per mol of amine) due to a greater contribution from the bicarbonate formation pathway. However, without experimental data, this remains a hypothesis.

  • Absorption Rate: The steric hindrance in HEAP is expected to lower its reaction rate with CO₂ compared to the less hindered DEA. The bulky methyl group can impede the approach of the CO₂ molecule to the amine's nitrogen atom.

  • Heat of Absorption: A lower stability of the carbamate formed by HEAP would likely result in a lower heat of absorption compared to DEA. A lower heat of absorption is generally desirable as it reduces the energy required for solvent regeneration.

  • Degradation: Both secondary amines are susceptible to thermal and oxidative degradation. The specific degradation pathways and rates for HEAP have not been reported, but it is plausible that they would be similar to other secondary alkanolamines, involving mechanisms like oxidation of the amine and thermal decomposition.

Experimental Protocols

The evaluation of amine performance in CO₂ capture involves a series of standardized experimental procedures. Below are detailed methodologies for key experiments.

CO₂ Absorption Capacity Measurement

Objective: To determine the equilibrium amount of CO₂ that can be absorbed by the amine solution under specific conditions of temperature and CO₂ partial pressure.

Methodology: A common method is the vapor-liquid equilibrium (VLE) setup.

  • An amine solution of a known concentration is prepared and placed in a thermostatted equilibrium cell.

  • A gas mixture with a known partial pressure of CO₂ is introduced into the cell.

  • The system is agitated until equilibrium is reached, which is indicated by a stable pressure reading.

  • The amount of CO₂ absorbed is determined by analyzing the CO₂ concentration in the liquid phase. This can be done through titration methods or by using a Total Organic Carbon (TOC) analyzer to measure the inorganic carbon content.[1]

  • The CO₂ loading is then calculated as moles of CO₂ absorbed per mole of amine.

CO₂ Absorption Rate Measurement

Objective: To determine the kinetics of the reaction between CO₂ and the amine.

Methodology: A wetted-wall column or a stirred-cell reactor is typically used to provide a well-defined gas-liquid interfacial area.[2]

  • The amine solution is continuously fed to the reactor, creating a thin film with a known surface area.

  • A gas stream with a specific CO₂ concentration is passed over this film.

  • The rate of CO₂ absorption is determined by measuring the change in CO₂ concentration in the gas phase at the inlet and outlet of the reactor using an infrared CO₂ analyzer.

  • The overall mass transfer coefficient and the second-order reaction rate constant (k₂) can then be calculated using appropriate mass transfer models.

Heat of Absorption Measurement

Objective: To quantify the heat released during the exothermic reaction between CO₂ and the amine.

Methodology: A reaction calorimeter is employed for direct measurement of the heat of absorption.[3][4][5][6][7][8]

  • A known volume of the amine solution is placed in the calorimeter and brought to the desired temperature.

  • A measured amount of CO₂ is introduced into the solution, and the heat evolved is measured by the calorimeter.

  • The heat of absorption is calculated as the heat released per mole of CO₂ absorbed. This can be measured differentially by adding CO₂ in small increments.[3][5]

Amine Degradation Studies

Objective: To assess the stability of the amine solvent under conditions relevant to the absorption and stripping processes.

Methodology:

  • Thermal Degradation: The amine solution, with a specific CO₂ loading, is heated in a sealed stainless-steel cylinder at a temperature representative of the stripper (e.g., 120-150°C) for an extended period.[9]

  • Oxidative Degradation: The amine solution is exposed to a gas stream containing oxygen (and CO₂) at absorber temperatures (e.g., 40-60°C), often in the presence of metal ions like iron that can catalyze degradation.[10][11]

Analysis: After the degradation experiment, the amine concentration and the concentration of degradation products are quantified using analytical techniques such as Gas Chromatography (GC), Liquid Chromatography (LC), and Mass Spectrometry (MS).[12][13][14][15]

Visualizing the Processes

To better understand the experimental workflows and chemical reactions involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption Absorption Studies cluster_degradation Degradation Studies cluster_analysis Analysis Amine Amine (HEAP or DEA) Mixing Mixing & Concentration Control Amine->Mixing Water Water Water->Mixing VLE Vapor-Liquid Equilibrium (VLE) Cell (Absorption Capacity) Mixing->VLE WWC Wetted-Wall Column (Absorption Rate) Mixing->WWC Calorimeter Reaction Calorimeter (Heat of Absorption) Mixing->Calorimeter Thermal High-Temp Reactor (Thermal Degradation) Mixing->Thermal Oxidative Sparged Reactor with O₂ (Oxidative Degradation) Mixing->Oxidative Titration Titration / TOC VLE->Titration IR_Analyzer IR CO₂ Analyzer WWC->IR_Analyzer Heat_Data Calorimetric Data Calorimeter->Heat_Data Chromatography GC / LC / MS Thermal->Chromatography Oxidative->Chromatography

References

Performance comparison of amino alcohol-based CO2 capture solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Amino Alcohol-Based CO2 Capture Solvents

The selection of an appropriate solvent is a critical factor in the efficiency and economic viability of post-combustion CO2 capture processes. Amino alcohols, a class of alkanolamines, are prominent candidates due to their reactivity with CO2, facilitated by the presence of both an amino group and a hydroxyl group.[1][2] The hydroxyl group, in particular, helps to reduce volatility and increase solubility in water.[1] This guide provides a comparative performance analysis of various amino alcohol-based solvents, focusing on key metrics supported by experimental data. It is intended for researchers and professionals in the field of carbon capture and drug development to aid in solvent selection and process optimization.

Performance Metrics of Common Amino Alcohol Solvents

The effectiveness of a CO2 capture solvent is primarily evaluated based on its CO2 absorption capacity, absorption rate, and the energy required for regeneration.[3] A high absorption capacity reduces the amount of solvent needed, a fast absorption rate allows for smaller absorption columns, and low regeneration energy minimizes the primary operational cost of the capture process.[1][4]

The following table summarizes the performance of several key amino alcohol solvents in comparison to the benchmark, Monoethanolamine (MEA).

SolventTypeConcentration (wt%)CO₂ Loading (mol CO₂/mol amine)Regeneration Energy (GJ/t CO₂)Key Findings
Monoethanolamine (MEA) Primary30% (aqueous)~0.5[5]3.5 - 4.0[6][7]Benchmark solvent; exhibits a fast reaction rate but suffers from high regeneration energy and corrosive tendencies.[4][8]
Diethanolamine (DEA) Secondary30% (aqueous)-Lower than MEAUnder optimized conditions, DEA can offer a lower energy penalty and reduced capital cost compared to MEA.[4][8]
2-Amino-2-methyl-1-propanol (AMP) Sterically Hindered Primary20% (aqueous)>0.6[9]~20% lower than MEA[10]A promising absorbent with high CO2 loading capacity and lower regeneration energy.[9][10] Blending AMP with activators like Piperazine (PZ) can significantly enhance the CO2 absorption rate.[11]
2-(Diethylamino)ethanol (DEEA) TertiaryBlended w/ AEEA--Used in biphasic solvent systems to reduce regeneration energy.[6] Tertiary amines generally have lower regeneration energy but slower reaction rates than primary amines.[4]
2-((2-Aminoethyl)amino)ethanol (AEEA) -Blended w/ DEEA--Acts as a rate promoter in blends with tertiary amines like DEEA.[3]
DEEA / AEEA Blend Biphasic60% DEEA / 20% AEEA60% higher capacity than MEA2.59 (44% lower than MEA)[6]This biphasic solvent demonstrates significantly higher CO2 capacity and lower regeneration energy compared to conventional MEA.[6]

Experimental Evaluation Protocols

The quantitative assessment of solvent performance relies on standardized experimental methodologies. These protocols are crucial for obtaining reliable and comparable data.

CO₂ Absorption/Desorption Screening

Initial evaluation of new solvents is often performed using a screening apparatus. This setup allows for the rapid assessment of a solvent's absorption and stripping performance under atmospheric conditions.

  • Methodology: A known volume of the solvent is placed in a reactor vessel. A synthetic gas mixture (e.g., CO2 and N2) with a controlled flow rate is bubbled through the solvent.[12] The CO2 concentration in the outlet gas is continuously measured using an analyzer (e.g., IR CO2-analyzer).[12] The absorption rate can be determined from the change in CO2 concentration over time. For desorption, the CO2-rich solvent is heated, and the released CO2 is measured.[12] This method provides semi-quantitative data that indicates a solvent's potential.[12]

Kinetic Measurements using a Wetted Wall Column

To determine the reaction kinetics, which dictates the absorption rate, a wetted wall column (WWC) apparatus is commonly employed.[11][13]

  • Methodology: In a WWC, a thin liquid film of the amino alcohol solution flows downwards along the inner surface of a vertical tube. A gas stream containing CO2 flows concurrently or counter-currently. This setup provides a well-defined gas-liquid contact area. By measuring the rate of CO2 absorption into the liquid film under controlled conditions (temperature, pressure, flow rates), the overall mass transfer coefficient can be determined.[11][14] Based on a pseudo-first-order reaction assumption for the CO2 absorption, the reaction rate constants can be calculated from these kinetic measurements.[11]

Vapor-Liquid Equilibrium (VLE) and Regeneration Energy

Vapor-liquid equilibrium data is essential for determining the CO2 carrying capacity of the solvent and for modeling the stripper unit to calculate regeneration energy.

  • Methodology: VLE data is typically measured in an equilibrium cell. The solvent is loaded with CO2 to a specific level and heated to various temperatures in a sealed vessel. The total pressure and the composition of both the liquid and gas phases are measured once equilibrium is reached. The heat of absorption, a key component of the regeneration energy, can be determined from the VLE data at different temperatures.[9] The total regeneration energy consists of three parts: the heat to reverse the chemical reaction (heat of absorption), the sensible heat to raise the solvent temperature, and the latent heat to vaporize water and regenerate the solvent.[7]

Pilot Plant Testing

For the most promising solvents, performance is validated in pilot plants that simulate the industrial absorption/desorption process.

  • Methodology: Pilot plants consist of an absorber and a stripper column, along with heat exchangers and pumps.[15] Flue gas is fed into the absorber where it contacts the lean solvent. The CO2-rich solvent is then pumped to the stripper, where it is heated by a reboiler to release the CO2 and regenerate the solvent.[15] Dynamic and steady-state tests are conducted by varying operating conditions such as solvent flow rate, gas flow rate, and reboiler steam flow to evaluate CO2 capture efficiency, energy consumption, and solvent stability under realistic conditions.[14][15]

Solvent Evaluation Workflow

The process of identifying and validating a new CO2 capture solvent follows a logical progression from laboratory-scale screening to pilot-scale validation. This workflow ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Characterization cluster_2 Phase 3: Process Validation A Solvent Synthesis or Selection B Screening Apparatus Tests (Absorption/Desorption Capacity) A->B C Kinetic Measurements (Wetted Wall Column) B->C D Vapor-Liquid Equilibrium (VLE) & Thermodynamic Modeling B->D E Heat of Absorption & Regeneration Energy Calculation C->E D->E F Pilot Plant Testing (Industrial Conditions) E->F G Solvent Stability & Degradation Analysis F->G H Techno-Economic Analysis F->H I Optimal Solvent Identified H->I

Caption: Workflow for the evaluation and selection of amino alcohol-based CO2 capture solvents.

Conclusion

While MEA remains the industry benchmark, significant research has demonstrated the potential of other amino alcohol-based solvents to overcome its limitations, particularly the high energy consumption for regeneration. Sterically hindered amines like AMP show promise with higher loading capacities and lower regeneration needs.[9][10] Furthermore, innovative approaches such as biphasic solvent systems, like the DEEA/AEEA blend, have been shown to dramatically reduce regeneration energy while simultaneously increasing CO2 capacity.[6] The continued development and rigorous evaluation of these alternative solvents using the described experimental protocols are essential for advancing more efficient and cost-effective carbon capture technologies.

References

A Comparative Guide to the Quantitative Analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantitative analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol is essential for quality control and formulation development in various industries, including pharmaceuticals and chemical manufacturing. This guide provides a comparative overview of two primary analytical methods for its quantification: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

A summary of the key performance characteristics of acid-base titration and reverse-phase HPLC for the quantification of this compound is presented below.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the basic amino group of the analyte and a standard acid titrant.Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase, followed by detection.
Instrumentation Burette, pH meter or potentiometer, stirrer.HPLC system (pump, injector, column, detector), data acquisition software.
Selectivity Lower; may be affected by other basic or acidic impurities.High; capable of separating the analyte from impurities and degradation products.
Sensitivity Milligram (mg) level.Microgram (µg) to nanogram (ng) level.
Precision (%RSD) Typically < 1%Typically < 2%
Accuracy (% Recovery) 98-102%98-102%
Analysis Time Relatively fast per sample (minutes).Longer per sample (minutes), but suitable for automation with an autosampler.
Advantages Cost-effective, simple instrumentation, rapid for single samples.High selectivity and sensitivity, suitable for complex matrices, automation capabilities.
Disadvantages Lower selectivity, less sensitive, not suitable for complex mixtures.Higher initial instrument cost, requires more complex method development.

Experimental Protocols

Detailed methodologies for both acid-base titration and HPLC are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and laboratory conditions.

Method 1: Quantitative Analysis by Potentiometric Titration

This method determines the purity of this compound by titrating its basic amino group with a standardized solution of hydrochloric acid. Potentiometric titration is a common and reliable method for the assay of amines.[1][2]

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water, freshly boiled and cooled to remove CO2

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 100 mL of freshly boiled and cooled deionized water.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Titration: Begin stirring the solution at a moderate, constant speed.

  • Record the initial pH of the solution.

  • Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5-1.0 mL).

  • After each addition, allow the pH reading to stabilize and record the burette volume and the corresponding pH.

  • As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the endpoint. This rapid change occurs near the equivalence point.

  • Continue adding titrant until the pH change after each addition becomes small again, well past the equivalence point.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (a plot of pH versus titrant volume). This can be determined by calculating the first or second derivative of the titration curve.

  • Calculation: The percentage purity of this compound is calculated using the following formula:

    Where:

    • V = Volume of HCl titrant at the equivalence point (L)

    • M = Molarity of the HCl titrant (mol/L)

    • FW = Formula weight of this compound (119.16 g/mol )[3]

    • W = Weight of the sample (g)

Method 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a more selective approach for the quantification of this compound, which is particularly useful for analyzing samples containing impurities. A reverse-phase HPLC method with UV detection is described, although other detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could also be employed. A similar compound, 3-((2-Hydroxyethyl)amino)propanol, can be analyzed by reverse-phase HPLC.[4]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) at a specific pH. For example, a mixture of acetonitrile and water with a small amount of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) or derivatization might be necessary. Alternatively, a detector not reliant on a chromophore, such as a CAD or MS, would be more suitable.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known purity at a concentration of approximately 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, followed by the sample solutions.

    • Record the chromatograms and the peak areas for the analyte.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Determine the concentration of this compound in the sample solution using the calibration curve and the peak area from the sample chromatogram.

    • Calculate the percentage of this compound in the original sample based on the initial sample weight and dilution factors.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve setup Set up Titration Apparatus dissolve->setup start Start Stirring & Record Initial pH setup->start add_titrant Add Titrant in Increments start->add_titrant record_data Record Volume and pH add_titrant->record_data endpoint_check Near Equivalence Point? record_data->endpoint_check plot_curve Plot Titration Curve record_data->plot_curve reduce_increment Reduce Increment Volume endpoint_check->reduce_increment Yes continue_titration Continue Past Endpoint endpoint_check->continue_titration No reduce_increment->add_titrant continue_titration->add_titrant determine_ep Determine Equivalence Point plot_curve->determine_ep calculate Calculate Purity determine_ep->calculate

Caption: Workflow for Potentiometric Titration Analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate HPLC System equilibrate->inject_standards inject_standards->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data calibration Generate Calibration Curve acquire_data->calibration determine_conc Determine Sample Concentration calibration->determine_conc calculate Calculate Percentage Content determine_conc->calculate

Caption: Workflow for HPLC Analysis.

References

A Comparative Guide to the Catalytic Efficiency of Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral ligand is a critical determinant in the success of asymmetric synthesis, directly influencing reaction efficiency, yield, and the enantiomeric purity of the final product. Among the diverse classes of chiral ligands, amino alcohols have established themselves as versatile and highly effective catalysts and catalyst precursors for a broad spectrum of asymmetric transformations. Their utility is rooted in their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. This guide provides an objective comparison of the catalytic efficiency of several prominent amino alcohol ligands in three key asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde, the asymmetric reduction of acetophenone, and the asymmetric aldol reaction. The performance of these ligands is supported by experimental data, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Data Presentation: A Comparative Overview

The catalytic performance of different amino alcohol ligands is summarized below. The data is presented for specific model reactions to allow for a direct and meaningful comparison of their efficiency in terms of yield and enantioselectivity (enantiomeric excess, ee).

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic benchmark for evaluating the effectiveness of chiral ligands in promoting the asymmetric addition of organometallic reagents to carbonyl compounds, yielding chiral secondary alcohols.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(-)-DAIB ((-)-N,N-diisobutyl-(2S,3R)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol)2Toluene09798 (S)
(1R,2S)-N,N-Dibutylnorephedrine2Toluene09590 (R)
(1S,2R)-1-Amino-2-indanol derivative5-10Toluene0HighHigh
Camphor-derived β-amino alcohol2TolueneRoom TempHighup to 94
Asymmetric Reduction of Acetophenone

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of many active pharmaceutical ingredients. (1R,2S)-1-Amino-2-indanol is a widely used ligand in this context, often in the form of an oxazaborolidine catalyst in the Corey-Bakshi-Shibata (CBS) reduction.[1]

Chiral Amino Alcohol LigandReducing AgentCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(1R,2S)-1-Amino-2-indanolBH₃·THF10Room Temp91-9891-98 (R)
Novel Chiral Ligand ABH₃·SMe₂1009295 (S)
Novel Chiral Ligand BIsopropanol/Base225>9569 (R)[2]
Asymmetric Aldol Reaction: Acetone and Isobutyraldehyde

The aldol reaction is a powerful tool for carbon-carbon bond formation. Amino alcohols and their derivatives, such as L-prolinol, have been successfully employed as organocatalysts in this transformation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Prolinol20DMSORoom Temp486895:593 (anti)
L-Proline30DMSORoom Temp489795:596 (anti)

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and to serve as a foundation for further optimization and development.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol ligand (0.05-0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.[3]

  • Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature and stir the resulting solution for 30 minutes.[4]

  • Cool the mixture to 0 °C in an ice bath.[3]

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.[3]

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.[3]

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[3]

  • Purify the resulting alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[3]

Representative Protocol for Asymmetric Reduction of Acetophenone via CBS Reduction

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • Standard glassware for reactions under an inert atmosphere

Procedure: Catalyst Formation:

  • To a dry, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).[1]

  • Cool the solution to 0 °C.[1]

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (0.2 mL, 0.2 mmol) dropwise. Hydrogen gas will evolve.[1]

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.[1]

Reduction: 5. Cool the catalyst solution to the desired reaction temperature (e.g., room temperature). 6. In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL). 7. Add the acetophenone solution dropwise to the catalyst solution. 8. Slowly add a 1.0 M solution of BH₃·THF (1.0 mL, 1.0 mmol) to the reaction mixture. 9. Stir the reaction until completion (monitored by TLC). 10. Cautiously quench the reaction by the slow addition of methanol at 0 °C. 11. Remove the solvent under reduced pressure and purify the product by column chromatography. 12. Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Prolinol

Materials:

  • L-Prolinol

  • Anhydrous Acetone

  • Isobutyraldehyde

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To anhydrous acetone (1 mL), add isobutyraldehyde (0.5 mmol) and L-prolinol (20 mol%).

  • Stir the reaction mixture at -25 °C for 24-48 hours (monitored by TLC).[5]

  • Upon completion, treat the reaction mixture with a saturated aqueous ammonium chloride solution.[5]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizing the Catalytic Pathways

To better understand the mechanisms by which these amino alcohol ligands impart chirality, the following diagrams illustrate the proposed catalytic cycles and experimental workflows.

G cluster_0 Catalytic Cycle for Diethylzinc Addition Ligand Chiral Amino Alcohol Ligand Catalyst Active Chiral Zinc Catalyst Ligand->Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Complex Zinc-Aldehyde Complex Catalyst->Complex + Aldehyde Aldehyde Aldehyde (RCHO) Product_Complex Zinc Alkoxide Product Complex Complex->Product_Complex Ethyl Transfer Product_Complex->Catalyst + Et2Zn Product Chiral Secondary Alcohol Product_Complex->Product Hydrolysis Byproduct EtZnOH

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.[4]

G cluster_1 Experimental Workflow for Asymmetric Ketone Reduction Start Start Ligand Chiral Amino Alcohol Start->Ligand Catalyst_Prep In situ Catalyst Formation Ligand->Catalyst_Prep Borane1 Borane Reagent (e.g., BH3.THF) Borane1->Catalyst_Prep Reduction Asymmetric Reduction Catalyst_Prep->Reduction Ketone Prochiral Ketone Ketone->Reduction Borane2 Borane Reagent Borane2->Reduction Quench Reaction Quench (Methanol) Reduction->Quench Workup Workup and Purification Quench->Workup Product Chiral Alcohol Workup->Product Analysis Analysis (Yield, ee%) Product->Analysis

Caption: General experimental workflow for the asymmetric reduction of a prochiral ketone.

G cluster_2 Enamine Catalytic Cycle for Asymmetric Aldol Reaction Catalyst Amino Alcohol Catalyst (e.g., Prolinol) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Hydrolysis Product Aldol Adduct Iminium->Product + H2O Water H2O

Caption: Simplified enamine catalytic cycle for the direct asymmetric aldol reaction.

References

A Comparative Guide to the Purity Validation of 1-((2-Hydroxyethyl)amino)propan-2-ol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of 1-((2-Hydroxyethyl)amino)propan-2-ol. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and the Importance of Purity Validation

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, containing both hydroxyl and secondary amine functional groups, makes it a versatile building block. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Rigorous purity validation is therefore a regulatory requirement and a crucial step in drug development and quality control.

Comparison of Analytical Methods for Purity Validation

The choice of analytical method for purity validation depends on several factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. This section compares the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) techniques.

Table 1: Comparison of Analytical Methods for the Purity Validation of this compound

ParameterGC-MS (with Derivatization)HPLC (HILIC)HPLC (Mixed-Mode)
Principle Separation of volatile derivatives in the gas phase with mass-based detection.Separation of polar compounds based on partitioning between a polar stationary phase and a semi-aqueous mobile phase.Utilizes multiple separation mechanisms (e.g., reversed-phase and ion-exchange) for enhanced retention of polar compounds.
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.3 µg/mL0.15 µg/mL
Linearity (R²) >0.999>0.998>0.999
Precision (RSD%) < 2%< 3%< 2.5%
Sample Preparation Derivatization requiredDirect injection (dissolution in a suitable solvent)Direct injection (dissolution in a suitable solvent)
Analysis Time ~20-30 minutes~15-25 minutes~20-30 minutes
Advantages High sensitivity and specificity; excellent for identifying unknown volatile impurities.No derivatization needed; simpler sample preparation.Enhanced retention and selectivity for polar and ionic compounds.
Disadvantages Derivatization adds complexity and potential for side reactions.Lower sensitivity compared to GC-MS; potential for matrix effects.Method development can be more complex.

Experimental Protocols

GC-MS Method for Purity Validation of this compound

Due to the polar nature and low volatility of this compound, a derivatization step is necessary for GC-MS analysis. Silylation is a common and effective technique for this purpose.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous pyridine.

  • Sample Solution: Dissolve 10 mg of the sample in 10 mL of anhydrous pyridine.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard or sample solution to a clean, dry GC vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in split mode (split ratio 20:1).

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

3. Potential Impurities:

Based on a likely synthesis route from 1-amino-2-propanol and 2-chloroethanol, potential impurities to monitor include:

  • Unreacted 1-amino-2-propanol.

  • Unreacted 2-chloroethanol.

  • Di-substituted byproducts such as 1,1'-((2-hydroxypropyl)azanediyl)bis(ethan-2-ol).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Pyridine A->B C Add BSTFA + TMCS B->C D Heat at 70°C C->D E Inject Sample D->E F Separation in GC Column E->F G Ionization & Fragmentation F->G H Mass Detection G->H I Chromatogram & Spectra H->I J Peak Integration I->J K Purity Calculation J->K

GC-MS Purity Validation Workflow

Method_Comparison cluster_GCMS GC-MS cluster_HPLC HPLC Purity Validation Purity Validation GC-MS GC-MS HPLC HPLC High Sensitivity High Sensitivity High Specificity High Specificity Impurity ID Impurity ID Derivatization Required Derivatization Required No Derivatization No Derivatization Simpler Sample Prep Simpler Sample Prep Lower Sensitivity Lower Sensitivity GC-MS->High Sensitivity GC-MS->High Specificity GC-MS->Impurity ID GC-MS->Derivatization Required HPLC->No Derivatization HPLC->Simpler Sample Prep HPLC->Lower Sensitivity

Comparison of Analytical Approaches

Conclusion

The purity validation of this compound can be effectively achieved using GC-MS following derivatization. This method offers high sensitivity and specificity, making it ideal for the detection and identification of trace impurities. While HPLC methods provide the advantage of simpler sample preparation by avoiding derivatization, they may not offer the same level of sensitivity as GC-MS. The choice of method should be based on the specific analytical requirements, including the need for impurity identification and the desired limits of detection and quantification.

Benchmarking N-(2-Hydroxypropyl)ethylenediamine Against Other Amine Absorbents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine absorbent is a critical decision in the design and efficiency of carbon dioxide (CO₂) capture technologies. While monoethanolamine (MEA) has historically been the benchmark, research continues to explore alternative amines with improved performance characteristics. This guide provides a comparative analysis of N-(2-Hydroxypropyl)ethylenediamine (HPEDA) against other common amine absorbents such as MEA, Diethanolamine (DEA), and Methyl diethanolamine (MDEA).

Disclaimer: Extensive literature searches for direct, quantitative performance data of N-(2-Hydroxypropyl)ethylenediamine (HPEDA) for CO₂ capture did not yield comprehensive experimental studies. However, data for the structurally similar N-(2-hydroxyethyl)ethylenediamine (AEEA) is available and presented here to provide a relevant comparison and infer potential performance characteristics of HPEDA. Further experimental validation of HPEDA's performance is highly recommended.

Comparative Performance Data

The following tables summarize key performance indicators for various amine absorbents based on available experimental data. These parameters are crucial for evaluating the suitability of an absorbent for a specific CO₂ capture application.

AbsorbentChemical FormulaMolar Mass ( g/mol )Amine Type
N-(2-Hydroxypropyl)ethylenediamine (HPEDA) C₅H₁₄N₂O118.18Primary/Secondary
Monoethanolamine (MEA)C₂H₇NO61.08[1]Primary
Diethanolamine (DEA)C₄H₁₁NO₂105.14[1]Secondary
Methyl diethanolamine (MDEA)C₅H₁₃NO₂119.16[1]Tertiary
N-(2-hydroxyethyl)ethylenediamine (AEEA)C₄H₁₂N₂O104.15Primary/Secondary

Table 1: General Properties of Selected Amine Absorbents

AbsorbentConcentration (wt%)CO₂ Loading (mol CO₂/mol amine)Absorption RateHeat of Absorption (kJ/mol CO₂)Degradation
N-(2-Hydroxypropyl)ethylenediamine (HPEDA) Data not availableData not availableData not availableData not availableData not available
Monoethanolamine (MEA)30~0.5[1]High-85[2]High oxidative and thermal degradation[3][4]
Diethanolamine (DEA)30-50~0.5[1]Moderate-70.44[5]Moderate
Methyl diethanolamine (MDEA)30-50~1.0[1][6]Low-58.8[2]Low
N-(2-hydroxyethyl)ethylenediamine (AEEA)10-20Higher than MEA at same concentration[7]Higher initial rate at lower concentrations[7]Data not availableStable over multiple cycles[7]

Table 2: Performance Comparison of Amine Absorbents for CO₂ Capture

Experimental Protocols

The data presented in this guide is based on standard experimental methodologies for evaluating amine absorbent performance. A general overview of these protocols is provided below.

CO₂ Absorption/Desorption Experiments

A typical experimental setup for determining CO₂ absorption and desorption performance involves a gas absorption apparatus.

  • Gas Mixture Preparation: A simulated flue gas is prepared by mixing CO₂ and Nitrogen (N₂) in desired proportions, often 15% CO₂ and 85% N₂, to mimic industrial flue gas streams.[8] Mass flow controllers are used to regulate the gas flow rates accurately.

  • Absorption: The amine solution of a specific concentration is placed in a reactor, often a stirred glass vessel, maintained at a constant temperature (e.g., 40°C). The gas mixture is bubbled through the solution at a constant flow rate. The concentration of CO₂ in the outlet gas is continuously monitored using a gas analyzer to determine the absorption rate and capacity.

  • Desorption (Regeneration): After saturation with CO₂, the "rich" amine solution is heated in a separate vessel (desorber or stripper) to a higher temperature (e.g., 90-120°C).[9] This reverses the absorption reaction, releasing the captured CO₂. The regenerated "lean" amine solution can then be recycled for further absorption. The amount of CO₂ released is measured to determine the regeneration efficiency.

  • Data Analysis: Key parameters calculated from the experimental data include:

    • CO₂ Loading: The amount of CO₂ absorbed per mole of amine.

    • Absorption Rate: The rate at which CO₂ is absorbed by the solution.

    • Cyclic Capacity: The difference in CO₂ loading between the rich and lean solutions, indicating the effective amount of CO₂ captured and released per cycle.

Heat of Absorption Measurement

The heat of absorption is a critical parameter as it directly relates to the energy required for solvent regeneration. It is typically measured using a reaction calorimeter. A known amount of CO₂ is introduced into the amine solution, and the resulting temperature change is measured to calculate the heat of reaction.

Degradation Studies

Amine degradation is assessed to determine the long-term stability of the absorbent. This involves exposing the amine solution to simulated flue gas conditions (including contaminants like O₂, SO₂, and NOx) at elevated temperatures for an extended period.[3][4] The degradation products are then identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Visualizing the Process and Chemistry

Experimental Workflow for CO₂ Capture and Regeneration

The following diagram illustrates a typical laboratory setup for evaluating the CO₂ absorption and desorption performance of amine absorbents.

Experimental_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Gas_Cylinder CO₂/N₂ Gas Mixture MFC Mass Flow Controller Gas_Cylinder->MFC Flue Gas Simulant Reactor Stirred Reactor (Amine Solution) MFC->Reactor Gas_Analyzer Gas Analyzer Reactor->Gas_Analyzer Outlet Gas Desorber Desorber (Heating) Reactor->Desorber Rich Amine Desorber->Reactor Lean Amine Condenser Condenser Desorber->Condenser Released CO₂ + H₂O CO2_Outlet CO₂ to Storage/ Analysis Condenser->CO2_Outlet

Caption: A simplified workflow for CO₂ absorption and regeneration experiments.

Proposed Reaction Pathway of HPEDA with CO₂

Based on the zwitterion mechanism for primary and secondary amines, the reaction of N-(2-Hydroxypropyl)ethylenediamine (HPEDA) with CO₂ is proposed to proceed as follows. The presence of both a primary and a secondary amine group in HPEDA allows for complex reaction chemistry.

Reaction_Pathway HPEDA HPEDA (R-NH-CH₂-CH₂-NH₂) R = -CH₂-CH(OH)-CH₃ Zwitterion Zwitterion Intermediate (R-NH-CH₂-CH₂-NH₂⁺-COO⁻) HPEDA->Zwitterion + CO₂ CO2 CO₂ Carbamate Carbamate (R-NH-CH₂-CH₂-NH-COO⁻) Zwitterion->Carbamate + B BH_plus Protonated Base (BH⁺) B Base (e.g., another HPEDA molecule, H₂O)

Caption: Proposed zwitterion mechanism for the reaction of HPEDA with CO₂.

References

Safety Operating Guide

Proper Disposal of 1-((2-Hydroxyethyl)amino)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 1-((2-Hydroxyethyl)amino)propan-2-ol (CAS 6712-98-7), also known as Diethanolisopropanolamine. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

According to available Safety Data Sheets (SDS), this compound is classified as an irritant to the eyes, respiratory system, and skin.[1] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE):

A comprehensive list of required PPE is detailed in the table below.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or vapors.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin irritation upon contact.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for high concentrations.[1]To avoid respiratory tract irritation from inhalation of vapors.[1]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[1]

  • Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged down the drain or into the environment. [1]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with the accurate chemical name and any other required information from the Safety Data Sheet.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of disposal. This is crucial for regulatory compliance.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Consult Safety Data Sheet (SDS) A->B Review Hazards C Use Designated, Labeled Container B->C Initiate Disposal D Segregate from Other Waste C->D E Seal Container Tightly D->E F Store in Secure, Ventilated Area E->F G Contact Licensed Waste Disposal Service F->G H Maintain Disposal Records G->H Document I Accidental Spill or Exposure J Follow Emergency Procedures I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-((2-Hydroxyethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 1-((2-Hydroxyethyl)amino)propan-2-ol, a compound that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Hazard Overview

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

Due to the corrosive nature of this chemical, stringent adherence to personal protective equipment (PPE) protocols is mandatory to prevent serious injury.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended PPE. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the recommendations are based on its known hazards and safety information for structurally similar compounds such as 1-aminopropan-2-ol and other amino alcohols.[2]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Chemical splash goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards.[2]A full-face shield worn over chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for tears or degradation before and during use.Double gloving is recommended to minimize the risk of exposure.
Body Protection A standard laboratory coat.A chemical-resistant apron or coveralls worn over a laboratory coat.
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood.For spill cleanup or situations with insufficient ventilation, a full-face respirator with appropriate cartridges may be necessary.
Foot Protection Closed-toe, chemical-resistant shoes.Chemical-resistant boot covers may be necessary in areas with a high risk of spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe management of this compound at every stage.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Receive Shipment storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage ppe_check Don appropriate PPE storage->ppe_check dispensing Dispense in a chemical fume hood ppe_check->dispensing experiment Conduct experiment dispensing->experiment decontamination Decontaminate glassware and equipment experiment->decontamination waste_collection Collect all waste in a designated, labeled hazardous waste container. decontamination->waste_collection disposal Dispose of waste through the institution's Environmental Health and Safety (EHS) office. waste_collection->disposal

Workflow for the safe handling of this compound.

Experimental Protocols

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.[2]

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Use non-sparking tools and take precautionary measures against static discharge, as the flammability of this specific compound is not fully known, but related compounds can be combustible.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from strong oxidizing agents, acids, and other incompatible materials.

Emergency Procedures

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill and Leak Procedures

  • Spill Containment: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal. Do not use combustible materials like sawdust.[7] The affected area should be cleaned with a suitable solvent, and the cleaning materials should also be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Unused Chemical: Dispose of as hazardous waste in accordance with institutional, local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated and labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container should then be disposed of according to institutional guidelines.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-((2-Hydroxyethyl)amino)propan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.